molecular formula C7H15NO2 B1271929 3-Amino-5-methylhexanoic acid CAS No. 3653-34-7

3-Amino-5-methylhexanoic acid

Número de catálogo: B1271929
Número CAS: 3653-34-7
Peso molecular: 145.2 g/mol
Clave InChI: MLYMSIKVLAPCAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-5-methylhexanoic acid, commonly known as β-Homoleucine, is a non-proteinogenic beta-amino acid of significant interest in medicinal and organic chemistry research . It serves as a key chiral building block for the synthesis of various biologically active compounds, most notably as a precursor in the synthesis of Pregabalin, a pharmaceutical agent used for the treatment of neuropathic pain and epilepsy . Its value extends to the design and synthesis of novel peptidomimetics; peptides incorporating this beta-amino acid are known to fold into stable secondary structures, such as helices and sheets, and exhibit enhanced resistance to degradation by proteases compared to their alpha-amino acid counterparts, offering improved pharmacokinetic properties for therapeutic development . The stereochemistry at the C3 position is crucial for ligand-target interactions, and the compound is available in different enantiomeric forms to meet specific research needs . Researchers utilize this compound in the exploration of stable peptide structures and as a critical intermediate in asymmetric synthesis . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369992
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3653-34-7
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-beta -Homoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-methylhexanoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylhexanoic acid, a chiral β-amino acid also known as β-homoleucine, is a molecule of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of pharmacologically active compounds, most notably as a key intermediate in the production of Pregabalin, a widely used medication for neuropathic pain and epilepsy. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound, with a focus on its enantioselective preparation and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its known, albeit limited, direct biological activities.

Structure and Nomenclature

This compound is a derivative of hexanoic acid with an amino group at the third carbon and a methyl group at the fifth carbon. Its structure features a chiral center at the C3 position, leading to the existence of two enantiomers: (S)-3-Amino-5-methylhexanoic acid and (R)-3-Amino-5-methylhexanoic acid. The stereochemistry at this position is critical for the biological activity of its derivatives.[1]

IUPAC Name: this compound Common Synonyms: β-Homoleucine, 3-isobutyl-β-alanine CAS Number: 3653-34-7 (racemic)[2][3], 22818-43-5 ((S)-enantiomer)[4], 91298-67-8 ((R)-enantiomer)[5] Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and synthesis. A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Appearance White crystalline solid[6]
Melting Point 222-228 °C (decomposes)[7]
Boiling Point 249.1 ± 23.0 °C (Predicted)[7]
Density 1.014 ± 0.06 g/cm³ (Predicted)[7]
Table 2: Chemical and Computed Properties
PropertyValueReference(s)
XLogP3 -1.7[4]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 4[6]
Topological Polar Surface Area 63.3 Ų[4]
pKa (predicted) Acidic: ~4.5, Basic: ~10.5

Biological Activity and Significance

The primary biological significance of this compound lies in its role as a precursor to (S)-3-(aminomethyl)-5-methylhexanoic acid, commercially known as Pregabalin. The biological activity of Pregabalin is attributed to the (S)-enantiomer.[8] Pregabalin exerts its therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

Direct biological activities of this compound (β-homoleucine) are not extensively documented. However, as a β-amino acid, it is known to be more resistant to metabolic degradation by proteases and peptidases compared to its α-amino acid counterparts.[9] This metabolic stability makes β-amino acids, including β-homoleucine, attractive components for the design of peptidomimetics with improved pharmacokinetic profiles.[1] Some studies suggest that leucine and its metabolites can influence muscle protein synthesis through the mTOR signaling pathway, though direct evidence for β-homoleucine's involvement is limited.[10]

Experimental Protocols

Enantioselective Synthesis of (S)-3-Amino-5-methylhexanoic Acid via Chiral Resolution

A common method for obtaining enantiomerically pure (S)-3-Amino-5-methylhexanoic acid involves the resolution of a racemic precursor, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, using a chiral resolving agent such as (R)-(+)-α-phenylethylamine. The resulting diastereomeric salts can be separated by fractional crystallization, followed by a Hofmann rearrangement to yield the desired (S)-enantiomer.

Experimental Workflow: Chiral Resolution and Hofmann Rearrangement

G racemic_precursor Racemic (±)-3-(carbamoylmethyl)- 5-methylhexanoic acid diastereomeric_salts Diastereomeric Salts ((R,R) and (S,R)) racemic_precursor->diastereomeric_salts resolving_agent (R)-(+)-α-phenylethylamine resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization r_precursor_salt (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (R)-(+)-α-phenylethylamine salt fractional_crystallization->r_precursor_salt Precipitate s_precursor_solution Solution enriched with (S)-enantiomer salt fractional_crystallization->s_precursor_solution Mother Liquor acid_treatment Acid Treatment r_precursor_salt->acid_treatment r_precursor (R)-(-)-3-(carbamoylmethyl)- 5-methylhexanoic acid acid_treatment->r_precursor hofmann_rearrangement Hofmann Rearrangement (e.g., NaOBr) r_precursor->hofmann_rearrangement s_product (S)-3-Amino-5-methylhexanoic acid hofmann_rearrangement->s_product

Caption: Workflow for the synthesis of (S)-3-Amino-5-methylhexanoic acid.

Protocol for Chiral Resolution:

  • Salt Formation: Dissolve racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent mixture, such as chloroform and ethanol.

  • Add (R)-(+)-α-phenylethylamine to the solution.

  • Heat the mixture to achieve complete dissolution, then cool slowly to allow for the fractional crystallization of the diastereomeric salts. The less soluble (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (R)-(+)-α-phenylethylamine salt will precipitate.

  • Isolation: Filter the precipitated salt and wash with a cold solvent.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to liberate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Protocol for Hofmann Rearrangement:

  • Reaction Setup: Dissolve the enantiomerically enriched (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in an aqueous solution of sodium hydroxide.

  • Reagent Addition: Cool the solution and slowly add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

  • Reaction: Warm the reaction mixture to facilitate the rearrangement.

  • Workup: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the crude (S)-3-Amino-5-methylhexanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and water.[11]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

The enantiomeric purity of this compound can be determined by chiral HPLC. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Experimental Workflow: Chiral HPLC Analysis

G sample_prep Sample Preparation (Dissolve in mobile phase) hplc_system HPLC System sample_prep->hplc_system chiral_column Chiral Stationary Phase (e.g., polysaccharide-based) hplc_system->chiral_column detector Detector (e.g., UV or MS) chiral_column->detector mobile_phase Mobile Phase (e.g., Hexane/Isopropanol) mobile_phase->hplc_system chromatogram Chromatogram (Separated Enantiomer Peaks) detector->chromatogram data_analysis Data Analysis (Peak Integration, %ee calculation) chromatogram->data_analysis

Caption: General workflow for chiral HPLC analysis.

General HPLC Method:

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol. The exact ratio will need to be optimized for the specific column and enantiomers.[12]

  • Flow Rate: Typically around 1.0 mL/min.[12]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore. Alternatively, mass spectrometry (MS) can be used for detection.[12]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. Derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity.

Conclusion

This compound is a valuable chiral building block with established importance in the pharmaceutical industry. Its synthesis, particularly the enantioselective preparation of the (S)-enantiomer, is a well-explored area with multiple established protocols. While its direct biological activities are not as well-characterized as its derivatives, its properties as a metabolically stable β-amino acid suggest potential for its use in the development of novel peptidomimetics. Further research into the direct biological interactions of this compound could unveil new therapeutic applications for this versatile molecule. This guide provides a foundational understanding for researchers and developers working with this important chemical entity.

References

(S)-3-Amino-5-methylhexanoic Acid: A Comprehensive Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-5-methylhexanoic acid, widely known as Pregabalin, is a potent and selective ligand for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs). Its primary mechanism of action involves the modulation of neurotransmitter release, which underpins its therapeutic efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic. This technical guide provides an in-depth overview of the biological activity of (S)-3-Amino-5-methylhexanoic acid, presenting key quantitative data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and the preclinical workflow for the development of related compounds.

Introduction

(S)-3-Amino-5-methylhexanoic acid is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. Instead, its biological activity is primarily mediated by its high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1][2] This interaction is crucial for its therapeutic effects in a variety of neurological and psychiatric disorders. Understanding the precise molecular interactions and downstream consequences of this binding is essential for the development of novel therapeutics targeting this pathway.

Quantitative Data

The biological activity of (S)-3-Amino-5-methylhexanoic acid has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity, pharmacokinetics, and preclinical efficacy.

Table 1: Binding Affinity of (S)-3-Amino-5-methylhexanoic Acid and Analogs for α2δ Subunits
CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
(S)-3-Amino-5-methylhexanoic acid (Pregabalin) α2δ-1 (Human, recombinant)[3H]-Gabapentin Competition32-[1]
(S)-3-Amino-5-methylhexanoic acid (Pregabalin) α2δ-2 (Human, recombinant)[3H]-Gabapentin Competition--[1]
(S)-3-Amino-5-methylhexanoic acid (Pregabalin) α2δ (Porcine brain)[3H]-Gabapentin Competition-84[3]
Gabapentinα2δ-1 (Human, recombinant)[3H]-Gabapentin Competition40-[1]
(R)-3-Amino-5-methylhexanoic acidα2δ (Porcine brain)[3H]-Gabapentin Competition->10,000[3]
4-Methylpregabalin ((3R,4R)-enantiomer)α2δ[3H]-Gabapentin Competition-~21[4]
Table 2: Pharmacokinetic Properties of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin)
SpeciesRouteBioavailability (%)Tmax (h)Half-life (t1/2) (h)MetabolismReference
HumanOral≥90~16.3Negligible (<2%)[5]
RatOral---Negligible[6]
MonkeyOral---Negligible[6]
Table 3: Preclinical Efficacy of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin) in Animal Models of Neuropathic Pain
Animal ModelSpeciesEndpointRouteEffective Dose RangeReference
Chronic Constriction Injury (CCI)RatMechanical Allodyniai.p.10 - 100 mg/kg[7]
Spinal Nerve Ligation (SNL)RatTactile Allodyniai.p.3 - 30 mg/kg[8]
Streptozotocin-induced Diabetic NeuropathyRatMechanical Hyperalgesiap.o.10 - 100 mg/kg[8]
Formalin Test (Phase 2)RatNocifensive Behaviors.c.30 mg/kg[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of (S)-3-Amino-5-methylhexanoic acid involves its selective binding to the α2δ subunit of presynaptic voltage-gated calcium channels.[1][2] This binding reduces the influx of calcium into the presynaptic terminal upon depolarization, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][9] The reduction in neurotransmitter release is believed to be the key event that leads to its therapeutic effects.

Recent evidence also suggests that (S)-3-Amino-5-methylhexanoic acid can modulate the activity of NMDA receptors, which are critical for central sensitization in chronic pain states.[10] This modulation may be an indirect consequence of the reduced glutamate release. Furthermore, some studies have implicated the involvement of protein kinase A (PKA) and protein kinase C (PKC) in the downstream signaling pathways affected by pregabalin.[11][12]

Pregabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal PGB (S)-3-Amino-5-methylhexanoic acid (Pregabalin) a2d α2δ Subunit of Voltage-Gated Ca²⁺ Channel PGB->a2d Binds to Ca_influx Ca²⁺ Influx a2d->Ca_influx Inhibits Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers NT_release Neurotransmitter Release (Glutamate, Substance P) Vesicle->NT_release Leads to Postsynaptic_neuron Postsynaptic Neuron NT_release->Postsynaptic_neuron Activates NMDA_R NMDA Receptor NT_release->NMDA_R Activates Signal_transduction Downstream Signaling (↓ Neuronal Excitability) NMDA_R->Signal_transduction Initiates

Caption: Mechanism of action of (S)-3-Amino-5-methylhexanoic acid.

Experimental Protocols

The characterization of the biological activity of (S)-3-Amino-5-methylhexanoic acid and its analogs relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α2δ subunit using [3H]-Gabapentin or [3H]-Pregabalin as the radioligand.

Materials:

  • Membrane preparation from porcine brain or cells expressing recombinant human α2δ-1 or α2δ-2 subunits.

  • [3H]-Gabapentin or [3H]-Pregabalin (specific activity ~20-60 Ci/mmol).

  • Test compounds (e.g., (S)-3-Amino-5-methylhexanoic acid).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Unlabeled Gabapentin or Pregabalin for non-specific binding determination.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 50-200 µ g/well .

  • In a 96-well plate, add in triplicate:

    • Total binding: 50 µL of binding buffer.

    • Non-specific binding: 50 µL of 10 µM unlabeled Gabapentin or Pregabalin.

    • Test compound: 50 µL of the test compound at various concentrations.

  • Add 50 µL of [3H]-Gabapentin or [3H]-Pregabalin to each well to a final concentration of 1-5 nM.

  • Add 100 µL of the membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology to Measure Calcium Channel Currents

This protocol details the recording of voltage-gated calcium channel currents from cultured dorsal root ganglion (DRG) neurons to assess the modulatory effects of (S)-3-Amino-5-methylhexanoic acid.

Materials:

  • Primary culture of DRG neurons.

  • External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

  • Internal (pipette) solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (resistance 3-5 MΩ).

  • Micromanipulator.

  • Perfusion system.

Procedure:

  • Prepare DRG neuron cultures on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pull a glass pipette and fill it with the internal solution.

  • Under microscopic guidance, approach a neuron with the pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Record baseline calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

  • Perfuse the cell with the external solution containing the test compound (e.g., (S)-3-Amino-5-methylhexanoic acid) at the desired concentration.

  • After a stable effect is observed, record the calcium currents again using the same voltage-step protocol.

  • Analyze the data by measuring the peak current amplitude at each voltage step before and after drug application.

  • Construct current-voltage (I-V) curves to visualize the effect of the compound on the calcium channel activity.

In Vivo Microdialysis for Measurement of Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure the extracellular levels of glutamate and substance P in the spinal cord of an animal model of neuropathic pain following administration of (S)-3-Amino-5-methylhexanoic acid.

Materials:

  • Animal model of neuropathic pain (e.g., CCI or SNL rat).

  • Microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff).

  • Stereotaxic apparatus.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 147 NaCl, 3 KCl, 1.2 CaCl2, 1.2 MgCl2, pH 7.4.

  • Analytical system for glutamate (e.g., HPLC with fluorescence detection) and substance P (e.g., ELISA).

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Implant the microdialysis probe into the dorsal horn of the spinal cord.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 60 minutes.

  • Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

  • Administer (S)-3-Amino-5-methylhexanoic acid (e.g., intraperitoneally).

  • Continue to collect dialysate samples for several hours post-administration.

  • Analyze the concentration of glutamate and substance P in the dialysate samples using the appropriate analytical method.

  • Express the results as a percentage of the baseline concentration for each neurotransmitter.

Preclinical Drug Discovery Workflow

The discovery and development of novel α2δ ligands with improved therapeutic profiles follows a structured preclinical workflow. This process involves a series of in vitro and in vivo assays to identify and characterize promising lead compounds.

Preclinical_Workflow Start Start: Chemical Synthesis of Analogs Screening High-Throughput Screening (α2δ Binding Assay) Start->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Identify Hits SAR->Start Optimize Structure InVitro In Vitro Functional Assays (e.g., Patch-Clamp) SAR->InVitro Select Leads ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) InVitro->ADME InVivo_PK In Vivo Pharmacokinetics (Rodent) ADME->InVivo_PK Prioritize Leads InVivo_Efficacy In Vivo Efficacy Models (Neuropathic Pain Models) InVivo_PK->InVivo_Efficacy Tox Preliminary Toxicology (Rodent) InVivo_Efficacy->Tox Candidate Lead Candidate Selection Tox->Candidate

Caption: Preclinical workflow for α2δ ligand discovery.

Conclusion

(S)-3-Amino-5-methylhexanoic acid is a well-characterized molecule with a defined mechanism of action that has translated into significant clinical benefit for patients with epilepsy, neuropathic pain, and anxiety disorders. Its high affinity and selectivity for the α2δ subunit of voltage-gated calcium channels provide a clear molecular target for its therapeutic effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field. Future research may focus on developing novel α2δ ligands with improved pharmacokinetic profiles, enhanced efficacy, and reduced side effects, guided by the principles and methodologies outlined herein.

References

(R)-3-Amino-5-methylhexanoic Acid: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-5-methylhexanoic acid, a non-proteinogenic β-amino acid, has emerged as a crucial chiral building block in the pharmaceutical industry. Its structural features, particularly the stereocenter at the C3 position, make it a valuable precursor for the synthesis of complex, biologically active molecules. The precise spatial arrangement of the amino group is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (R)-3-Amino-5-methylhexanoic acid, with a focus on its role in drug development.

Physicochemical Properties

(R)-3-Amino-5-methylhexanoic acid is a white solid with the following properties:

PropertyValueSource
IUPAC Name(3R)-3-amino-5-methylhexanoic acid[1]
Molecular FormulaC₇H₁₅NO₂[1][2]
Molecular Weight145.20 g/mol [1][2][3]
CAS Number91298-67-8[1]
Boiling Point249.1 ± 23.0 °C (Predicted)[2][4]
Density1.014 ± 0.06 g/cm³ (Predicted)[2][4]
InChI KeyMLYMSIKVLAPCAK-ZCFIWIBFSA-N

Synthesis of (R)-3-Amino-5-methylhexanoic Acid

The enantiomerically pure synthesis of (R)-3-Amino-5-methylhexanoic acid is most commonly achieved through the resolution of a racemic precursor, followed by a chemical transformation. The key intermediate is (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, which is then converted to the target molecule via a Hofmann rearrangement.

Synthetic Workflow

The overall synthetic strategy can be visualized as follows:

SynthesisWorkflow cluster_hofmann Hofmann Rearrangement Racemic Racemic 3-(carbamoylmethyl)- 5-methylhexanoic acid DiastereomericSalts Diastereomeric Salts Racemic->DiastereomericSalts + ChiralAmine Chiral Amine (e.g., (S)-(+)-phenylglycinol) ChiralAmine->DiastereomericSalts R_precursor_salt (R)-precursor salt (in solution) DiastereomericSalts->R_precursor_salt Fractional crystallization S_precursor_salt (S)-precursor salt (precipitated) DiastereomericSalts->S_precursor_salt R_precursor (R)-(-)-3-(carbamoylmethyl)- 5-methylhexanoic acid R_precursor_salt->R_precursor Acidification Hofmann Hofmann Rearrangement FinalProduct (R)-3-Amino-5-methylhexanoic acid R_precursor->FinalProduct R_precursor->FinalProduct 1. Base (e.g., NaOH) 2. Bromine or NaOBr

Synthetic pathway to (R)-3-Amino-5-methylhexanoic acid.
Experimental Protocols

The following protocols are a synthesis of information from various patented processes and represent a viable route to the target compound.

Step 1: Resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid

This step involves the separation of the racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid using a chiral resolving agent.

  • Materials:

    • (±)-3-(carbamoylmethyl)-5-methylhexanoic acid

    • (S)-(+)-phenylglycinol

    • Ethyl acetate

    • Methanol

    • 33% Hydrochloric acid

    • Sodium hydroxide

  • Procedure:

    • To a mixture of ethyl acetate and methanol, add 10 g of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[5]

    • Add 6.6 g of (S)-(+)-phenylglycinol and heat the mixture to reflux (approximately 68 °C) to achieve complete dissolution.[5]

    • Slowly cool the mixture to 25 °C to induce crystallization of the (S)-(+)-phenylglycinol salt of (S)-(+)-3-(carbamoylmethyl)-5-methylhexanoic acid.[5]

    • Filter the solid and wash with ethyl acetate. The mother liquor, which is enriched with the (R)-enantiomer salt, is retained for the next step.

    • The mother liquor is concentrated, and the residue is dissolved in an aqueous solution of sodium hydroxide.

    • The alkaline aqueous phase is heated to 60 °C, and 33% hydrochloric acid is added dropwise over 10 minutes to adjust the pH to 1-1.5.[5]

    • Cool the solution slowly to 20-25 °C to precipitate the crude (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[5]

    • Filter the solid, wash with water, and dry under reduced pressure at 50 °C.[5]

Step 2: Hofmann Rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid

This step converts the amide precursor into the desired primary amine with the loss of one carbon atom.

  • Materials:

    • (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid

    • Sodium hydroxide

    • Bromine or Sodium hypobromite solution

  • Procedure:

    • Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in an aqueous solution of sodium hydroxide.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sodium hypobromite (prepared by adding bromine to a cold sodium hydroxide solution) while maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is typically stirred at a low temperature and then gradually warmed to complete the rearrangement. The exact conditions for the Hofmann rearrangement can vary, but the general principle involves the formation of an N-bromoamide intermediate which then rearranges to an isocyanate, followed by hydrolysis to the amine.[6]

    • Upon completion of the reaction, the pH of the solution is adjusted to isolate the (R)-3-Amino-5-methylhexanoic acid.

Characterization Data

The precursor, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, has been characterized by various spectroscopic methods.

Compound Spectroscopic Data
(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acidMass Spectrum (protonated): m/z 188[7]IR (cm⁻¹): 1712 (acid C=O), 1644 (amide C=O)[7]¹H NMR (ppm): δ 6.76 and δ 7.43 (amide -NH₂)[7]

Chiral Analysis

The enantiomeric purity of (R)-3-Amino-5-methylhexanoic acid is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for determining the enantiomeric excess.

General Chiral HPLC Method
  • Column: A chiral stationary phase (CSP) based on a macrocyclic glycopeptide, such as teicoplanin, is often effective for the direct separation of amino acid enantiomers.[8][9]

  • Mobile Phase: A polar ionic or polar organic mobile phase is typically used. A mixture of methanol or ethanol with a small amount of an acidic or basic modifier (e.g., acetic acid, formic acid, or diethylamine) can be effective.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) or mass spectrometry (MS) can be used.

The workflow for chiral HPLC analysis is as follows:

HPLCFlow Sample Sample of (R)-3-Amino-5-methylhexanoic acid Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral HPLC Column Dissolve->Inject Separate Separation of Enantiomers Inject->Separate Detect Detection (UV or MS) Separate->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram Calculate Calculate Enantiomeric Excess Chromatogram->Calculate

References

The Synthesis of Pregabalin: An In-depth Technical Guide to the Role of 3-Amino-5-methylhexanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-Pregabalin, an important anticonvulsant and neuropathic pain agent. The focus of this document is on the pivotal role of 3-amino-5-methylhexanoic acid and its derivatives as key precursors and intermediates. Detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways are presented to offer a thorough understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a gamma-aminobutyric acid (GABA) analogue that has found widespread use in the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, making its stereoselective synthesis a critical aspect of its commercial production. A variety of synthetic strategies have been developed to achieve high enantiopurity, many of which utilize derivatives of this compound as central building blocks. This guide will explore four major industrial and academic approaches: classical resolution of a racemic precursor followed by Hofmann rearrangement, asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries.

Classical Resolution and Hofmann Rearrangement

This pathway is a well-established and industrially significant method for the production of (S)-Pregabalin. It involves the synthesis of a racemic intermediate, 3-(carbamoylmethyl)-5-methylhexanoic acid, which is then resolved using a chiral amine. The desired (R)-enantiomer of the amide is subsequently converted to (S)-Pregabalin via a Hofmann rearrangement.

Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid

The synthesis of the key racemic intermediate, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, typically begins with the Knoevenagel condensation of isovaleraldehyde and diethyl malonate, followed by a Michael addition with a cyanide source. Subsequent hydrolysis and decarboxylation afford 3-isobutylglutaric acid. This diacid is then converted to 3-isobutylglutaric anhydride, which upon aminolysis with ammonia, yields the target racemic amide.

Experimental Protocol: Synthesis of 3-Isobutylglutaric Anhydride and Aminolysis

Part A: Synthesis of 3-Isobutylglutaric Anhydride

  • Combine 3-isobutylglutaric acid (156 g) and acetyl chloride (130 g) in a suitable reaction vessel.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Distill the mixture at atmospheric pressure until the distillate reflux temperature reaches 135°C.

  • Cool the mixture and perform vacuum distillation to obtain 3-isobutylglutaric acid anhydride (129 g). The boiling point is 127-128°C at 1 mm Hg.[1]

Part B: Aminolysis to (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid

  • Combine aqueous ammonia (308 g of 28% ammonium hydroxide, 5.06 mol), water (431 g), and methyl tert-butyl ether (200 g) in a reaction vessel and cool to 15°C.

  • Add 3-isobutylglutaric acid anhydride to the cooled mixture, allowing the reaction temperature to warm to 50-60°C.

  • Cool the reaction mixture to 20-25°C.

  • Evaporate the solvent and adjust the pH of the solution to 1.0 with concentrated hydrochloric acid.

  • Add water (200 mL) and filter the resulting mixture.

  • Wash the solid with water (200 mL) and dry under reduced pressure to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid as an off-white solid (408 g).[2]

Classical Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid

The racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid is resolved using a chiral resolving agent, most commonly (R)-(+)-1-phenylethylamine. This forms a pair of diastereomeric salts, one of which is less soluble and preferentially crystallizes from the solution.

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine

  • Heat a mixture of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (50 g), (R)-(+)-1-phenylethylamine (23.6 g), chloroform (580 ml), and ethanol (12 ml) to 55°C for 30 minutes.

  • Cool the reaction mixture to 30-35°C and stir for 30 minutes.

  • Filter the separated solid and wash it with chloroform (90 ml).

  • Dry the solid under vacuum at 50°C for 6 hours to afford 33.0 g of the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid • (R)-(+)-1-phenylethylamine salt.[3]

  • To liberate the free acid, dissolve the salt in water and add concentrated hydrochloric acid until the pH is approximately 1.5-1.7.

  • Cool the mixture to 0-10°C and filter the solid.

  • Wash the solid with cold water and dry under reduced pressure to obtain (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Hofmann Rearrangement to (S)-Pregabalin

The resolved (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid undergoes a Hofmann rearrangement, where the amide is converted to a primary amine with one less carbon atom, yielding the desired (S)-Pregabalin. This reaction is typically carried out using an alkaline solution of bromine or sodium hypobromite.

Experimental Protocol: Hofmann Rearrangement

  • Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (30 g) in water (28 g) and a 50% sodium hydroxide solution (12.6 g) and cool the mixture to 5°C.

  • In a separate flask, combine water (85 g), 50% sodium hydroxide solution (53 g), and bromine (30.6 g) while maintaining a temperature below 10°C to prepare the Hofmann reagent.

  • Add the bromine solution to the solution of the amide and warm the mixture until the temperature reaches 80°C.

  • Cool the solution to 45°C and quench by adding it to a 37% hydrochloric acid solution (42 g).

  • Heat the mixture to 89°C and then cool to 3°C to crystallize the product.

  • Filter the solid, wash with a suitable solvent, and dry to obtain (S)-Pregabalin.[1]

Asymmetric Hydrogenation

Asymmetric hydrogenation offers a more direct approach to establishing the desired stereocenter. In this method, a prochiral precursor, such as a salt of 3-cyano-5-methylhex-3-enoic acid, is hydrogenated using a chiral rhodium catalyst, typically with a DuPHOS ligand, to produce the (S)-enantiomer of the corresponding saturated cyano acid with high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a 3-Cyano-5-methylhex-3-enoic Acid Salt

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), charge the tert-butylammonium salt of 3-cyano-5-methylhex-3-enoic acid and the chiral catalyst, [(R,R)-Me-DuPHOS]Rh(COD)]BF₄.

  • Add deoxygenated methanol via syringe.

  • Deoxygenate the solution by repeated partial evacuation and backfilling with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 44 psi) and stir the reaction mixture at a controlled temperature.

  • Upon completion of the reaction, the catalyst can be removed, and the resulting (S)-3-cyano-5-methylhexanoic acid salt can be carried forward to the next step.

  • Subsequent reduction of the nitrile group, for example, using a nickel catalyst, yields (S)-Pregabalin.

Enzymatic Resolution

Biocatalysis provides a green and highly selective alternative for obtaining the chiral precursors to Pregabalin. Enzymes, particularly lipases, can be used to selectively hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Enzymatic Kinetic Resolution of a Racemic Cyanoester

In one common enzymatic approach, a racemic mixture of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester is subjected to hydrolysis by a lipase. The enzyme selectively hydrolyzes the ester group of one enantiomer, allowing for the separation of the resulting carboxylic acid from the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Prepare a buffered solution (e.g., Tris-HCl, 50 mM, pH 7.5).

  • Add the racemic substrate, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).

  • Introduce the lipase (e.g., immobilized Talaromyces thermophilus lipase).

  • The reaction can be carried out in a biphasic system (e.g., n-heptane-water) to improve efficiency.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.

  • Monitor the reaction progress by analyzing the enantiomeric excess of the product and substrate.

  • Once the desired conversion (typically around 50%) is reached, separate the phases. The aqueous phase will contain the salt of the desired (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid, while the organic phase will contain the unreacted (R)-enantiomer of the ester.[4]

  • The resulting (S)-acid can then be converted to (S)-Pregabalin through subsequent chemical transformations, including decarboxylation and reduction of the nitrile.

Enzymatic Resolution of 3-Isobutylglutarimide

An alternative enzymatic strategy involves the stereoselective ring-opening of 3-isobutylglutarimide. A suitable hydrolase can selectively open the imide ring of one enantiomer to form the corresponding (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, which is the direct precursor for the Hofmann rearrangement.

Experimental Protocol: Enzymatic Ring-Opening of 3-Isobutylglutarimide

  • Dissolve 3-isobutylglutarimide in a suitable solvent.

  • Add a hydrolase, such as a lipase or esterase, to the solution.

  • Maintain the reaction at a controlled temperature (e.g., 30-45°C) for a specified time (e.g., 10-15 hours).

  • After the reaction, remove the enzyme by filtration.

  • Concentrate the reaction solution under reduced pressure.

  • Induce crystallization by cooling to 0-10°C and stirring for 1 hour.

  • Filter and dry the product to obtain (R)-3-(carbamoylmethyl)-5-methylhexanoic acid with high enantiomeric excess.[5][6]

Use of Chiral Auxiliaries

The use of a chiral auxiliary is another powerful method for controlling stereochemistry during the synthesis of Pregabalin precursors. A chiral molecule is temporarily attached to the substrate to direct a subsequent reaction to occur from a specific face, thereby creating the desired stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product.

Quantitative Data Summary

The following tables summarize the reported yields and enantiomeric excess (ee) for the key steps in the different synthetic routes to Pregabalin.

Table 1: Classical Resolution and Hofmann Rearrangement

StepProductYieldEnantiomeric Excess (ee) / Purity
Resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid • (R)-(+)-1-phenylethylamine salt~66%97.71% (Chiral HPLC Purity)[3]
Hofmann Rearrangement(S)-PregabalinHigh>99%

Table 2: Asymmetric Hydrogenation

SubstrateCatalystProductConversionEnantiomeric Excess (ee)
3-cyano-5-methylhex-3-enoic acid salt[Rh((R,R)-Me-DuPHOS)(COD)]BF₄(S)-3-cyano-5-methylhexanoate>90%Very high[2]
Methyl 3-cyano-5-methyl-hex-3-enoate[Rh((R,R)-Et-DuPHOS)(COD)]BF₄Methyl (R)-3-cyano-5-methylhexanoate10%33% (R)[7]

Table 3: Enzymatic Resolution

SubstrateEnzymeProductConversionEnantiomeric Excess (ee) of Product
2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)Immobilized Talaromyces thermophilus lipase mutant(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA)49.7%>95%[4]
3-IsobutylglutarimidePseudomonas lipase(R)-3-(carbamoylmethyl)-5-methylhexanoic acid96.1% (yield)99.93%[6]
3-IsobutylglutarimideEthyl chrysanthemate esterase(R)-3-(carbamoylmethyl)-5-methylhexanoic acid94.7% (yield)99.94%[6]
Racemic 3-aminomethyl-5-methylhexanoic acid methyl esterProtease(R)-3-aminomethyl-5-methylhexanoic acid51%97%

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to Pregabalin discussed in this guide.

Pregabalin_Synthesis_Classical_Resolution cluster_0 Synthesis of Racemic Precursor cluster_1 Resolution and Final Synthesis Isovaleraldehyde Isovaleraldehyde 3_Isobutylglutaric_Acid 3_Isobutylglutaric_Acid Isovaleraldehyde->3_Isobutylglutaric_Acid Knoevenagel/Michael Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->3_Isobutylglutaric_Acid 3_Isobutylglutaric_Anhydride 3_Isobutylglutaric_Anhydride 3_Isobutylglutaric_Acid->3_Isobutylglutaric_Anhydride Dehydration Racemic_Amide (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid 3_Isobutylglutaric_Anhydride->Racemic_Amide Aminolysis (NH3) R_Amine_Salt (R)-Amide • (R)-Amine Salt Racemic_Amide->R_Amine_Salt Resolution with (R)-(+)-1-phenylethylamine R_Amide (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid R_Amine_Salt->R_Amide Acidification Pregabalin (S)-Pregabalin R_Amide->Pregabalin Hofmann Rearrangement

Caption: Classical resolution and Hofmann rearrangement route to (S)-Pregabalin.

Pregabalin_Synthesis_Asymmetric_Hydrogenation Prochiral_Substrate 3-Cyano-5-methylhex-3-enoic acid salt S_Cyano_Acid (S)-3-Cyano-5-methylhexanoic acid salt Prochiral_Substrate->S_Cyano_Acid Asymmetric Hydrogenation (Chiral Rh-DuPHOS catalyst) Pregabalin (S)-Pregabalin S_Cyano_Acid->Pregabalin Nitrile Reduction

Caption: Asymmetric hydrogenation pathway for the synthesis of (S)-Pregabalin.

Pregabalin_Synthesis_Enzymatic_Resolution cluster_0 Route A: Resolution of Racemic Cyanoester cluster_1 Route B: Resolution of 3-Isobutylglutarimide Racemic_Cyanoester Racemic 2-carboxyethyl-3-cyano- 5-methylhexanoic acid ethyl ester S_Cyano_Acid_Ester (S)-2-Carboxyethyl-3-cyano- 5-methylhexanoic acid Racemic_Cyanoester->S_Cyano_Acid_Ester Enzymatic Hydrolysis (Lipase) Pregabalin_A (S)-Pregabalin S_Cyano_Acid_Ester->Pregabalin_A Decarboxylation & Nitrile Reduction 3_Isobutylglutarimide 3-Isobutylglutarimide R_Amide (R)-3-(Carbamoylmethyl)- 5-methylhexanoic acid 3_Isobutylglutarimide->R_Amide Enzymatic Ring-Opening (Hydrolase) Pregabalin_B (S)-Pregabalin R_Amide->Pregabalin_B Hofmann Rearrangement

Caption: Enzymatic resolution strategies for the synthesis of (S)-Pregabalin.

Conclusion

The synthesis of enantiomerically pure (S)-Pregabalin is a testament to the advancements in modern organic synthesis. The choice of a particular synthetic route often depends on a variety of factors, including cost-effectiveness, scalability, environmental impact, and the desired level of purity. The classical resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid followed by a Hofmann rearrangement remains a robust and widely practiced industrial method. However, the development of more elegant and efficient approaches, such as asymmetric hydrogenation and enzymatic resolutions, highlights the continuous drive for greener and more atom-economical processes in pharmaceutical manufacturing. This guide has provided a detailed technical overview of these key methodologies, offering valuable insights for researchers and professionals engaged in the synthesis and development of chiral active pharmaceutical ingredients.

References

A Technical Guide to the Stereochemistry and Biological Importance of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylhexanoic acid, a chiral molecule, is a cornerstone in the development of therapeutics targeting the central nervous system. Its biological activity is critically dependent on its stereochemistry, with one enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, known as pregabalin, being a widely prescribed medication. This document provides a comprehensive overview of the stereochemical properties, biological mechanism, pharmacokinetic profile, and synthetic methodologies of this compound, with a focus on its therapeutically significant (S)-enantiomer.

Introduction to this compound

This compound is a gamma-aminobutyric acid (GABA) analogue.[1] Despite its structural similarity to the inhibitory neurotransmitter GABA, its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[2][3] The biological significance of this compound is almost exclusively attributed to its (S)-enantiomer, pregabalin, a medication used for epilepsy, neuropathic pain, and generalized anxiety disorder.[3][4] The stereochemistry at the C3 position is the determining factor for its pharmacological activity.[5]

Stereochemistry

The molecular structure of this compound contains a chiral center at the third carbon atom (C3), giving rise to two stereoisomers (enantiomers):

  • (S)-3-Amino-5-methylhexanoic acid (also known as (S)-3-(aminomethyl)-5-methylhexanoic acid or pregabalin)[6]

  • (R)-3-Amino-5-methylhexanoic acid

The biological activity resides almost entirely in the (S)-enantiomer.[7] This stereoselectivity is a common principle in pharmacology, where the three-dimensional arrangement of a molecule dictates its ability to bind to a specific biological target.[8] The (R)-enantiomer is significantly less potent and is considered an impurity in the pharmaceutical formulation of pregabalin.[9] Consequently, the synthesis of enantiomerically pure (S)-pregabalin is a primary focus in its production.[10]

Biological Importance and Mechanism of Action

The therapeutic effects of (S)-3-Amino-5-methylhexanoic acid are mediated by its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS).[11][12]

Mechanism of Action:

  • Binding to α2δ Subunit: Pregabalin potently binds to the α2δ-1 protein of VGCCs.[12][13]

  • Modulation of Calcium Influx: This binding subtly reduces the influx of calcium into presynaptic nerve terminals during periods of high neuronal activity.[11][12]

  • Reduced Neurotransmitter Release: The decrease in calcium influx leads to a consequential reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[14]

This modulation of neurotransmitter release is the basis for pregabalin's anticonvulsant, analgesic, and anxiolytic properties.[11][15] It is crucial to note that pregabalin does not directly block the calcium channel but rather modulates its function.[2]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin ((S)-3-Amino-5-methylhexanoic acid) A2D α2δ Subunit PGB->A2D Binds to Calcium Ca²⁺ PGB->Calcium VGCC Voltage-Gated Calcium Channel (VGCC) A2D->VGCC Modulates Vesicle Synaptic Vesicle (contains neurotransmitters) Calcium->Vesicle Triggers release Neurotransmitters Glutamate, Norepinephrine, Substance P Vesicle->Neurotransmitters Exocytosis Receptor Neurotransmitter Receptors Neurotransmitters->Receptor Binds to Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution start_A Prochiral Precursor (3-cyano-5-methylhex-3-enoic acid) step_A1 Asymmetric Hydrogenation (Chiral Rh-DuPHOS catalyst) start_A->step_A1 inter_A Chiral Intermediate ((S)-3-cyano-5-methylhexanoic acid) step_A1->inter_A step_A2 Nitrile Reduction (Raney Ni, H₂) inter_A->step_A2 end_A (S)-Pregabalin step_A2->end_A Final_Product Purified (S)-3-Amino-5-methylhexanoic acid end_A->Final_Product start_R Racemic Precursor ((±)-CMH) step_R1 Diastereomeric Salt Formation (Chiral Amine) start_R->step_R1 step_R2 Selective Crystallization & Isolation step_R1->step_R2 inter_R Enantiopure Precursor ((R)-CMH) step_R2->inter_R step_R3 Hofmann Rearrangement inter_R->step_R3 end_R (S)-Pregabalin step_R3->end_R end_R->Final_Product

References

An In-depth Technical Guide to 3-Amino-5-methylhexanoic Acid: A Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylhexanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike its α-amino acid counterparts that are the fundamental building blocks of proteins, this compound and other β-amino acids offer unique structural properties that can be exploited to create novel therapeutics with improved pharmacological profiles. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its primary role as a chiral building block in the synthesis of pharmacologically active molecules.

As a chiral molecule, this compound exists as two enantiomers: (R)-3-amino-5-methylhexanoic acid and (S)-3-amino-5-methylhexanoic acid. The stereochemistry at the C3 position is a critical determinant of the biological activity of its derivatives.[1] While direct biological activity data for this compound itself is limited in publicly available research, its significance is underscored by its utility as a precursor to bioactive compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2]
CAS Number 3653-34-7 (racemic)[2]
22818-43-5 ((S)-enantiomer)
91298-67-8 ((R)-enantiomer)[1]
Appearance White crystals
Melting Point 222-228 °C (decomposes)
Solubility Soluble in water
pKa (predicted) ~4.0 (carboxyl), ~10.5 (amino)
LogP (predicted) -1.7

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge, often addressed through asymmetric synthesis or resolution of a racemic mixture.[1] The primary application of this amino acid as a chiral intermediate for the synthesis of (S)-Pregabalin has driven the development of several synthetic strategies.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis (General Approach)

Objective: To synthesize an enantiomer of this compound using a chiral auxiliary.

Materials:

  • Isovaleraldehyde

  • Malonic acid derivative

  • Chiral auxiliary (e.g., a chiral amine like (R)-(+)-α-phenylethylamine)[1]

  • Coupling agents (e.g., DCC, EDC)

  • Protecting group reagents (e.g., Boc anhydride)

  • Solvents (e.g., dichloromethane, ethyl acetate, methanol)

  • Reagents for deprotection and cyclization

  • Standard laboratory glassware and purification equipment (chromatography column, etc.)

Methodology:

  • Synthesis of a Racemic Precursor: A common precursor, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, can be synthesized. This is often achieved through a multi-step process starting from isovaleraldehyde and a malonate derivative.[1]

  • Resolution via Diastereomeric Salt Formation: The racemic precursor is reacted with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, in a suitable solvent. This reaction forms two diastereomeric salts.[1]

  • Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble salt will precipitate out of the solution first.

  • Isolation of the Desired Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The chiral auxiliary is then removed, typically by acidification, to yield the enantiomerically enriched precursor.

  • Conversion to this compound: The enantiomerically pure precursor is then converted to the final product through a series of reactions, which may include a Hofmann rearrangement or other functional group transformations.[1]

  • Purification and Characterization: The final product is purified using techniques such as recrystallization or column chromatography. The structure and purity are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

G cluster_synthesis General Synthesis Workflow Racemic Precursor Racemic Precursor Diastereomeric Salts Diastereomeric Salts Racemic Precursor->Diastereomeric Salts Reaction Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Isolated Diastereomer Isolated Diastereomer Fractional Crystallization->Isolated Diastereomer Chiral Auxiliary Removal Chiral Auxiliary Removal Isolated Diastereomer->Chiral Auxiliary Removal Enantiopure Precursor Enantiopure Precursor Chiral Auxiliary Removal->Enantiopure Precursor Final Product Final Product Enantiopure Precursor->Final Product Conversion

A generalized workflow for the chiral resolution synthesis of this compound.

Role in Peptidomimetics and Drug Development

β-amino acids like this compound are valuable building blocks in the design of peptidomimetics. Peptides composed of or containing β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases compared to their natural α-amino acid counterparts.[1] This increased stability can lead to improved pharmacokinetic properties and a longer duration of action for peptide-based drugs.

The additional carbon in the backbone of β-amino acids allows for the formation of unique and stable secondary structures, such as helices and sheets, which can be designed to mimic the bioactive conformations of natural peptides.[1] This makes this compound a valuable component for creating novel peptide-based therapeutics.

G cluster_peptidomimetics Role in Peptidomimetics 3-Amino-5-methylhexanoic_acid 3-Amino-5- methylhexanoic acid Peptide_Backbone Peptide Backbone Modification 3-Amino-5-methylhexanoic_acid->Peptide_Backbone Enhanced_Stability Enhanced Proteolytic Stability Peptide_Backbone->Enhanced_Stability Novel_Conformations Unique Secondary Structures Peptide_Backbone->Novel_Conformations Improved_Pharmacokinetics Improved Pharmacokinetics Enhanced_Stability->Improved_Pharmacokinetics Therapeutic_Applications Therapeutic Applications Novel_Conformations->Therapeutic_Applications Improved_Pharmacokinetics->Therapeutic_Applications

References

The Metabolic Inertness of 3-Amino-5-methylhexanoic Acid: A Pharmacokinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylhexanoic acid is a chiral β-amino acid that serves as a critical building block in the synthesis of pharmacologically active molecules. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate for the production of Pregabalin, a widely used medication for neuropathic pain, epilepsy, and generalized anxiety disorder. This technical guide delves into the metabolic fate of this compound. However, direct metabolic studies on this compound are scarce due to its nature as a synthetic intermediate. Therefore, to understand its likely biological disposition, this paper will focus on the comprehensive pharmacokinetic profile of its end-product, Pregabalin. The metabolic inertness of Pregabalin provides strong evidence for the anticipated metabolic behavior of its precursor, this compound.

The Pharmacokinetic Profile of Pregabalin

Extensive clinical studies have demonstrated that Pregabalin exhibits a predictable and linear pharmacokinetic profile. A key feature of this profile is its lack of significant metabolism in the human body.

Absorption

Following oral administration, Pregabalin is rapidly and extensively absorbed from the gastrointestinal tract.[1][2] This absorption is mediated by an active transport process involving the large neutral amino acid transporter 1 (LAT1). Peak plasma concentrations are typically reached within 1 to 1.5 hours.[1][3] The oral bioavailability of Pregabalin is high, estimated to be 90% or greater, and is independent of the dose.[1][2][3] While the presence of food can reduce the rate of absorption, leading to a delay in the time to peak concentration, it does not have a clinically significant effect on the overall extent of absorption.[1][4]

Distribution

Pregabalin has an apparent volume of distribution of approximately 0.5 L/kg and readily crosses the blood-brain barrier to enter the central nervous system.[5][6] Notably, it does not bind to plasma proteins.[4][5][6] This lack of protein binding contributes to its predictable pharmacokinetics and low potential for drug-drug interactions related to protein displacement.

Metabolism

Pregabalin undergoes minimal to no metabolism in humans.[5][6][7] Studies utilizing radiolabeled Pregabalin have shown that approximately 98% of the administered dose is recovered in the urine as the unchanged parent drug.[5][8] The primary metabolite identified is an N-methylated derivative, which accounts for only 0.9% of the dose.[7] This metabolic inertness means that Pregabalin does not induce or inhibit major drug-metabolizing enzymes, such as the cytochrome P450 system.[4][6]

Excretion

The primary route of elimination for Pregabalin is renal excretion.[6] Over 90% of the administered dose is excreted unchanged in the urine.[7][8] The elimination half-life of Pregabalin is approximately 6.3 hours.[2][4][6] Its clearance is directly proportional to creatinine clearance, necessitating dose adjustments in patients with impaired renal function.[3][6]

Quantitative Pharmacokinetic Data for Pregabalin

The following table summarizes the key quantitative pharmacokinetic parameters of Pregabalin in healthy adult volunteers.

ParameterValueReference
Oral Bioavailability≥90%[1][2][3]
Time to Peak Plasma Concentration (Tmax)0.7 - 1.5 hours[1][6]
Elimination Half-life (t½)~6.3 hours[2][4][6]
Apparent Volume of Distribution (Vd/F)~0.5 L/kg[6]
Plasma Protein Binding<1%[5]
Percentage Excreted Unchanged in Urine~98%[5][8]
Major MetaboliteN-methylpregabalin[5][7]
Percentage of Dose as N-methylpregabalin0.9%[7]

Experimental Protocols: A Representative Pharmacokinetic Study

The following outlines a generalized methodology for a clinical study designed to evaluate the single-dose pharmacokinetics of an orally administered compound like Pregabalin, based on common practices described in the literature.[1]

Study Design: An open-label, single-dose, crossover study in healthy adult volunteers.

Participants: A cohort of healthy male and female volunteers, typically between the ages of 18 and 55, with no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

Drug Administration: Participants receive a single oral dose of the investigational drug (e.g., a capsule containing a specific milligram amount of Pregabalin) with a standardized volume of water after an overnight fast.

Pharmacokinetic Sampling: Serial blood samples are collected into tubes containing an appropriate anticoagulant at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis. Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose) to determine the extent of renal excretion.

Bioanalytical Method: Plasma and urine concentrations of the drug and any potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method ensures high sensitivity and specificity for the analytes.

Pharmacokinetic Analysis: The plasma concentration-time data for each participant are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

  • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)

  • Elimination half-life (t½)

  • Apparent total body clearance (CL/F)

  • Apparent volume of distribution (Vd/F)

The amount of unchanged drug excreted in the urine is also calculated to determine the renal clearance.

Visualizing the Pharmacokinetic Pathway of Pregabalin

The following diagram illustrates the disposition of Pregabalin in the body, highlighting its minimal metabolism.

Pharmacokinetic pathway of Pregabalin.

Synthetic Relevance of this compound

While not a substrate for metabolic pathways, this compound is a crucial component in the chemical synthesis of Pregabalin. Various synthetic routes have been developed, often involving the resolution of a racemic mixture to obtain the desired (S)-enantiomer, which is the pharmacologically active form. Enzymatic synthesis methods are also employed to achieve high enantioselectivity.

The following diagram provides a simplified overview of a synthetic workflow where this compound or its precursors are involved.

Synthesis_Workflow Start Starting Materials (e.g., 3-isobutylglutaric anhydride) Intermediate1 Formation of Racemic Precursor (e.g., 3-(carbamoylmethyl)-5-methylhexanoic acid) Start->Intermediate1 Resolution Chiral Resolution (e.g., using a resolving agent or enzyme) Intermediate1->Resolution S_Enantiomer (S)-3-Amino-5-methylhexanoic Acid Precursor Resolution->S_Enantiomer Desired R_Enantiomer Unwanted (R)-Enantiomer Resolution->R_Enantiomer Undesired Final_Step Final Conversion Step (e.g., Hofmann Rearrangement) S_Enantiomer->Final_Step Pregabalin (S)-Pregabalin Final_Step->Pregabalin

Simplified synthetic workflow for Pregabalin.

Conclusion

The metabolic pathways of this compound are not a subject of significant investigation, as it is primarily a synthetic intermediate. The extensive data available for its derivative, Pregabalin, strongly indicate that this compound is not significantly metabolized in the human body. Pregabalin's pharmacokinetic profile is characterized by rapid absorption, minimal plasma protein binding, and near-complete elimination as an unchanged drug through renal excretion. This lack of metabolism is a key feature that contributes to its predictable clinical effects and low potential for metabolic drug-drug interactions. For researchers and drug development professionals, the focus regarding this compound should therefore remain on its role in the efficient and stereoselective synthesis of non-metabolized therapeutic agents like Pregabalin.

References

The Role of 3-Amino-5-methylhexanoic Acid in Neurotransmitter Function: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the role of 3-Amino-5-methylhexanoic acid in neurotransmitter function is limited. This document focuses on its significance as a key chiral intermediate in the synthesis of Pregabalin, a widely studied drug with a well-defined mechanism of action on neurotransmitter systems. The information presented herein primarily pertains to the neuropharmacology of Pregabalin as a derivative of this compound.

Introduction

This compound is a β-amino acid that has garnered significant attention in the field of medicinal chemistry. While its direct interaction with neurotransmitter systems is not well-documented in publicly available literature, its stereoisomer, (S)-3-Amino-5-methylhexanoic acid, serves as a crucial building block for the synthesis of Pregabalin. Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent anticonvulsant, analgesic, and anxiolytic agent.[1][2] This technical guide will delve into the established role of this structural scaffold in neurotransmitter function by examining the pharmacology of Pregabalin.

The Neuropharmacology of Pregabalin: A Derivative of this compound

Pregabalin exerts its effects by acting as a potent ligand for the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4] This binding is crucial for its therapeutic actions. Although structurally similar to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Pregabalin does not bind to GABA receptors and does not exhibit direct GABAergic activity.[5]

Mechanism of Action

The primary mechanism of action of Pregabalin involves the modulation of calcium influx at nerve terminals. By binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs, Pregabalin reduces the depolarization-induced influx of calcium.[6][7] This reduction in intracellular calcium leads to a subsequent decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][7] The modulation of neurotransmitter release is believed to be the cornerstone of Pregabalin's anticonvulsant, analgesic, and anxiolytic properties.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin alpha2delta α2δ Subunit Pregabalin->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel alpha2delta->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Vesicle Synaptic Vesicle (Neurotransmitters) Ca_influx->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Leads to Receptor Neurotransmitter Receptors NT_release->Receptor Activates Postsynaptic_Effect Reduced Excitatory Postsynaptic Potential Receptor->Postsynaptic_Effect Results in

Figure 1: Signaling pathway of Pregabalin's action on neurotransmitter release.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological profile of Pregabalin.

Table 1: Binding Affinity of Pregabalin
TargetLigandKd (nM)Reference
α2δ-1 subunit[3H]-Pregabalin6.0[8]
α2δ-2 subunit[3H]-Pregabalin7.2[8]
Table 2: Pharmacokinetic Properties of Pregabalin
ParameterValueReference
Bioavailability≥90%[3][9]
Time to Peak Plasma Concentration (Tmax)~1 hour[3][10]
Protein Binding<1%[3][5]
MetabolismNegligible (<2%)[3][10]
Elimination Half-life6.3 hours[3][5]
ExcretionPrimarily renal (unchanged)[3][10]
Table 3: Effect of Pregabalin on Calcium Currents
ConditionParameterValueReference
Acute application (500 µM)Reduction in EPSC amplitude~30%[6]
Acute applicationReduction in spontaneous event frequencyDrastically reduced[6]
Acute applicationMean calcium density reduction (single AP)14 ± 5%[6]

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a method to determine the binding affinity of a compound for the α2δ subunit of voltage-gated calcium channels.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from porcine brain) Incubation Incubate Membranes with [³H]-Pregabalin and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare [³H]-Pregabalin (Radioligand) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound (e.g., this compound derivative) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting to measure radioactivity Washing->Scintillation Data_Analysis Calculate Ki or IC₅₀ values Scintillation->Data_Analysis

Figure 2: Experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue known to express the α2δ subunit (e.g., porcine brain) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a reaction tube, combine the membrane preparation, a known concentration of a radiolabeled ligand that binds to the α2δ subunit (e.g., [3H]-gabapentin or [3H]-pregabalin), and varying concentrations of the test compound. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recording of Calcium Currents

This protocol outlines a method to measure the effect of a compound on voltage-gated calcium currents in neuronal cells.

Methodology:

  • Cell Preparation: Use a cell line expressing the desired voltage-gated calcium channel subunits or primary neurons.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration.

  • Voltage Protocol: Apply a voltage-step protocol to elicit calcium currents.

  • Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the calcium currents before, during, and after the application of the test compound.

  • Analysis: Analyze the changes in the amplitude and kinetics of the calcium currents to determine the effect of the compound.

Synthesis of Pregabalin from (S)-3-Amino-5-methylhexanoic acid

The primary relevance of (S)-3-Amino-5-methylhexanoic acid in neuroscience is its role as a precursor in the synthesis of Pregabalin. Various synthetic routes have been developed, often involving the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (S)-enantiomer. A common strategy involves the Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Pregabalin_Synthesis cluster_starting Starting Material / Intermediate cluster_derivatization Chemical Transformation cluster_product Final Product S_AMHA (S)-3-Amino-5-methylhexanoic acid Aminomethylation Aminomethylation Reaction (e.g., via Hofmann Rearrangement of a precursor) S_AMHA->Aminomethylation Is a key precursor for Pregabalin Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) Aminomethylation->Pregabalin Yields

Figure 3: Logical relationship between this compound and Pregabalin.

The Broader Context of β-Amino Acids in Neuroscience

While specific data on this compound is scarce, β-amino acids as a class are of growing interest in neuroscience.[11] They can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.[12] Some β-amino acids, like β-alanine, are known to have neuromodulatory properties and can interact with GABA and glycine receptors.[11] The study of β-amino acids and their derivatives, therefore, remains a promising area for the development of novel therapeutics for neurological disorders.

Conclusion

References

3-Amino-5-methylhexanoic Acid: A Technical Guide to a GABA Analog That Redefined Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylhexanoic acid, commonly known as pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, pregabalin exerts its therapeutic effects through a novel mechanism, binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in the release of several excitatory neurotransmitters, resulting in anticonvulsant, analgesic, and anxiolytic properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, pharmacokinetic profile, and clinical applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a lipophilic γ-amino acid and a potent anticonvulsant, analgesic, and anxiolytic agent.[1] Developed as a successor to gabapentin, it exhibits a more favorable pharmacokinetic profile and higher binding affinity to its molecular target.[2] The (S)-enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, is the pharmacologically active form.[3] This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the preclinical and clinical aspects of this important therapeutic agent.

Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid

The synthesis of enantiomerically pure (S)-3-(aminomethyl)-5-methylhexanoic acid is crucial for its pharmacological activity. Several synthetic strategies have been developed, including classical resolution of a racemic mixture and asymmetric synthesis.

Resolution of Racemic 3-(Aminomethyl)-5-methylhexanoic Acid

A common and scalable method involves the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid using a chiral resolving agent, such as (S)-(+)-mandelic acid.[3][4]

Experimental Protocol: Resolution with (S)-Mandelic Acid [3]

  • Salt Formation: Racemic 3-(aminomethyl)-5-methylhexanoic acid is dissolved in a suitable solvent system, typically a mixture of water and an alcohol like isopropanol. An equimolar amount of (S)-(+)-mandelic acid is added to the solution.

  • Diastereomeric Crystallization: The mixture is heated to obtain a clear solution and then gradually cooled. The diastereomeric salt of (S)-3-(aminomethyl)-5-methylhexanoic acid with (S)-mandelic acid preferentially crystallizes out of the solution due to its lower solubility.

  • Isolation of the Diastereomer: The precipitated salt is isolated by filtration.

  • Liberation of the Free Amino Acid: The isolated diastereomeric salt is treated with a base, such as triethylamine, in a polar solvent like methanol to neutralize the mandelic acid and liberate the free (S)-3-(aminomethyl)-5-methylhexanoic acid.

  • Purification: The final product is purified by recrystallization from a suitable solvent system, for instance, a mixture of isopropyl alcohol and water, to yield highly pure (S)-3-(aminomethyl)-5-methylhexanoic acid.

Asymmetric Synthesis

Asymmetric synthesis routes offer the advantage of directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolutions. One notable approach involves the use of a chiral auxiliary.

Mechanism of Action: Beyond a GABA Analog

While structurally similar to GABA, this compound does not bind to GABAA or GABAB receptors, nor does it affect GABA synthesis or degradation.[5] Its primary mechanism of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][6]

This binding to the α2δ-1 subunit reduces the influx of calcium into presynaptic nerve terminals.[3] The diminished calcium entry, in turn, leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][5] This modulation of neurotransmitter release is believed to be the basis for its therapeutic effects in neuropathic pain, epilepsy, and anxiety disorders.[3][6]

G PGB This compound a2d1 α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channel PGB->a2d1 Binds to Ca_channel Ca²⁺ Channel a2d1->Ca_channel Modulates PGB_effect Inhibition of Ca²⁺ Influx Ca_influx Ca²⁺ Influx Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers Fusion NT_release Neurotransmitter Release Vesicles->NT_release Leads to NTs Excitatory Neurotransmitters Receptors Postsynaptic Receptors NTs->Receptors Bind to Signal Reduced Postsynaptic Signal Transmission Receptors->Signal

Caption: Signaling pathway of this compound.

Binding Affinity

The binding affinity of this compound to the α2δ subunits has been quantified in various studies.

Ligand Subunit Binding Affinity (Kd or Ki) Reference
[3H]-Pregabalinα2δ-16.0 nM (Kd)[7]
[3H]-Pregabalinα2δ-27.2 nM (Kd)[7]
Pregabalinα2δ (pig brain membranes)32 nM (Ki)[8]
Gabapentinα2δ (pig brain membranes)140 nM (Ki)[8]

Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity [9][10]

  • Membrane Preparation: Brain tissue (e.g., porcine or rat cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the α2δ subunit (e.g., [3H]-gabapentin or [3H]-pregabalin).

  • Competition Binding: To determine the binding affinity of this compound, increasing concentrations of the unlabeled compound are added to the wells to compete with the radioligand for binding to the α2δ subunit.

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Pharmacokinetics

This compound exhibits a favorable and predictable pharmacokinetic profile.

Parameter Value Species Reference
Oral Bioavailability ≥90%Human[11]
Time to Peak Plasma Concentration (Tmax) ~1 hourHuman[11]
Plasma Protein Binding <1%Human
Metabolism NegligibleHuman
Elimination Half-life (t1/2) 6.3 hoursHuman[5]
Excretion Primarily unchanged in urineHuman[5]
Oral Bioavailability 83%Rat[12]
Elimination Half-life (t1/2) 3.9 hours (intravenous)Rat[12]

Experimental Protocol: Oral Bioavailability Determination in Rats [12][13]

  • Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before dosing.

  • Dosing: One group of rats receives an intravenous (IV) dose of this compound, while another group receives an oral (PO) dose via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS): Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A deuterated internal standard is typically used for accurate quantification.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the area under the curve (AUC) for both the IV and PO administration routes.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

G Dosing Oral Administration of this compound Absorption Absorption from GI Tract (LAT1 Transporter) Dosing->Absorption Distribution Distribution (Crosses Blood-Brain Barrier) Absorption->Distribution Target Binding to α2δ-1 Subunit in CNS Distribution->Target Pharmacological Effect Metabolism Minimal Metabolism Distribution->Metabolism Excretion Renal Excretion (Unchanged) Distribution->Excretion

Caption: Pharmacokinetic workflow of this compound.

Clinical Studies

The efficacy and safety of this compound have been established in numerous randomized, double-blind, placebo-controlled clinical trials for various conditions, particularly neuropathic pain.[12]

Condition Dosage Key Efficacy Outcome Reference
Diabetic Peripheral Neuropathy (DPN) 300 mg/day & 600 mg/dayStatistically significant reduction in mean pain scores compared to placebo.[11][12]
Postherpetic Neuralgia (PHN) 150 mg/day, 300 mg/day & 600 mg/dayStatistically significant reduction in mean pain scores compared to placebo.[12][14]
Fibromyalgia 300 mg/day & 450 mg/dayStatistically significant reduction in mean pain scores compared to placebo.[9][12]
Neuropathic Pain associated with Spinal Cord Injury (SCI) 150-600 mg/day (flexible dose)Statistically significant reduction in mean pain scores compared to placebo.[11][12]
Common Adverse Events

The most commonly reported adverse events in clinical trials are dizziness and somnolence.[2][14] These are typically mild to moderate in intensity and often resolve with continued treatment.

Conclusion

This compound represents a significant advancement in the treatment of neuropathic pain and other neurological disorders. Its unique mechanism of action, targeting the α2δ-1 subunit of voltage-gated calcium channels, distinguishes it from traditional GABAergic agents. The favorable pharmacokinetic profile, characterized by high oral bioavailability and minimal metabolism, contributes to its predictable clinical response. The extensive body of evidence from clinical trials underscores its efficacy and safety in a range of challenging conditions. This technical guide provides a foundational understanding for researchers and clinicians working with this important therapeutic molecule.

References

3-Amino-5-methylhexanoic Acid: A Synthetic GABA Analogue and Potent Neuromodulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Properties, and Pharmacological Significance of a Clinically Important Molecule

Executive Summary

3-Amino-5-methylhexanoic acid is a chiral organic compound recognized for the significant therapeutic activity of its (S)-enantiomer, widely known as pregabalin. This document provides a comprehensive overview of this compound, focusing on its synthetic origins, physicochemical properties, and the pharmacological action of its clinically relevant stereoisomer. Contrary to what its structural similarity to natural amino acids might suggest, there is no substantive evidence to indicate that this compound is a naturally occurring compound. Its discovery and importance are rooted in medicinal chemistry and drug development, specifically in the creation of analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This guide details the chemical synthesis, physical properties, and the well-characterized mechanism of action of pregabalin, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: A Synthetic Molecule of Therapeutic Importance

This compound is a synthetic β-amino acid. While structurally an analogue of GABA, its biological activity is not mediated through GABA receptors. The therapeutic relevance of this molecule is almost exclusively attributed to its (S)-stereoisomer, pregabalin, a potent pharmaceutical agent.[1] Pregabalin is classified as an anticonvulsant, analgesic, and anxiolytic medication.[2] It is clinically used in the management of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2] The biological activity is highly stereospecific, with the (S)-enantiomer possessing the desired pharmacological effects.[3]

Physicochemical Properties

The fundamental chemical and physical properties of the racemic and enantiomeric forms of this compound are summarized below. These data are critical for its synthesis, formulation, and analytical characterization.

Property(S)-3-Amino-5-methylhexanoic acid(R)-3-Amino-5-methylhexanoic acidRacemic this compound
IUPAC Name (3S)-3-amino-5-methylhexanoic acid(3R)-3-amino-5-methylhexanoic acid3-(aminomethyl)-5-methylhexanoic acid
Synonyms l-beta-homoleucine, Pregabalin (for the corresponding aminomethyl derivative)(R)-β-homoleucine(+/-)-3-isobutyl GABA
CAS Number 22818-43-591298-67-83653-34-7
Molecular Formula C₇H₁₅NO₂C₇H₁₅NO₂C₇H₁₅NO₂
Molecular Weight 145.20 g/mol 145.20 g/mol 145.20 g/mol
Melting Point 222-228 °C (dec.)Not specifiedNot specified
XLogP3 -1.7-1.7Not specified

Data sourced from PubChem and other chemical suppliers.[4][5][6]

Synthesis and Enantioselective Separation

The production of enantiomerically pure (S)-3-amino-5-methylhexanoic acid (pregabalin) is a key challenge in its industrial synthesis. Various strategies have been developed, primarily involving either the resolution of a racemic mixture or asymmetric synthesis.

Experimental Protocol: Resolution of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid

A common approach to obtaining the desired (S)-enantiomer involves the synthesis of a racemic precursor, followed by resolution using a chiral resolving agent. One such precursor is (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.[7]

Objective: To separate the (R) and (S) enantiomers of 3-(carbamoylmethyl)-5-methylhexanoic acid to isolate the precursor for (S)-3-amino-5-methylhexanoic acid.

Materials:

  • (±)-3-(carbamoylmethyl)-5-methylhexanoic acid

  • (R)-(+)-α-phenylethylamine

  • Chloroform

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Sodium Hydroxide (NaOH) solution

Procedure:

  • Salt Formation: Dissolve (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent such as chloroform. Add (R)-(+)-α-phenylethylamine to the solution. The (R)-enantiomer of the acid will preferentially form a diastereomeric salt with the (R)-amine, which is less soluble and precipitates out of the solution.[7]

  • Isolation of the Diastereomeric Salt: The precipitated (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-α-phenylethylamine salt is isolated by filtration.[7]

  • Liberation of the Free Acid: The isolated salt is dissolved in water, and concentrated HCl is added to acidify the mixture to a pH of approximately 1.7. This breaks the salt and protonates the carboxylic acid.[7]

  • Crystallization and Filtration: The mixture is cooled to 0-10°C to induce crystallization of the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. The solid product is collected by filtration, washed with cold water, and dried under reduced pressure.[7]

  • Hofmann Rearrangement: The resulting (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is then subjected to a Hofmann rearrangement. This reaction converts the amide group into a primary amine with one fewer carbon atom, yielding (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). The rearrangement is typically carried out using a reagent like sodium hypobromite (formed in situ from bromine and sodium hydroxide).[7]

Figure 1: Synthetic pathway via resolution.
Asymmetric Synthesis

More advanced synthetic routes employ asymmetric hydrogenation to establish the desired stereocenter early in the process, avoiding the need for resolution.

Objective: To synthesize (S)-3-aminomethyl-5-methylhexanoic acid with high enantiomeric purity using a chiral catalyst.

Procedure Outline:

  • Condensation: Isovaleraldehyde is condensed with an alkyl cyanoacetate to form a 2-cyano-5-methylhex-2-enoic acid alkyl ester.

  • Asymmetric Hydrogenation: The cyano-substituted olefin is subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one complexed with a DuPHOS ligand. This step selectively produces the (S)-cyano precursor in high enantiomeric excess.

  • Reduction: The nitrile group of the (S)-cyano precursor is then reduced to a primary amine, typically using a heterogeneous catalyst like sponge nickel under a hydrogen atmosphere, to yield the final product, (S)-3-aminomethyl-5-methylhexanoic acid.

Pharmacological Mechanism of Action

The therapeutic effects of pregabalin are not due to a direct interaction with GABA receptors. Instead, its primary mechanism involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[2][4]

This interaction modulates calcium influx at presynaptic nerve terminals. In hyperexcited neurons, this modulation leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[4][8] This attenuation of excitatory neurotransmission is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic properties.[8]

G cluster_neuron Presynaptic Neuron Terminal (Hyperexcited State) cluster_synapse Synaptic Cleft Pregabalin Pregabalin VGCC α2δ-1 subunit of Voltage-Gated Ca²⁺ Channel Pregabalin->VGCC Binds to Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Inhibits Vesicle Synaptic Vesicle (contains neurotransmitters) Ca_Influx->Vesicle Triggers Neurotransmitter_Release Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Vesicle->Neurotransmitter_Release Fusion & Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Reduced Excitation

Figure 2: Mechanism of action of Pregabalin.

Conclusion

This compound stands as a prime example of a synthetic molecule whose therapeutic value was realized through targeted drug design. While it lacks a known natural origin, the pharmacological activity of its (S)-enantiomer, pregabalin, has made it an indispensable tool in the treatment of various neurological and psychiatric disorders. The continued refinement of its synthesis, particularly through asymmetric methods, highlights ongoing advancements in pharmaceutical chemistry. For researchers and drug development professionals, the story of this compound underscores the power of rational drug design in creating potent and specific modulators of neuronal activity.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Amino-5-methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the (S)- and (R)-enantiomers of 3-Amino-5-methylhexanoic acid. The (S)-enantiomer is widely known as Pregabalin, a pharmaceutical agent with significant applications in the treatment of neuropathic pain, epilepsy, and anxiety disorders.[1] A thorough understanding of the distinct properties of each enantiomer is crucial for research, development, and quality control in the pharmaceutical industry.

Chemical and Physical Properties

The enantiomers of this compound share the same chemical formula and molecular weight but differ in the spatial arrangement of their atoms, leading to distinct optical activities and biological functions. The (S)-enantiomer is the pharmacologically active component, while the (R)-enantiomer is significantly less active.[2]

Data Summary

The following tables summarize the key chemical and physical properties of the (S)- and (R)-enantiomers of this compound.

General Properties Value References
Chemical Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
IUPAC Name ((S)-enantiomer) (3S)-3-Amino-5-methylhexanoic acid[1]
IUPAC Name ((R)-enantiomer) (3R)-3-Amino-5-methylhexanoic acid[3]
Common Name ((S)-enantiomer) Pregabalin[1]
Physical Properties (S)-Enantiomer (Pregabalin) (R)-Enantiomer References
Appearance White to off-white crystalline solidWhite crystalline solid[4]
Melting Point 194-196 °CPredicted: 148–150°C[5]
Boiling Point Not applicable (decomposes)Predicted: 249.1 ± 23.0 °C[6]
Specific Optical Rotation Not readily availableNot readily available
Solubility in Water SolubleSoluble[4][7]
Solubility in Methanol SolubleSoluble[7][8]
Solubility in Ethanol SolubleSoluble[7][8]

Experimental Protocols

This section details the methodologies for the synthesis of racemic this compound, its chiral resolution into the individual enantiomers, and the analytical method for their separation and quantification.

Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid (Precursor)

A common route to racemic this compound involves the synthesis of its precursor, 3-(carbamoylmethyl)-5-methylhexanoic acid, starting from isovaleraldehyde.[9]

Step 1: Synthesis of 3-Isobutylglutaric Acid [9][10]

  • In a reaction vessel, combine isovaleraldehyde and cyanoacetamide in toluene.

  • Reflux the mixture for approximately 6 hours.

  • Remove the toluene under reduced pressure.

  • Add hydrochloric acid to the residue and reflux for 48 hours to hydrolyze the nitrile and amide groups.

  • After cooling, extract the aqueous solution with toluene.

  • Concentrate the toluene extract and cool to crystallize 3-isobutylglutaric acid.

Step 2: Synthesis of 3-Isobutylglutaric Anhydride [10][11]

  • Combine the synthesized 3-isobutylglutaric acid with acetic anhydride.

  • Reflux the mixture for 3 hours.

  • Distill under reduced pressure to remove acetic acid and excess acetic anhydride, yielding 3-isobutylglutaric anhydride.

Step 3: Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid [11][12]

  • Dissolve the 3-isobutylglutaric anhydride in a suitable solvent.

  • Slowly add the solution to aqueous ammonia while maintaining a low temperature (e.g., 5-15 °C).

  • Allow the reaction to proceed for 2-3 hours to yield racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.

Chiral Resolution of 3-(Carbamoylmethyl)-5-methylhexanoic Acid

The racemic precursor is resolved using a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, to separate the diastereomeric salts.[5]

  • Dissolve racemic 3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent mixture (e.g., chloroform and ethanol).

  • Add (R)-(+)-α-phenylethylamine to the solution.

  • Heat the mixture to ensure complete dissolution, then cool slowly to allow for the selective crystallization of the (R)-3-(carbamoylmethyl)-5-methylhexanoic acid-(R)-(+)-α-phenylethylamine salt.

  • Filter the crystals and wash with a cold solvent.

  • The mother liquor will be enriched with the (S)-3-(carbamoylmethyl)-5-methylhexanoic acid-(R)-(+)-α-phenylethylamine salt.

  • Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically pure (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Synthesis of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin) via Hofmann Rearrangement

The separated (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is converted to (S)-Pregabalin via a Hofmann rearrangement.[13][14]

  • Prepare a solution of sodium hypobromite (or potassium hypobromide) by adding bromine to a cold solution of sodium hydroxide (or potassium hydroxide).

  • Add the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid to the hypobromite solution.

  • Heat the reaction mixture to facilitate the rearrangement.

  • After the reaction is complete, acidify the solution (e.g., with acetic acid) to precipitate the (S)-3-Amino-5-methylhexanoic acid.

  • Filter, wash, and recrystallize the product to obtain pure (S)-Pregabalin.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Direct chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound.[11]

  • Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.

  • Chiral Stationary Phase (CSP): A zwitterionic chiral selector, such as CHIRALPAK ZWIX(+), is effective for the direct resolution of the enantiomers.

  • Mobile Phase: A mixture of methanol and water (e.g., 96/4, v/v) containing low concentrations of ammonium formate and formic acid (e.g., 5 mM each) is suitable for MS detection.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintained at 25 °C.

  • Detection:

    • UV Detection: If the enantiomers are derivatized with a UV-active agent (e.g., FDAA), detection can be performed at the maximum absorbance wavelength of the derivative (e.g., 339 nm).[10]

    • Mass Spectrometry (MS) Detection: For underivatized enantiomers, MS detection provides high sensitivity and selectivity.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Biological Activity and Signaling Pathway

The pharmacological effects of this compound are almost exclusively attributed to the (S)-enantiomer, Pregabalin.

Mechanism of Action of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin)

Pregabalin exerts its therapeutic effects by binding with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons. The decreased intracellular calcium concentration, in turn, leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[11] This modulation of neurotransmitter release is believed to be the primary mechanism behind Pregabalin's analgesic, anticonvulsant, and anxiolytic properties. It is important to note that despite its structural similarity to GABA, Pregabalin does not bind to GABA receptors.[1]

The (R)-enantiomer of this compound exhibits a significantly lower affinity for the α2δ subunit and is therefore considered pharmacologically inactive at therapeutic doses.[2]

Signaling Pathway of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin)

Pregabalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pregabalin (S)-3-Amino-5-methylhexanoic acid (Pregabalin) VGCC Voltage-Gated Calcium Channel (α2δ subunit) Pregabalin->VGCC Binds to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle_release Neurotransmitter Vesicle Release Ca_influx->Vesicle_release Reduces Neurotransmitters Glutamate, Norepinephrine, Substance P Vesicle_release->Neurotransmitters Decreases Release Receptors Neurotransmitter Receptors Neurotransmitters->Receptors a b Postsynaptic_potential Reduced Excitatory Postsynaptic Potential Receptors->Postsynaptic_potential Leads to Synthesis_Resolution_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_final_product Final Product Synthesis Start Isovaleraldehyde + Cyanoacetamide Step1 Synthesis of 3-Isobutylglutaric Acid Start->Step1 Step2 Synthesis of 3-Isobutylglutaric Anhydride Step1->Step2 Step3 Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic acid Step2->Step3 Resolution Resolution with (R)-(+)-α-phenylethylamine Step3->Resolution Diastereomeric_Salts Diastereomeric Salts Resolution->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation R_precursor (R)-(-)-3-(Carbamoylmethyl)- 5-methylhexanoic acid Salt Separation->R_precursor S_precursor Mother Liquor enriched in (S)-precursor Salt Separation->S_precursor Hofmann Hofmann Rearrangement R_precursor->Hofmann S_enantiomer (S)-3-Amino-5-methylhexanoic acid (Pregabalin) Hofmann->S_enantiomer HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Chiral Separation (Zwitterionic CSP) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data Analysis (Quantification of Enantiomers) Detection->Data_Analysis

References

The Strategic Incorporation of 3-Amino-5-methylhexanoic Acid in Peptidomimetics and Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutic peptides with enhanced pharmacological profiles has led to the exploration of non-proteinogenic amino acids as building blocks for novel peptidomimetics. Among these, 3-Amino-5-methylhexanoic acid, a β-amino acid analogue of leucine, has garnered significant interest. Its incorporation into peptide backbones offers a powerful strategy to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and conformational flexibility. This technical guide provides an in-depth overview of the role of this compound in peptide design, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows and concepts.

Core Concepts: The Advantages of β-Amino Acid Incorporation

The primary motivation for incorporating this compound, also known as β-homoleucine, into peptide sequences is to enhance their therapeutic potential. As a β-amino acid, its amino group is attached to the β-carbon, one atom further from the carboxyl group than in standard α-amino acids. This seemingly subtle structural modification imparts several advantageous properties:

  • Increased Proteolytic Stability: The altered peptide backbone is often a poor substrate for proteases, leading to a significantly longer half-life in biological systems. Peptides composed of β-amino acids are more resistant to degradation by proteases compared to their α-amino acid counterparts.[1]

  • Defined Secondary Structures: The presence of β-amino acids can induce the formation of stable and predictable secondary structures, such as helices and sheets. This conformational constraint can pre-organize the peptidomimetic into its bioactive conformation, potentially leading to higher binding affinity and selectivity for its target.

  • Scaffold for Diverse Functionality: The isobutyl side chain of this compound mimics that of leucine, allowing it to participate in hydrophobic interactions critical for molecular recognition. This makes it a valuable component for designing novel peptide-based therapeutics with improved pharmacokinetic properties.

Quantitative Data Summary

The impact of incorporating this compound on the biological activity and stability of peptides is a key area of research. While comprehensive datasets are still emerging, the following tables summarize representative quantitative findings from studies on β-amino acid-containing peptides.

Peptide/PeptidomimeticTargetKey ModificationBinding Affinity (IC50/Kd)Fold Change vs. NativeReference
Integrin Ligand 1 α4β1 IntegrinPeptidomimetic based on Nle-D-I motifIC50 = 0.6 nM>2-fold increase[2]
Integrin Ligand 18 α4β1 IntegrinPeptidomimetic based on Nle-D-I motifIC50 = 2 pMSignificant increase[2]
Bim BH3 Domain Mimic (α/β-peptide 2) Bcl-xLMultiple β3-amino acid substitutions--[3]
Bim BH3 Domain Mimic (α/β-peptide 7) Bcl-xLβ3 → β2 substitutions>300-fold selectivity for Bcl-xL over Mcl-1-[3]
SARS-CoV-2 RBD Binding Peptide (WT) SARS-CoV-2 RBD-KD = 10.81 nM-[4]
SARS-CoV-2 RBD Binding Peptide (HA1) SARS-CoV-2 RBDMutant with improved bindingKD = 8.32 nM1.3-fold increase[4]
Peptide/PeptidomimeticOrganismMinimum Inhibitory Concentration (MIC)Reference
Melittin Methicillin-resistant Staphylococcus aureus (MRSA)6.7 µg/mL[5]
Humimycin Analogs Staphylococcus aureus0.5 to 256 µg/mL[6]
Arginine-based peptide 12 (RbP12) Staphylococcus aureus P1085 mg/L[6]

Note: This table provides context for the antimicrobial activity of peptides. Specific MIC values for peptides containing this compound are a subject of ongoing research.

Experimental Protocols

The synthesis and evaluation of peptidomimetics containing this compound follow established yet specialized methodologies.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homoleucine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a Fmoc-protected β-homoleucine residue using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-β-homoleucine

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add HBTU (3 eq.) and HOBt (3 eq.) to the amino acid solution.

    • Add DIEA (6 eq.) to the mixture and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid, including the Fmoc-β-homoleucine, in the desired sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: Proteolytic Stability Assay

This protocol provides a general framework for assessing the stability of a peptide in the presence of proteases, for example, in human serum.

Materials:

  • Test peptide (e.g., 1 mg/mL stock solution)

  • Control peptide (native α-amino acid version)

  • Human serum

  • Incubation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dilute the test peptide and control peptide to a final concentration of 100 µM in pre-warmed human serum (e.g., 90% serum in PBS).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the proteolytic reaction by adding the aliquot to an equal volume of ice-cold 10% TCA.

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 10-15 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide is integrated.

    • (Optional) Use mass spectrometry to identify degradation products.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time for both the test and control peptides.

    • Calculate the half-life (t1/2) of each peptide from the degradation curve.

Visualizations: Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the design and evaluation of peptidomimetics containing this compound.

Peptide_Design_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Optimization Identify_Target Identify Target Peptide Select_Residue Select Residue(s) for β-Homoleucine Substitution Identify_Target->Select_Residue Rational Design Synthesize_Peptidomimetic Solid-Phase Peptide Synthesis Select_Residue->Synthesize_Peptidomimetic Purify_Characterize RP-HPLC Purification & Mass Spec Characterization Synthesize_Peptidomimetic->Purify_Characterize Binding_Assay Target Binding Assay (e.g., ELISA, SPR) Purify_Characterize->Binding_Assay Stability_Assay Proteolytic Stability Assay (e.g., in Serum) Purify_Characterize->Stability_Assay Activity_Assay Functional/Activity Assay (e.g., MIC, Cell-based) Purify_Characterize->Activity_Assay Compare_Data Compare Data to Native Peptide Binding_Assay->Compare_Data Stability_Assay->Compare_Data Activity_Assay->Compare_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Data->SAR_Analysis Iterative_Design Iterative Redesign SAR_Analysis->Iterative_Design Iterative_Design->Select_Residue Optimization Loop

Workflow for the design and evaluation of peptidomimetics.

Antimicrobial_Peptide_MoA AMP Amphipathic β-Peptidomimetic Electrostatic_Interaction Electrostatic Interaction AMP->Electrostatic_Interaction Bacterial_Membrane Bacterial Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Hydrophobic_Interaction Hydrophobic Interaction Electrostatic_Interaction->Hydrophobic_Interaction Membrane_Insertion Membrane Insertion/ Pore Formation Hydrophobic_Interaction->Membrane_Insertion Membrane_Disruption Membrane Disruption Membrane_Insertion->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Mechanism of action for antimicrobial β-peptidomimetics.

Conclusion

The incorporation of this compound into peptide scaffolds represents a promising avenue for the development of next-generation therapeutics. The resulting peptidomimetics often exhibit enhanced proteolytic stability and can be designed to adopt specific, bioactive conformations. While the field would benefit from more direct comparative studies providing quantitative data on the effects of this specific β-amino acid, the existing body of research on β-peptides provides a strong foundation for their continued exploration. The detailed experimental protocols and conceptual workflows presented in this guide are intended to equip researchers with the necessary knowledge to design, synthesize, and evaluate novel peptidomimetics incorporating this compound, ultimately contributing to the advancement of peptide-based drug discovery.

References

The Structure-Activity Relationship of 3-Amino-5-methylhexanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylhexanoic acid, particularly its (S)-enantiomer known as pregabalin, is a crucial therapeutic agent with analgesic, anticonvulsant, and anxiolytic properties.[1] While structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is distinct.[2] Pregabalin and its analogs do not act directly on GABA receptors but bind with high affinity to the α2-δ subunit of voltage-gated calcium channels.[1][3][4] This interaction is pivotal, as it modulates calcium influx at nerve terminals, subsequently reducing the release of excitatory neurotransmitters.

The development of analogs of this compound is driven by the quest for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Understanding the structure-activity relationship (SAR) is fundamental to this endeavor. This guide provides a detailed overview of the SAR of these analogs, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension and guide future research.

Core Structure and Pharmacophore

The foundational structure of this compound serves as a template for analog design. Key pharmacophoric features essential for its biological activity include:

  • β-Amino Acid Backbone: The relative positioning of the amino and carboxylic acid groups is critical.[5]

  • Primary Amino Group: A free amino group is considered essential for optimal binding to the α2-δ subunit, likely forming key hydrogen bonds within the binding pocket.[5]

  • Carboxylic Acid Group: This acidic moiety also plays a crucial role in the interaction with the target protein.

  • Stereochemistry: The biological activity is highly dependent on the stereochemistry at the C3 position, with the (S)-enantiomer being significantly more active.[5]

  • Isobutyl Side Chain: The alkyl substituent at the C5 position influences the molecule's lipophilicity and its interaction with a hydrophobic pocket in the binding site.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have yielded valuable insights into the structural requirements for binding to the α2-δ subunit and for in vivo activity.

Modifications of the Alkyl Side Chain

The nature of the alkyl substituent at the C5 position significantly impacts binding affinity. Alterations to the isobutyl group of pregabalin have demonstrated the sensitivity of the binding site to steric bulk and lipophilicity.

  • Substitution of the isobutyl group: Replacing the isopropyl moiety in pregabalin with a diethyl group resulted in a more than 15-fold decrease in affinity for the α2-δ subunit.[3] However, an analog with a 1-ethylpropyl group was only about 2.5-fold weaker than pregabalin in α2-δ binding.[3]

  • Positional Isomers: Moving the isobutyl side chain from the C5 position to the C2 position led to a compound with reduced affinity for both the α2-δ subunit and the system L transporter.[3]

Modifications at the Amino Terminus

The primary amino group is a critical feature for the biological activity of many GABA analogs.[5] Modifications at this position generally lead to a decrease in binding affinity, suggesting that the free amino group is essential for optimal interaction with the α2-δ subunit.[5]

Aromatic Substitution

Introducing aromatic moieties can lead to compounds with significant biological activity. In one study, a p-methoxy phenyl substituted analog of pregabalin demonstrated significant anticonvulsant activity, comparable to the standard drug.[6]

Quantitative Data Summary

The following table summarizes the structure-activity relationship data for various analogs of this compound, focusing on their binding affinity for the α2-δ subunit.

Compound/AnalogModificationα2-δ Binding IC50 (nM) [³H]gabapentin displacementReference
Pregabalin ((S)-3-amino-5-methylhexanoic acid) Isobutyl group at C536[3]
Analog 8 Diethyl moiety instead of isobutyl>1000[3]
Analog 13 1-Ethylpropyl group instead of isobutyl91[3]
Analog 17 Isobutyl side chain at C2 position250[3]
p-Methoxy Phenyl Substituted Analog Aromatic substitutionNot specified, but showed significant anticonvulsant activity[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel analogs.

Synthesis of this compound Analogs (Strecker Synthesis)

A common method for synthesizing β-amino acid analogs is the Strecker synthesis.[6]

  • Reaction Initiation: Substituted aromatic or aliphatic aldehydes are reacted with dimethyl malonate, di-n-propyl amine, and sodium cyanide.[6]

  • Intermediate Formation: This reaction yields substituted 4-amino-3-phenyl butyric acid derivatives, 3-aminomethyl-4-methyl pentanoic acid, or 3-aminomethyl-hexanoic acid.[6]

  • Characterization: The final compounds are purified and characterized by physical and spectral data (IR, Mass, NMR).[6]

α2-δ Subunit Radioligand Binding Assay

This assay determines the binding affinity of a compound for the α2-δ subunit of voltage-gated calcium channels by measuring the displacement of a radiolabeled ligand.[3]

  • Membrane Preparation:

    • Homogenize porcine brain tissue in a suitable buffer (e.g., 0.32 M sucrose).[7]

    • Perform a series of centrifugations to isolate the crude membrane fraction.[7]

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.[7][8]

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.[8] Store at -80°C.[8]

  • Binding Assay:

    • Thaw the membrane preparation on ice.[8]

    • In assay tubes, add the membrane preparation (50-100 µg of protein), the radioligand ([³H]gabapentin), and varying concentrations of the test compound.[3][8]

    • For determining non-specific binding, use a high concentration of an unlabeled ligand (e.g., gabapentin).[7]

    • Incubate the mixture for a specified time and temperature (e.g., 45 minutes at 4°C).[7]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Assay

The MES test is a widely used animal model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.[4][9]

  • Animal Preparation: Use mice or rats, allowing them to acclimatize to the laboratory environment.

  • Drug Administration: Administer the test compound intraperitoneally or orally at various doses.[6] A control group receives the vehicle.

  • Induction of Seizures: After a predetermined time (e.g., 30 minutes), induce seizures by applying a high-frequency electrical stimulus through corneal or ear-clip electrodes.[6][9]

  • Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. The latency to seizure can also be measured.[4]

  • Data Analysis: Determine the percentage of animals in each group that are protected from the tonic hindlimb extension. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

Visualizations

Signaling Pathway of this compound Analogs

G cluster_neuron Presynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) alpha2delta α2-δ Subunit Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Leads to alpha2delta->VGCC Modulates Vesicle Synaptic Vesicle (contains Neurotransmitters) Release Neurotransmitter Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse Decreased release into Analog 3-Amino-5-methylhexanoic Acid Analog Analog->alpha2delta Binds to Ca_influx->Vesicle Inhibits fusion of

Caption: Mechanism of action of this compound analogs.

Experimental Workflow for α2-δ Subunit Binding Assay

G Start Start Prep Prepare Brain Membrane Homogenate Start->Prep Incubate Incubate Membranes with [³H]gabapentin & Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (Calculate IC50) Count->Analyze End End Analyze->End

Caption: Workflow for the α2-δ radioligand binding assay.

Logical Relationships in SAR of this compound Analogs

G cluster_mods Structural Modifications cluster_outcomes Impact on Activity Core Core Scaffold: This compound Mod_SideChain Modify C5-Alkyl Side Chain Core->Mod_SideChain Mod_Amino Modify Amino Group Core->Mod_Amino Mod_Stereo Change Stereochemistry (S) vs (R) Core->Mod_Stereo High_Affinity High Binding Affinity (Active) Mod_SideChain->High_Affinity Optimal size/ lipophilicity (isobutyl) Low_Affinity Low/No Binding Affinity (Inactive) Mod_SideChain->Low_Affinity Bulky or misplaced substituents Mod_Amino->Low_Affinity N-alkylation Mod_Stereo->High_Affinity (S)-enantiomer Mod_Stereo->Low_Affinity (R)-enantiomer

Caption: Key structure-activity relationships for α2-δ subunit binding.

Conclusion

The structure-activity relationship of this compound analogs is well-defined in several key aspects. The (S)-stereochemistry, a free primary amine, and a carboxylic acid are crucial for high-affinity binding to the α2-δ subunit of voltage-gated calcium channels. The isobutyl side chain at the C5 position appears optimal for interacting with a hydrophobic pocket in the binding site, and even subtle changes to this group can significantly reduce binding affinity. These findings provide a robust framework for the rational design of novel analogs with potentially improved therapeutic profiles for treating neuropathic pain, epilepsy, and anxiety disorders. Future research may focus on exploring bioisosteric replacements for the carboxylic acid moiety or introducing conformational constraints to enhance potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Amino-5-methylhexanoic acid is a key chiral building block in the synthesis of various pharmaceutical compounds. Its structural analogue, (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), is a widely used anticonvulsant and analgesic. The stereochemistry at the C3 position is crucial for its biological activity, making the enantioselective synthesis of these β-amino acids a topic of significant interest. This document provides detailed application notes and protocols for several effective methods for the asymmetric synthesis of (R)-3-Amino-5-methylhexanoic acid, including enzymatic kinetic resolution, asymmetric hydrogenation, and asymmetric Michael addition.

I. Comparison of Key Asymmetric Synthesis Strategies

The following table summarizes the quantitative data for different asymmetric synthesis approaches to provide a comparative overview of their efficacy.

Synthesis StrategyKey IntermediateCatalyst/EnzymeTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Racemic 3-isobutylglutarimideLipase (e.g., from Candida antarctica, Pseudomonas cepacia)~45-50% (for the desired enantiomer)>95%High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield is 50%, requires separation of the unreacted enantiomer.
Asymmetric Hydrogenation 3-Cyano-5-methylhex-3-enoic acid salt[Rh(cod)((R,R)-Me-DuPHOS)]BF4>90%>95%High yield and enantioselectivity, direct asymmetric approach.Requires specialized chiral phosphine ligands and high-pressure hydrogenation equipment.
Asymmetric Michael Addition Isovaleraldehyde and a nitroalkeneChiral thiourea organocatalyst80-95%90-99%Metal-free catalysis, high yields and enantioselectivities.May require multi-step synthesis for the final product, optimization of catalyst and conditions can be complex.
Chiral Auxiliary-Mediated Synthesis N-acylated chiral auxiliary (e.g., from L-valine)Stoichiometric chiral auxiliaryGood to excellent>95% (de)Well-established and reliable, high diastereoselectivity.Requires stoichiometric amounts of the chiral auxiliary, additional steps for attachment and removal.

II. Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 3-Isobutylglutarimide

This protocol describes the lipase-catalyzed stereoselective ring-opening of racemic 3-isobutylglutarimide to yield (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Materials:

  • Racemic 3-isobutylglutarimide

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • To a 250 mL round-bottom flask, add racemic 3-isobutylglutarimide (10.0 g, 59.1 mmol) and 100 mL of 0.1 M phosphate buffer (pH 7.2).

  • Add immobilized Candida antarctica lipase B (1.0 g) to the suspension.

  • Stir the mixture at 40°C for 24-48 hours. Monitor the reaction progress by HPLC to reach approximately 50% conversion.

  • Once 50% conversion is achieved, filter off the immobilized enzyme and wash it with water and then with tert-butyl methyl ether (MTBE). The enzyme can be dried and reused.

  • Wash the aqueous filtrate with MTBE (2 x 50 mL) to remove the unreacted (S)-3-isobutylglutarimide.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis after derivatization.

Protocol 2: Asymmetric Hydrogenation of a 3-Cyano-5-methylhex-3-enoic Acid Salt

This protocol details the rhodium-catalyzed asymmetric hydrogenation of a prochiral enoate to produce the chiral cyanocarboxylic acid precursor.

Materials:

  • (E/Z)-3-Cyano-5-methylhex-3-enoic acid

  • Sodium bicarbonate

  • Methanol (degassed)

  • [Rh(cod)((R,R)-Me-DuPHOS)]BF4 catalyst

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure autoclave, dissolve (E/Z)-3-Cyano-5-methylhex-3-enoic acid (15.3 g, 100 mmol) and sodium bicarbonate (8.4 g, 100 mmol) in 100 mL of degassed methanol.

  • In a separate glovebox, weigh the [Rh(cod)((R,R)-Me-DuPHOS)]BF4 catalyst (0.1 mol%) and add it to the autoclave under an inert atmosphere.

  • Seal the autoclave, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the autoclave to 60 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for complete consumption of the starting material by GC or LC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen.

  • Remove the solvent under reduced pressure. The resulting sodium salt of (R)-3-cyano-5-methylhexanoic acid can be used in the next step without further purification. The enantiomeric excess can be determined by chiral GC or HPLC after converting a small sample to the methyl ester.

Protocol 3: Organocatalyzed Asymmetric Michael Addition

This protocol describes the asymmetric conjugate addition of isobutyraldehyde to a nitroalkene, a key step in the synthesis of the precursor to (R)-3-Amino-5-methylhexanoic acid.

Materials:

  • (E)-4-Methyl-1-nitropent-1-ene

  • Isobutyraldehyde

  • Chiral thiourea organocatalyst (e.g., derived from (1R,2R)-diaminocyclohexane)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the chiral thiourea organocatalyst (5 mol%) in toluene (20 mL) at room temperature, add isobutyraldehyde (5 equivalents).

  • Add (E)-4-methyl-1-nitropent-1-ene (1 equivalent) to the mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the chiral γ-nitroaldehyde.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis. The nitroaldehyde can then be converted to (R)-3-Amino-5-methylhexanoic acid through subsequent reduction and oxidation steps.

III. Visualizations

Synthetic Pathway for Enzymatic Kinetic Resolution

G racemic Racemic 3-Isobutylglutarimide lipase Lipase (e.g., Candida antarctica) racemic->lipase Stereoselective ring-opening product (R)-3-(Carbamoylmethyl)- 5-methylhexanoic acid lipase->product unreacted (S)-3-Isobutylglutarimide (unreacted) lipase->unreacted rearrangement Hofmann Rearrangement product->rearrangement final_product (R)-3-Amino-5-methylhexanoic acid rearrangement->final_product

Caption: Enzymatic kinetic resolution of racemic 3-isobutylglutarimide.

Asymmetric Hydrogenation Workflow

G start 3-Cyano-5-methylhex-3-enoic acid salt catalyst [Rh((R,R)-Me-DuPHOS)]+ H2 (60 psi) start->catalyst Asymmetric Hydrogenation intermediate (R)-3-Cyano-5-methylhexanoic acid salt catalyst->intermediate reduction Nitrile Reduction (e.g., Raney Ni, H2) intermediate->reduction final_product (R)-3-Amino-5-methylhexanoic acid reduction->final_product

Caption: Asymmetric hydrogenation of a prochiral enoate salt.

Logical Relationship in Asymmetric Michael Addition

G cluster_reactants Reactants isovaleraldehyde Isovaleraldehyde catalyst Chiral Organocatalyst (e.g., Thiourea derivative) isovaleraldehyde->catalyst Michael Addition nitroalkene Nitroalkene nitroalkene->catalyst Michael Addition product Chiral γ-Nitroaldehyde catalyst->product

Caption: Key components of the organocatalyzed asymmetric Michael addition.

Application Notes and Protocols for Chiral Resolution of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-methylhexanoic acid is a crucial chiral intermediate in the synthesis of pharmacologically active compounds, most notably the (S)-enantiomer, known as Pregabalin. Pregabalin is an anticonvulsant and analgesic drug. The stereochemistry at the C3 position is critical for its biological activity, making enantioselective synthesis or efficient chiral resolution a key step in its manufacturing. These application notes provide detailed protocols for the primary methods of chiral resolution of this compound and its precursors.

Diastereomeric Salt Resolution

This classical resolution technique involves the reaction of a racemic acid with a chiral base (or a racemic base with a chiral acid) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Resolution of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid with (R)-(+)-α-Phenylethylamine

This method resolves a key precursor to this compound. The desired (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is selectively crystallized as a salt with (R)-(+)-α-phenylethylamine. This (R)-amide can then be converted to (S)-Pregabalin via a Hofmann rearrangement.

Experimental Protocol

  • Salt Formation: A solution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) in a suitable solvent (e.g., a mixture of ethanol and chloroform) is heated.

  • To this solution, a stoichiometric amount of (R)-(+)-α-phenylethylamine is added.

  • The mixture is slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-CMH-(R)-phenylethylamine.

  • Isolation: The crystals are isolated by filtration and washed with a cold solvent to remove the more soluble (S)-CMH-(R)-phenylethylamine salt, which remains in the mother liquor.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (R)-CMH and the phenylethylamine salt.

  • The (R)-CMH is then extracted into an organic solvent and isolated by evaporation.

  • The optical purity of the resulting (R)-CMH can be determined by chiral HPLC.

Quantitative Data

ParameterValueReference
Resolving Agent(R)-(+)-α-Phenylethylamine[1][2][3]
SolventEthanol/Chloroform[1][2][3]
Optical Purity of (R)-CMH>99%[1][2]
Resolution of Racemic this compound with (S)-(+)-Mandelic Acid

This method allows for the direct resolution of the final amino acid. The (S)-enantiomer of this compound forms a less soluble diastereomeric salt with (S)-(+)-mandelic acid.

Experimental Protocol

  • Salt Formation: Racemic this compound and (S)-(+)-mandelic acid are dissolved in a solvent mixture, typically aqueous isopropanol, and heated to ensure complete dissolution.[4][5]

  • The solution is then cooled, which may include seeding with a small crystal of the desired (S,S)-salt, to induce crystallization.[4]

  • The mixture is allowed to stand for a period to ensure complete crystallization of the less soluble (S)-3-Amino-5-methylhexanoic acid-(S)-mandelic acid salt.[4]

  • Isolation: The precipitated salt is collected by filtration and washed with a cold solvent mixture.

  • Liberation of the Enantiomer: The isolated salt is dissolved in a suitable solvent like methanol, and a base (e.g., triethylamine) is added to neutralize the mandelic acid and liberate the free (S)-3-Amino-5-methylhexanoic acid.[5]

  • The product is then isolated by filtration and can be further purified by recrystallization from a solvent mixture like isopropanol and water.[5]

Quantitative Data

ParameterValueReference
Resolving Agent(S)-(+)-Mandelic Acid[4][5]
SolventIsopropanol/Water[4][5]
Initial S/R Ratio of Precipitate92.5% S : 7.5% R[4]
Further PurificationRecrystallization[5]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation and Isolation racemic_acid Racemic Acid salt_formation Formation of Diastereomeric Salts racemic_acid->salt_formation chiral_base Chiral Resolving Agent chiral_base->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Filtrate) filtration->more_soluble acidification Acid/Base Treatment less_soluble->acidification extraction Extraction acidification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions. For this compound, this is typically applied to its precursors.

Nitrilase-Catalyzed Hydrolysis of Isobutylsuccinonitrile (IBSN)

A nitrilase enzyme can selectively hydrolyze one of the nitrile groups of isobutylsuccinonitrile to a carboxylic acid, and does so with high enantioselectivity, producing (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA).

Experimental Protocol

  • Biocatalyst Preparation: A nitrilase-expressing microorganism (e.g., E. coli harboring a nitrilase gene) is cultured and the cells are harvested. The enzyme may be used as whole cells or in an immobilized form.[6]

  • Enzymatic Reaction: Isobutylsuccinonitrile (IBSN) is added to a buffered aqueous solution containing the nitrilase biocatalyst.

  • The reaction mixture is incubated at a controlled temperature and pH with agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of IBSN and the enantiomeric excess (ee) of the (S)-CMHA product.

  • Work-up and Isolation: Once the desired conversion is reached, the biocatalyst is removed by centrifugation or filtration.

  • The aqueous solution containing the (S)-CMHA is then acidified, and the product is extracted with an organic solvent.

  • The solvent is evaporated to yield the crude (S)-CMHA, which can be further purified.

Quantitative Data

ParameterValueReference
SubstrateIsobutylsuccinonitrile (IBSN)[6][7]
EnzymeImmobilized Nitrilase[6]
Substrate Concentration700 mM[6]
Conversion45.3%[6]
Enantiomeric Excess (ee) of (S)-CMHA99.5%[6]
Yield of (S)-CMHA after purification95%[6]
Esterase-Catalyzed Resolution of rac-3-Cyano-5-methylhexanoic Acid Ethyl Ester

In this kinetic resolution, an esterase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Experimental Protocol

  • Biocatalyst: An esterase, for example from Arthrobacter sp. or Pseudomonas cepacia lipase, is used, often in an immobilized form for easier recovery and reuse.[8]

  • Reaction Setup: The racemic 3-cyano-5-methylhexanoic acid ethyl ester is dissolved in a suitable buffer, potentially with a co-solvent like DMSO to improve solubility and enantioselectivity.[8]

  • The immobilized esterase is added to the substrate solution.

  • The reaction is carried out at a specific temperature and pH with stirring.

  • Separation: After the reaction reaches approximately 50% conversion, the enzyme is filtered off.

  • The mixture now contains the (S)-3-cyano-5-methylhexanoic acid and the unreacted (R)-3-cyano-5-methylhexanoic acid ethyl ester.

  • These can be separated by extraction. For example, by adjusting the pH, the carboxylic acid can be extracted into an aqueous base, leaving the ester in the organic phase.

  • The desired enantiomer (either the acid or the ester) is then isolated from its respective phase.

Quantitative Data

ParameterValueReference
Substraterac-3-Cyano-5-methylhexanoic acid ethyl ester[8]
EnzymeEsterase from Arthrobacter sp. ZJB-09277[8]
Co-solvent50% (v/v) DMSO[8]
Enantiomeric Ratio (E)80[8]
Theoretical Yield of (S)-ester90-92%[8]
Enantiomeric Excess (ee) of (S)-ester>99%[8]

Workflow for Enzymatic Resolution

G racemic_substrate Racemic Substrate (e.g., dinitrile or ester) reaction Enzymatic Reaction racemic_substrate->reaction enzyme Enantioselective Enzyme (e.g., Nitrilase or Esterase) enzyme->reaction buffer Buffer Solution buffer->reaction separation Separation of Products reaction->separation ~50% Conversion product_S (S)-Product (e.g., Cyano-acid) separation->product_S unreacted_R Unreacted (R)-Substrate (e.g., dinitrile or ester) separation->unreacted_R

Caption: Workflow for Enzymatic Resolution.

Chiral Auxiliary-Mediated Synthesis

This approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct a stereoselective reaction. The auxiliary is then removed, yielding the enantiomerically enriched product.

Evans Chiral Auxiliary for Asymmetric Alkylation

The use of an Evans oxazolidinone auxiliary allows for highly diastereoselective alkylation reactions.

Experimental Protocol

  • Acylation of Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl chloride (e.g., 3-methylbutanoyl chloride) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate.

  • Asymmetric Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide) which adds to the enolate with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary.

  • Removal of Auxiliary: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid. The chiral auxiliary can often be recovered and reused.

Quantitative Data

ParameterValueReference
Chiral Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[9]
Base for EnolizationLithium Diisopropylamide (LDA)[9]
DiastereoselectivityOften >95% d.e.[10]
Auxiliary RemovalLiOH / H₂O₂[9]

Logical Relationship in Chiral Auxiliary Synthesis

G chiral_aux Chiral Auxiliary acylation Acylation chiral_aux->acylation acyl_chloride Acyl Chloride acyl_chloride->acylation n_acyl_aux N-Acyl Auxiliary acylation->n_acyl_aux enolate_formation Enolate Formation n_acyl_aux->enolate_formation base Strong Base (e.g., LDA) base->enolate_formation enolate Chiral Enolate enolate_formation->enolate alkylation Diastereoselective Alkylation enolate->alkylation electrophile Electrophile electrophile->alkylation alkylated_product Alkylated Product alkylation->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage chiral_acid Enantiopure Carboxylic Acid cleavage->chiral_acid recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Logic of Chiral Auxiliary-Mediated Synthesis.

References

Application Note: Chiral Separation of 3-Amino-5-methylhexanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-methylhexanoic acid, the active pharmaceutical ingredient in Pregabalin, possesses a single chiral center, resulting in two enantiomers: (S)-3-(aminomethyl)-5-methylhexanoic acid and (R)-3-(aminomethyl)-5-methylhexanoic acid. The (S)-enantiomer is the pharmacologically active agent, while the (R)-enantiomer is considered an impurity.[1] Consequently, the accurate chiral separation and quantification of these enantiomers are critical for quality control and regulatory compliance in the pharmaceutical industry. This application note details two primary high-performance liquid chromatography (HPLC) methodologies for this purpose: direct separation using a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

Methods Overview

The chiral separation of this compound enantiomers can be effectively achieved through two distinct HPLC strategies:

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times and, thus, separation. Zwitterionic and macrocyclic glycopeptide-based CSPs have demonstrated considerable success in the direct resolution of these enantiomers.[1][2][3]

  • Indirect Method: In this technique, the enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[4][5]

Logical Relationship of Chiral Separation Components

G cluster_direct Direct Method cluster_indirect Indirect Method Analyte_D (S)-Enantiomer (R)-Enantiomer CSP Chiral Stationary Phase (CSP) e.g., CHIRALPAK ZWIX Analyte_D->CSP Diastereomeric Interaction Separation_D Differential Retention CSP->Separation_D MobilePhase_D Mobile Phase (e.g., Methanol/Water/Acid/Base) MobilePhase_D->Separation_D Elution Analyte_I (S)-Enantiomer (R)-Enantiomer CDA Chiral Derivatizing Agent (CDA) e.g., Marfey's Reagent Analyte_I->CDA Derivatization Reaction Diastereomers Diastereomer 1 Diastereomer 2 CDA->Diastereomers AchiralColumn Achiral Column (e.g., C18) Diastereomers->AchiralColumn Injection Separation_I Differential Retention AchiralColumn->Separation_I MobilePhase_I Mobile Phase (e.g., Acetonitrile/Water/TFA) MobilePhase_I->Separation_I Elution G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (Indirect Method) + Chiral Derivatizing Agent Sample->Derivatization Indirect Dissolution Dissolution (Direct Method) In Mobile Phase Sample->Dissolution Direct Injection Inject into HPLC Derivatization->Injection Dissolution->Injection Separation Chiral Separation Direct: Chiral Column Indirect: Achiral Column Injection->Separation Detection Detection UV or MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Enantiomeric Purity Integration->Quantification

References

Application Notes: Gas Chromatography Techniques for the Analysis of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-methylhexanoic acid is a chiral amino acid that is the active pharmaceutical ingredient in the drug pregabalin, marketed under the trade name Lyrica®.[1][2] Pregabalin is an anticonvulsant and analgesic drug used to treat neuropathic pain, epilepsy, and fibromyalgia.[2][3] The biological activity of pregabalin is primarily associated with the (S)-enantiomer.[2] Therefore, the development of robust and sensitive analytical methods for the quantification and chiral separation of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical and forensic toxicology.[2][4]

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of this compound. However, due to its polar and non-volatile nature, derivatization is a necessary step to improve its chromatographic properties. This document provides detailed application notes and protocols for the analysis of this compound using various GC-MS methods, including different derivatization techniques.

Challenges in GC Analysis

Direct analysis of this compound by GC is challenging due to several factors:

  • Polarity: The presence of both an amino and a carboxylic acid group makes the molecule highly polar and non-volatile.

  • Thermal Instability: At the high temperatures of the GC inlet, the amino acid can undergo cyclization to form the corresponding lactam.[2]

  • Chirality: The need to separate the (S) and (R) enantiomers requires the use of chiral stationary phases or chiral derivatizing agents.[2]

To overcome these challenges, derivatization of the amino and/or carboxylic acid functional groups is essential. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Derivatization Strategies

Several derivatization strategies can be employed for the GC analysis of this compound. The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need for chiral separation and the desired sensitivity.

1. Alkyl Chloroformate Derivatization: Alkyl chloroformates, such as hexyl chloroformate and methyl chloroformate, are versatile reagents that react with both the amino and carboxylic acid groups of amino acids in a single step.[4][5] This rapid derivatization is advantageous for high-throughput analysis.[4]

2. Silylation: Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with active hydrogens on the amino and carboxylic acid groups to form volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[6]

3. Two-Step Methylation and Chiral Derivatization: For enantiomeric separation, a two-step derivatization can be performed. First, the carboxylic acid group is methylated to form the methyl ester. Subsequently, the amino group is reacted with a chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC), to form diastereomers that can be separated on a standard achiral GC column.[2]

4. Intramolecular Amidation: Derivatization with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of N-hydroxysuccinimide can induce an intramolecular amidation reaction, forming a cyclic derivative suitable for GC-MS analysis.[7]

Quantitative Data Summary

The following table summarizes quantitative data from various published GC methods for the analysis of this compound (pregabalin).

ParameterMethod 1Method 2Method 3
Derivatization Protein Precipitation, Liquid-Liquid ExtractionHexyl Chloroformate DerivatizationIntramolecular Amidation with EDC
Matrix Tissues and FluidsHuman SerumHuman Plasma
Column Agilent HP-5-MS (60 m x 0.25 mm x 0.25 µm)Not SpecifiedHP column (30 m x 0.25 mm ID, 0.25 µm)
Detection Mass Spectrometry (MS)Mass Spectrometry (MS)Mass Spectrometry (MS)
Linearity Range Not Specified0.5 - 50.0 mg/L0.36 - 10 µg/mL
Limit of Detection (LOD) 200 ngNot SpecifiedNot Specified
Limit of Quantification (LOQ) 400 ngNot Specified0.36 µg/mL
Internal Standard IbuprofenNot SpecifiedGabapentin
Reference [3][4][7]

Experimental Protocols

This section provides detailed protocols for the sample preparation, derivatization, and GC-MS analysis of this compound.

Protocol 1: Analysis in Biological Fluids using Protein Precipitation and Liquid-Liquid Extraction

This protocol is suitable for the analysis of this compound in samples such as blood and tissues.[1][3]

1. Sample Preparation (Protein Precipitation): a. To 1 mL of sample (e.g., homogenized tissue, blood), add an appropriate amount of internal standard (e.g., Ibuprofen). b. Add ammonium sulfate to precipitate proteins. c. Vortex the sample and centrifuge to pellet the precipitated proteins. d. Collect the supernatant.

2. Liquid-Liquid Extraction: a. Adjust the pH of the supernatant to alkaline using ammonia. b. Add 5 mL of ethyl acetate and vortex for 1 minute. c. Centrifuge to separate the layers. d. Transfer the organic (upper) layer to a clean tube. e. Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization (Silylation): a. To the dried extract, add 50 µL of a silylation reagent (e.g., MSTFA or MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile). b. Cap the vial and heat at 60-100°C for the time recommended for the specific reagent (e.g., 4 hours for MTBSTFA). c. Cool the sample to room temperature before injection.

4. GC-MS Analysis:

  • GC Column: Agilent HP-5-MS (60 m x 0.25 mm x 0.25 µm) or equivalent.[1]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[1]
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Protocol 2: Chiral Analysis using Two-Step Derivatization

This protocol is designed for the enantioselective analysis of this compound.[2]

1. Methylation of Carboxylic Acid: a. To a dried sample containing this compound, add 1 mL of 2M HCl in methanol. b. Heat the mixture at 80°C for 60 minutes to form the methyl ester.[8] c. Evaporate the solvent to dryness under a stream of nitrogen.

2. Chiral Derivatization of Amine: a. Reconstitute the dried methyl ester in 100 µL of a suitable solvent (e.g., ethyl acetate). b. Add a chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC). c. Add a base, such as triethylamine, to catalyze the reaction. d. Vortex and let the reaction proceed at room temperature for 15-30 minutes. e. The resulting diastereomers can now be separated on a non-chiral column.

3. GC-MS Analysis:

  • GC Column: A standard non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
  • Carrier Gas: Helium.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Optimize for the separation of the diastereomers. A typical program might be:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp to 250°C at 5°C/min.
  • Hold at 250°C for 5 minutes.
  • MS Parameters: As described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., Ammonium Sulfate) Sample->ProteinPrecipitation Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) ProteinPrecipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of Derivatizing Agent (e.g., Silylating Agent, Chloroformate) Evaporation->Derivatization Reaction Heating to Complete Reaction Derivatization->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for the GC-MS analysis of this compound.

derivatization_pathway cluster_reactants Reactants cluster_product Product AminoAcid This compound (Polar, Non-volatile) Derivative Volatile Derivative AminoAcid->Derivative + Derivatizing Agent DerivAgent Derivatizing Agent (e.g., Alkyl Chloroformate)

Caption: Derivatization reaction to increase analyte volatility for GC analysis.

chiral_separation_logic cluster_mixture Starting Material cluster_separation Separation Strategy Racemic Racemic Mixture ((S)- and (R)-enantiomers) ChiralDeriv Derivatization with Chiral Reagent Racemic->ChiralDeriv ChiralGC Direct Separation on Chiral GC Column Racemic->ChiralGC Direct Injection after Non-chiral Derivatization Diastereomers Formation of Diastereomers ChiralDeriv->Diastereomers AchiralGC Separation on Achiral GC Column Diastereomers->AchiralGC

Caption: Logical approaches for the chiral separation of this compound enantiomers.

References

Application Notes and Protocols for the Spectroscopic Analysis of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-methylhexanoic acid, widely known as pregabalin, is a gamma-aminobutyric acid (GABA) analog.[1] It is utilized in the treatment of epilepsy, neuropathic pain, and generalized anxiety disorder.[2] Accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and for research purposes. Spectroscopic techniques are powerful tools for the identification, quantification, and characterization of pregabalin. These application notes provide a detailed overview of various spectroscopic methods for the analysis of this compound, complete with experimental protocols and quantitative data.

UV-Visible Spectrophotometry

Direct UV-Visible spectrophotometry for the detection of this compound is challenging due to its saturated structure and lack of significant chromophores, resulting in minimal absorbance in the 200–800 nm range.[3] To overcome this limitation, derivatization techniques are commonly employed to produce a chromophoric product that can be quantified using a UV-Visible spectrophotometer.[3]

Direct UV-Visible Spectrophotometry

While not ideal for quantification at low concentrations, a maximum absorbance is observed at approximately 210 nm.[4][5][6]

Quantitative Data Summary: Direct UV-Visible Spectrophotometry

Linearity Range (µg/mL)Correlation Coefficient (r²)Wavelength (nm)Reference
2 - 100.997210[4]
0.5 - 5.0Close to unity210[5]
1 - 1 (µg/ml)0.9907225[7]
0.60 - 0.89-210[6]
75 - 1125-210[6]
UV-Visible Spectrophotometry with Derivatization (Ninhydrin Method)

A common and effective method involves the reaction of the primary amine group of pregabalin with ninhydrin in a heated environment to form a purple-colored product, known as Ruhemann's purple, which can be measured colorimetrically.[8]

Quantitative Data Summary: UV-Visible Spectrophotometry with Ninhydrin Derivatization

Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Wavelength (nm)Reference
4 - 120.351.19568[9]
10 - 300.76 - 0.951.2 - 1.5575[8]
Experimental Protocols

Protocol 1: Direct UV-Visible Spectrophotometric Analysis

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of distilled water to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Standards: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to achieve concentrations within the linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).

  • Sample Preparation: For pharmaceutical formulations, an amount of tablet powder equivalent to 50 mg of pregabalin is dissolved in a 100-milliliter volumetric flask with distilled water.[4] The solution is then filtered and diluted to fall within the calibration range.

  • Spectrophotometric Measurement: Record the absorbance of the standard and sample solutions at 210 nm against a distilled water blank.[4]

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standard solutions. Determine the concentration of pregabalin in the sample solution from the calibration curve.

Protocol 2: UV-Visible Spectrophotometric Analysis with Ninhydrin Derivatization

  • Reagent Preparation:

    • Ninhydrin Solution: Prepare a suitable concentration of ninhydrin in a solvent like methanol.[8]

    • Buffer Solution: Prepare a citrate buffer with a pH of 5.[9]

  • Preparation of Standard Solutions: Prepare a stock solution of pregabalin in distilled water. From this, prepare a series of working standards in the desired concentration range (e.g., 4-12 µg/mL).[9]

  • Derivatization Procedure:

    • To a fixed volume of each standard or sample solution, add a specified volume of the ninhydrin solution and the buffer.

    • Heat the mixture in a water bath at a controlled temperature (e.g., 70°C) for a specific time (e.g., 80 minutes) to allow for color development.[8]

    • Cool the solutions to room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting purple-colored solution at the wavelength of maximum absorbance (approximately 568-575 nm) against a reagent blank.[8][9]

  • Quantification: Create a calibration curve by plotting the absorbance of the derivatized standards against their concentrations. Use this curve to determine the concentration of pregabalin in the unknown sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification and structural elucidation of this compound. The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule. Due to its zwitterionic nature in the solid state, the IR spectrum shows characteristic peaks for the carboxylate and ammonium groups.[8]

Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)DescriptionReference
C-H stretching2970 - 2870Asymmetric stretching vibration.[10]
-COOH and -NH₃⁺ stretching3000 - 2500Broad absorption due to zwitterionic form.[10]
NH₃⁺ bending~1550Bending vibration of the ammonium group.[8]
Carboxylate (asymmetric)~1600Asymmetric stretching of the carboxylate ion.[8]
Carboxylate (symmetric)~1400Symmetric stretching of the carboxylate ion.[8]
Experimental Protocol

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the this compound sample (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • FT-IR Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[11]

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with a reference spectrum of this compound for identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Various ionization techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Mass Spectrometry Data for this compound

TechniqueKey Fragments (m/z)Reference
GC-MS30 (Top Peak), 43[12]
LC-MS/MSPrecursor: 160.13; Fragments: 142.1165, 124.1068[12]
MS-MSPrecursor: 160.1328; Fragments: 142.1222, 143.106[1]
Experimental Protocol

Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in product ion scan mode (MS/MS) to obtain fragmentation patterns.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram.

    • Analyze the mass spectrum to confirm the molecular weight and compare the fragmentation pattern with reference data for positive identification.

Visualization of Analytical Workflows

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Analysis Sample Bulk Drug or Formulation Dissolution Dissolution & Dilution Sample->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization UV_Vis UV-Vis Derivatization->UV_Vis Spectrum Obtain Spectrum/ Chromatogram UV_Vis->Spectrum IR FT-IR IR->Spectrum MS Mass Spec MS->Spectrum Calibration Calibration Curve (Quantitative) Spectrum->Calibration Identification Spectral Matching (Qualitative) Spectrum->Identification Quantification Concentration Determination Calibration->Quantification

Caption: General workflow for spectroscopic analysis of this compound.

Ninhydrin Derivatization Reaction for UV-Vis Analysis

Ninhydrin_Reaction Pregabalin This compound (Primary Amine) Heat Heat (e.g., 70°C) Pregabalin->Heat Ninhydrin Ninhydrin Ninhydrin->Heat RuhemannsPurple Ruhemann's Purple (Colored Product) Heat->RuhemannsPurple UV_Vis Measure Absorbance (~570 nm) RuhemannsPurple->UV_Vis

Caption: Derivatization of pregabalin with ninhydrin for UV-Vis analysis.

References

Application Notes and Protocols for Using 3-Amino-5-methylhexanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the non-proteinogenic β-amino acid, 3-Amino-5-methylhexanoic acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). β-amino acids are of significant interest in medicinal chemistry as they can impart unique conformational constraints and increased resistance to proteolytic degradation in peptides.[1][2] This guide details the necessary materials, reagents, and step-by-step protocols for efficient coupling, deprotection, and cleavage, while also addressing potential challenges and troubleshooting strategies.

Introduction: The Significance of β-Amino Acids in Peptide Drug Design

The incorporation of β-amino acids, such as this compound, into peptide scaffolds is a powerful strategy in modern drug discovery. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids introduces a higher degree of conformational flexibility and the ability to form unique secondary structures, such as helices and turns.[1] A key advantage for therapeutic applications is their enhanced stability against enzymatic degradation by proteases, which primarily recognize and cleave peptide bonds between α-amino acids.[1][2] This increased proteolytic resistance can lead to longer in vivo half-lives and improved bioavailability of peptide-based drugs.

This compound, a leucine analogue, is particularly interesting due to its hydrophobic side chain, which can participate in crucial binding interactions with biological targets. Its integration can be challenging due to steric hindrance and altered reactivity compared to standard α-amino acids. This application note aims to provide a robust and validated methodology for the successful inclusion of this valuable building block in your peptide synthesis workflows.

Core Principles and Mechanistic Considerations

The successful incorporation of this compound into a growing peptide chain via Fmoc-SPPS relies on the same fundamental cycle of deprotection and coupling as standard α-amino acids. However, the altered stereochemistry and steric bulk of this β-amino acid necessitate careful optimization of reagents and reaction times to ensure high coupling efficiency and prevent common side reactions.

2.1. Fmoc Protection and Deprotection

The N-terminus of this compound is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] This protecting group is stable under the acidic conditions used for final cleavage from the resin but is readily removed by a secondary amine base, typically piperidine, via a β-elimination mechanism.[3][4][5] The completion of the deprotection step can be monitored by UV spectrophotometry, detecting the release of the dibenzofulvene-piperidine adduct.[3]

Fmoc_Deprotection Fmoc_Protected Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Protected->Intermediate + Piperidine Piperidine Piperidine (Base) Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct Trapping Coupling_Workflow Resin_Amine H2N-Peptide-Resin Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Resin_Amine->Coupled_Peptide Fmoc_AA Fmoc-3-Amino-5-methylhexanoic acid Activated_AA Activated Ester Intermediate Fmoc_AA->Activated_AA + Coupling Reagent Coupling_Reagent HATU/DIPEA Activated_AA->Coupled_Peptide + Resin_Amine

References

Applications of 3-Amino-5-methylhexanoic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylhexanoic acid, a chiral molecule, is the active enantiomer in the widely prescribed medication pregabalin (marketed as Lyrica). It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) but, importantly, does not exert its effects through direct interaction with GABA receptors.[1] Instead, its primary mechanism of action involves high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[1][2] This interaction leads to a reduction in the influx of calcium into presynaptic nerve terminals, which in turn modulates the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1] This neuromodulatory activity underpins its therapeutic efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of drugs targeting similar pathways.

Key Applications in Drug Discovery

The primary applications of this compound and its derivatives in drug discovery revolve around the modulation of neuronal excitability. These applications include:

  • Neuropathic Pain: As a cornerstone of its clinical use, this compound serves as a critical tool for studying and developing novel analgesics for various neuropathic pain states, including diabetic peripheral neuropathy, postherpetic neuralgia, and fibromyalgia.[3]

  • Epilepsy: Its anticonvulsant properties make it a valuable agent for investigating seizure mechanisms and for the development of new antiepileptic drugs, particularly for partial-onset seizures.

  • Generalized Anxiety Disorder (GAD): The anxiolytic effects of this compound provide a basis for exploring new therapeutic strategies for anxiety disorders.[4][5]

Data Presentation

In Vitro Binding Affinity and Functional Activity
CompoundTargetAssay TypeKi (nM)IC50 (µM)Reference
(S)-3-Amino-5-methylhexanoic acid (Pregabalin)Human recombinant α2δ-1 subunitRadioligand Binding ([3H]-gabapentin)32-[1]
(S)-3-Amino-5-methylhexanoic acid (Pregabalin)Recombinant porcine α2δ-1 subunitRadioligand Binding ([3H]-pregabalin)6.0 ± 1.3-[2]
(S)-3-Amino-5-methylhexanoic acid (Pregabalin)Human recombinant α2δ-2 subunitRadioligand Binding ([3H]-pregabalin)7.2 ± 1.1-[2]
(S)-3-Amino-5-methylhexanoic acid (Pregabalin)K+-evoked Glutamate Release (Rat Neocortical Slices)Neurotransmitter Release Assay-5.3[6]
(S)-3-Amino-5-methylhexanoic acid (Pregabalin)K+-evoked [3H]Norepinephrine Release (Rat Neocortical Slices)Neurotransmitter Release Assay-11.8[7]
In Vivo Efficacy in Animal Models
Animal ModelSpeciesEndpointEffective Dose (mg/kg)Route of AdministrationReference
High-Intensity Electroshock (Seizures)RatInhibition of tonic extensor seizures (ED50)1.8PO[2]
DBA/2 Audiogenic SeizuresMouseInhibition of tonic extensor seizures (ED50)2.7PO[2]
Pentylenetetrazole-induced Clonic SeizuresMousePrevention of seizures (ED50)31PO[2]
Kindled Partial SeizuresRatPrevention of behavioral seizures10 (lowest effective dose)IP[2]
Taxol-induced Neuropathic PainRatAttenuation of thermal hyperalgesia and cold allodynia30PO
Chronic Constriction Injury (Neuropathic Pain)MouseInhibition of punctate allodynia30-100Not Specified[8]
Chronic Widespread Muscle PainMouse (Male)Attenuation of muscle hyperalgesia30-60IP
Generalized Anxiety (Elevated Plus Maze)RatAnxiolytic effects60-100 (chronic)Not Specified
Generalized Anxiety (Light-Dark Box)RatAnxiolytic effects5-100 (chronic)Not Specified
Pharmacokinetic Parameters
SpeciesDose (mg/kg)RouteTmax (h)Cmax (µg/mL)t1/2 (h)Bioavailability (%)Reference
Human150 mg (single dose)Oral (fasting)0.6153.786.3 (mean)≥90[9]
Human150 mg (single dose)Oral (with food)3.172.596.3 (mean)≥90[9]
Dog4Oral1.57.156.9-[9]
Cat4Oral1.5 - 12 (efficacious concentrations)-10.4 ± 2.6-[10]
Chick300Oral2295 µg (total)29-[9][11]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α2δ-1 subunit using [3H]-pregabalin.

Materials:

  • Cell membranes prepared from cells expressing the α2δ-1 subunit (e.g., HEK293 cells)

  • [3H]-pregabalin (specific activity ~20-40 Ci/mmol)

  • Unlabeled (S)-3-Amino-5-methylhexanoic acid (pregabalin) for non-specific binding determination

  • Test compounds

  • Binding Buffer: 10 mM HEPES, pH 7.4, containing 1 mM MgCl2 and 2 mM CaCl2

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • GF/C glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the α2δ-1 subunit in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled pregabalin (for non-specific binding) or various concentrations of the test compound.

    • 50 µL of [3H]-pregabalin (final concentration ~20 nM).[8]

    • 150 µL of the membrane preparation (15 µg of protein).[8]

  • Incubation: Incubate the plate at room temperature (22°C) for 90 minutes with gentle agitation.[8]

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[8]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Neurotransmitter Release Assay

This protocol outlines a method to assess the effect of this compound on potassium-evoked glutamate release from rat neocortical slices.

Materials:

  • Adult male Sprague-Dawley rats

  • Krebs-Ringer buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose), gassed with 95% O2/5% CO2

  • High K+ Krebs-Ringer buffer (KCl increased to 25 mM, with a corresponding reduction in NaCl to maintain osmolarity)

  • (S)-3-Amino-5-methylhexanoic acid (pregabalin)

  • Enzyme-based microelectrode arrays for glutamate detection

  • Superfusion system

Procedure:

  • Slice Preparation: Rapidly decapitate a rat and dissect the neocortex in ice-cold Krebs-Ringer buffer. Prepare 400 µm coronal slices using a vibratome.

  • Pre-incubation: Allow the slices to recover in gassed Krebs-Ringer buffer at room temperature for at least 1 hour.

  • Superfusion: Place a slice in a superfusion chamber and continuously perfuse with gassed Krebs-Ringer buffer at a flow rate of 1 mL/min.

  • Stimulation and Recording:

    • Position the glutamate-selective microelectrode in the desired cortical layer.

    • Establish a stable baseline reading.

    • Induce glutamate release by switching the perfusion to high K+ Krebs-Ringer buffer for a short period (e.g., 2 minutes).

    • Return to the normal Krebs-Ringer buffer and allow the signal to return to baseline.

  • Drug Application: Perfuse the slice with Krebs-Ringer buffer containing the desired concentration of this compound for a set period (e.g., 30 minutes).

  • Second Stimulation: Repeat the high K+ stimulation in the presence of the drug.

  • Data Analysis: Measure the peak amplitude of the glutamate release before (S1) and after (S2) drug application. Calculate the S2/S1 ratio to determine the inhibitory effect of the compound. Generate a concentration-response curve to calculate the IC50.[6]

In Vivo Models

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthesia: Anesthetize the rat with isoflurane.

  • Surgery: Make a small incision on the lateral surface of the mid-thigh. Blunt dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them. The ligatures should be tied just tight enough to cause a slight constriction of the nerve.

  • Closure: Close the muscle layer with sutures and the skin with wound clips.

  • Post-operative Care: Allow the animal to recover and monitor for signs of distress.

  • Behavioral Testing: Assess the development of mechanical allodynia using von Frey filaments starting 7 days post-surgery. Test the withdrawal threshold of the ipsilateral and contralateral hind paws.

  • Drug Administration: Administer this compound or vehicle and assess its effect on the paw withdrawal threshold at different time points after administration.

2. Pentylenetetrazole (PTZ) Kindling Model of Epilepsy

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Pentylenetetrazole (PTZ) solution (e.g., 35 mg/mL in saline)

  • Observation chambers

  • Seizure scoring scale (e.g., Racine scale)

Procedure:

  • Habituation: Place the mice individually in observation chambers and allow them to habituate for at least 30 minutes.

  • PTZ Administration: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg) via intraperitoneal (i.p.) injection every other day for a total of 11 injections.[12]

  • Seizure Scoring: Immediately after each injection, observe the mice for 30 minutes and score the seizure severity using a standardized scale (e.g., Racine scale: 0=no response, 1=facial clonus, 2=head nodding, 3=forelimb clonus, 4=rearing with forelimb clonus, 5=generalized tonic-clonic seizure with loss of posture).

  • Kindling Confirmation: Kindling is considered successful when an animal exhibits a stage 4 or 5 seizure on three consecutive PTZ administrations.

  • Drug Testing: Administer this compound or vehicle at a specified time before a PTZ challenge in kindled animals and observe the effect on seizure score and latency.

3. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking system and software

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 60 minutes before the test.

  • Test Procedure:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers Fusion alpha2delta α2δ Subunit alpha2delta->VGCC Modulates PGB This compound (Pregabalin) PGB->VGCC Inhibits Ca2+ influx PGB->alpha2delta Binds to Release Neurotransmitter Release Vesicle->Release Leads to Glutamate Glutamate Release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binds to Signal Postsynaptic Signaling (Neuronal Excitation) Receptor->Signal Activates G cluster_model Model Induction cluster_assessment Pain Assessment cluster_treatment Treatment cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., CCI Surgery) Baseline Baseline Behavioral Testing (e.g., von Frey) PostSurgery Post-Surgery Testing (Confirm Hyperalgesia) Induction->PostSurgery Allow recovery Grouping Randomize Animals into Treatment Groups Baseline->Grouping PostDrug Post-Drug Administration Behavioral Testing Analysis Analyze Paw Withdrawal Thresholds PostDrug->Analysis Treatment Administer Test Compound or Vehicle Grouping->Treatment Treatment->PostDrug Conclusion Determine Efficacy Analysis->Conclusion G cluster_target Molecular Target cluster_mechanism Mechanism of Action cluster_effect Physiological Effect cluster_application Therapeutic Applications Target α2δ Subunit of VGCCs Mechanism Reduced Neurotransmitter Release Target->Mechanism Effect Decreased Neuronal Hyperexcitability Mechanism->Effect Pain Neuropathic Pain Effect->Pain Epilepsy Epilepsy Effect->Epilepsy Anxiety Anxiety Disorders Effect->Anxiety

References

Application Notes and Protocols for the Esterification of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 3-Amino-5-methylhexanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two common and effective methods for this conversion: the Fischer-Speier Esterification and the Thionyl Chloride mediated esterification.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and straightforward method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This method is often favored for its simplicity and cost-effectiveness.[3] The reaction is an equilibrium process, and therefore, using a large excess of the alcohol can drive the reaction to completion.[2]

Experimental Protocol

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend this compound in a large excess of the desired anhydrous alcohol (e.g., for every 1 gram of amino acid, use 20-50 mL of alcohol).

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst to the suspension. For sulfuric acid, a catalytic amount (e.g., 0.1-0.2 equivalents) is sufficient. The mixture may become warm.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction time can vary from 4 to 24 hours, depending on the alcohol used and the specific reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Carefully neutralize the acidic mixture by washing it with a saturated sodium bicarbonate solution in a separatory funnel. Be cautious as CO₂ evolution will cause pressure buildup. Repeat the washing until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Concentrate the organic solution using a rotary evaporator to obtain the crude ester. The product can be further purified by column chromatography or distillation under reduced pressure.

Data Summary
ParameterFischer-Speier Esterification
Catalyst H₂SO₄ or p-TsOH
Alcohol Methanol, Ethanol (in large excess)
Temperature Reflux (65-80 °C)
Reaction Time 4 - 24 hours
Work-up Neutralization with NaHCO₃, Extraction

Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound + Anhydrous Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux B->C D Cool & Evaporate Excess Alcohol C->D E Dissolve in Organic Solvent D->E F Neutralize with NaHCO₃ Solution E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Purify (Column Chromatography/Distillation) H->I J J Thionyl_Chloride_Workflow cluster_reaction Reaction cluster_isolation Isolation cluster_product Product A This compound + Anhydrous Alcohol B Cool to 0°C A->B C Add Thionyl Chloride (SOCl₂) Dropwise B->C D Stir at Room Temp C->D E Evaporate Volatiles D->E F Obtain Ester Hydrochloride Salt E->F G Optional: Neutralize & Extract F->G I I H Free Ester G->H J J

References

Application Notes and Protocols for Amide Bond Formation with 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of amides using 3-Amino-5-methylhexanoic acid. The methodologies outlined are crucial for the development of novel therapeutics, including analogues of bioactive compounds like pregabalin. This document covers common coupling reagents and provides step-by-step procedures for successful amide bond formation.

Introduction

This compound is a valuable building block in medicinal chemistry. The formation of a stable amide bond by coupling its amino group with a carboxylic acid is a key transformation for creating a diverse range of molecules with potential therapeutic applications. The choice of coupling reagent and reaction conditions is critical to ensure high yield, purity, and, when applicable, retention of stereochemical integrity. This document details protocols using widely-used coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt), as well as uronium-based reagents like HATU.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical reaction conditions and reported yields for amide bond formation with substrates analogous to this compound. These values serve as a general guideline for reaction optimization.

Coupling Reagent/AdditiveCarboxylic Acid (equiv)Amine (equiv)Coupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
EDC·HCl / HOBt1.01.11.21.22.5 (DIPEA)DMF or DCM0 to RT1-1883-85%[1]
EDC·HCl / HOBt / DMAP1.21.01.00.1-ACCN2342Good to Excellent[2]
HATU / DIPEA1.01.11.2-3.0DMF0 to RT1-18High
Pivaloyl Chloride1.0-1.03---20-251-243-61%[3]
Ethyl Chloroformate--0.825---20-251-270-87%[3]

Yields are highly substrate-dependent and may require optimization.

Experimental Protocols

Protocol 1: Amide Coupling using EDC and HOBt

This protocol describes a general procedure for the formation of an amide bond between this compound and a carboxylic acid of interest using EDC and HOBt.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Add this compound (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equiv) to the stirred solution.

  • Slowly add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[1][4]

Protocol 2: N-Acetylation of this compound

This protocol provides a method for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic acid

  • Acetic anhydride

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Combine this compound and acetic acid in a molar ratio of 1:4-7 in a round-bottom flask.

  • Heat the mixture to 40-70 °C and stir for 1-6 hours.

  • Over a period of 1-5 hours, uniformly add acetic anhydride (1.0-1.4 molar equivalents relative to the amino acid).

  • Continue to stir and maintain the temperature at 40-70 °C for an additional 1-4 hours.

  • Remove the excess acetic acid and acetic anhydride by distillation under reduced pressure (0.07-0.08 MPa) at 60-90 °C.

  • To the residue, add water (1-3 times the mass of the starting amino acid).

  • Stir the mixture and cool to induce crystallization.

  • Allow the crystallization to proceed for 1-24 hours.

  • Collect the solid product by filtration, wash with cold water, and dry to yield N-acetyl-3-amino-5-methylhexanoic acid.[5]

Visualizations

Amide_Bond_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic_Acid Carboxylic Acid Mixing Dissolve Reactants & Add Coupling Reagents (e.g., EDC, HOBt, Base) Carboxylic_Acid->Mixing Amino_Acid This compound Amino_Acid->Mixing Reaction Stir at 0°C to RT (1-18 hours) Mixing->Reaction Activation Quenching Quench Reaction & Extract with Organic Solvent Reaction->Quenching Completion Washing Wash Organic Layer (aq. NaHCO3, Brine) Quenching->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Amide_Product Pure Amide Product Purification->Amide_Product

Caption: General workflow for amide bond formation.

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - Urea Urea EDC-Urea (Byproduct) O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide R-CO-NH-R' (Amide Product) HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2 (this compound) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

References

Application Note: Derivatization of 3-Amino-5-methylhexanoic Acid for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-methylhexanoic acid, commonly known as pregabalin, is a gamma-aminobutyric acid (GABA) analogue used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] From an analytical perspective, its structure presents a significant challenge. As an aliphatic amino acid, it lacks a significant chromophore or fluorophore, making direct detection by UV-Visible or fluorescence spectroscopy difficult.[3][4][5] Furthermore, its high polarity and zwitterionic nature make it non-volatile, precluding direct analysis by gas chromatography (GC).[6]

To overcome these limitations, derivatization is a mandatory step for sensitive and reliable quantification of pregabalin in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.[5] This process involves chemically modifying the analyte to introduce a moiety that enhances its detectability or improves its chromatographic properties. This application note provides an overview of common derivatization strategies and detailed protocols for the analysis of this compound.

Logical Workflow for Analytical Method Selection

The choice of an analytical method and corresponding derivatization strategy depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The following diagram illustrates the decision-making process for analyzing this compound.

cluster_input Start cluster_decision Method Selection cluster_gc Gas Chromatography (GC) Pathway cluster_lc Liquid Chromatography (LC) Pathway Analyte This compound (Pregabalin Sample) Decision Analytical Instrument Available? Analyte->Decision GC_Req Requirement: Increase Volatility Decision->GC_Req GC-MS LC_Req Requirement: Add Detectable Moiety Decision->LC_Req HPLC GC_Deriv Derivatization: Alkyl Chloroformates Silylation Reagents GC_Req->GC_Deriv Solution GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis LC_Deriv Derivatization: UV Chromophores (FDNB, Ninhydrin) Fluorophores (OPA, Fluorescamine) LC_Req->LC_Deriv Solution LC_Analysis HPLC-UV/FLD/MS Analysis LC_Deriv->LC_Analysis

Caption: Decision workflow for selecting an analytical pathway.

Derivatization Strategies and Performance Data

For High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a cost-effective and widely accessible approach. Derivatization aims to attach a chromophoric group to the primary amine of the pregabalin molecule, allowing for strong absorption of UV light.

Derivatizing ReagentLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)MatrixReference
1-Fluoro-2,4-dinitrobenzene (FDNB)10 - 10001.52.5Human Urine[1]
1-Fluoro-2,4-dinitrobenzene (FDNB)1 - 100--Bulk/Dosage Form[7]
Ninhydrin50 - 600--Bulk/Dosage Form[3][4]
For Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity. Derivatization is essential to mask the polar functional groups (amine and carboxylic acid), thereby increasing the volatility and thermal stability of the analyte.

Derivatizing ReagentLinearity Range (mg/L)Accuracy (%)Precision (%)MatrixReference
Hexyl Chloroformate0.5 - 50.097.9 - 109.3< 12.1Human Serum[8]
Ethyl ChloroformateNot SpecifiedNot SatisfactoryNot SatisfactoryHuman Urine[1]
MTBSTFA / Silylation ReagentsGeneral Application--General Amino Acids[6]
For Chiral Separation

Determining the enantiomeric purity of pregabalin is critical, as the (S)-enantiomer is the pharmacologically active form. Indirect separation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[9][10]

Derivatizing Reagent (CDA)TechniqueKey FeatureReference
Marfey's Reagent (FDAA)HPLC-UV/MSForms stable diastereomers, widely used for amino acids.[10][11][12]
GITC, S-NIFEHPLC-UV/MSAlternative CDAs offering different selectivity.[11]

Experimental Protocols

Protocol 1: Derivatization with FDNB for HPLC-UV Analysis

This protocol is adapted from methods for quantifying pregabalin in pharmaceutical dosage forms and biological fluids.[1][7]

Materials:

  • This compound (Pregabalin) standard

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution (16 mM in acetonitrile)[7]

  • Borate Buffer (pH 9.0)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, heating block/water bath

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of pregabalin in distilled water (e.g., 200 µg/mL).[7] For urine samples, they can be centrifuged and diluted as necessary.[1]

  • Derivatization Reaction:

    • In a reaction vial, mix 1.0 mL of the sample or standard solution with 1.0 mL of Borate Buffer (pH 9.0).

    • Add 1.0 mL of the FDNB solution.

    • Cap the vial and heat at 60°C for 30 minutes in a water bath.

    • Cool the reaction mixture to room temperature.

    • Neutralize by adding 0.5 mL of HCl solution.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Nova-Pak C18).[7]

    • Mobile Phase: Acetonitrile and 50 mM KH2PO4 (pH adjusted to 2.5) in a ratio of 60:40 (v/v).[1][7]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 360 nm.[1][7]

    • Injection Volume: 20 µL.

Protocol 2: Derivatization with Hexyl Chloroformate for GC-MS Analysis

This protocol is based on a validated method for the simultaneous determination of several GABA analogues in human serum.[8] It is rapid, with sample preparation taking less than 5 minutes.[8]

Materials:

  • This compound (Pregabalin) standard and internal standard (e.g., Pregabalin-d4)

  • Hexyl Chloroformate

  • Methanol

  • Pyridine

  • Chloroform

  • Sodium Sulfate (anhydrous)

  • Serum samples

Procedure:

  • Sample Preparation:

    • To 100 µL of serum sample in a microcentrifuge tube, add the internal standard.

    • Add 400 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 3 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization Reaction:

    • To the supernatant, add 200 µL of a pyridine/water solution.

    • Add 50 µL of hexyl chloroformate.

    • Vortex vigorously for 1 minute. The derivatization of both the amino and carboxylic groups occurs within seconds.[8]

  • Extraction:

    • Add 200 µL of chloroform and vortex for 30 seconds.

    • Centrifuge to separate the layers.

    • Transfer the lower organic layer (chloroform) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: 1-2 µL in splitless mode.

    • Carrier Gas: Helium.

    • Temperature Program: Optimize for separation of the derivatized analyte from matrix components (e.g., initial temp 80°C, ramp to 280°C).

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic fragment ions of the derivatized pregabalin.

Visualization of Derivatization Principles

General Derivatization Workflow

The following diagram outlines the universal steps involved in the derivatization of an analyte for chromatographic analysis.

Sample 1. Sample Collection (e.g., Plasma, Urine, Bulk Drug) Prepare 2. Sample Preparation (Protein Precipitation, Dilution, Extraction) Sample->Prepare Deriv 3. Derivatization Reaction (Add Reagent, Adjust pH, Heat) Prepare->Deriv Cleanup 4. Post-Reaction Cleanup (Neutralization, Extraction) Deriv->Cleanup Analysis 5. Instrumental Analysis (Inject into GC-MS or HPLC) Cleanup->Analysis Data 6. Data Processing (Quantification) Analysis->Data

Caption: A generalized workflow for sample derivatization.

Principle of Chiral Derivatization

This diagram explains how a chiral derivatizing agent is used to enable the separation of enantiomers on a standard (achiral) column.

S_Enantiomer (S)-Pregabalin SR_Diastereomer (S,R)-Diastereomer S_Enantiomer->SR_Diastereomer Reacts to form R_Enantiomer (R)-Pregabalin RR_Diastereomer (R,R)-Diastereomer R_Enantiomer->RR_Diastereomer Reacts to form CDA +(R)-Chiral Derivatizing Agent (e.g., Marfey's Reagent)

Caption: Conversion of enantiomers to separable diastereomers.

References

Quantitative Analysis of 3-Amino-5-methylhexanoic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 3-Amino-5-methylhexanoic acid, commonly known as pregabalin, in various biological matrices. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.

Introduction

This compound is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). It is widely used as an anticonvulsant and for the treatment of neuropathic pain.[1] Accurate and reliable quantification of this compound in biological samples such as plasma and urine is crucial for assessing its therapeutic efficacy and safety profile. This document details validated methods for its analysis, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative parameters of various validated analytical methods for the determination of this compound in human plasma.

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 50 - 50,000 ng/mL[1]30 - 5,000 ng/mL[2]99.79 - 4019.90 ng/mL[3]0.1 - 15.0 µg/mL[4]
LLOQ 50 ng/mL[1]30 ng/mL[2]99.79 ng/mL[3]0.1 µg/mL[4]
Intra-run Precision (%CV) Within acceptance criteria[1]2.0% - 6.2%[2]≤6.89%[4]Not Reported
Inter-run Precision (%CV) Within acceptance criteria[1]2.0% - 6.2%[2]<9.09%[4]Not Reported
Accuracy (RE %) Within acceptance criteria[1]-10.5% - 3.0%[2]-3.0% to +10.0%[4]Not Reported
Extraction Recovery 101.0 ± 2.8%[1]Not Reported80.45% - 89.12%[4]Not Reported
Internal Standard Pregabalin-d4[1]Gabapentin[2]Gabapentin[3]Gabapentin[4]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers after a Single Oral Dose

DoseCmax (ng/mL)Tmax (h)Half-life (h)Reference
150 mg4642.031.09785.83[3]
150 mg3500 - 4500Not ReportedNot Reported[5]
75 mgNot Reported0.7 - 1.3~6[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the sample preparation and analysis of this compound.

LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a robust method for the quantification of this compound in human plasma using protein precipitation for sample cleanup.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Pregabalin-d4 (Internal Standard)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

3.1.2. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard solution (Pregabalin-d4 in methanol).

  • Add 500 µL of methanol to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 3500 rpm for 5 minutes.[1]

  • Transfer 200 µL of the supernatant to a clean tube.

  • Add 400 µL of ultrapure water.[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1100 series or equivalent

  • Column: Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm)[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.2 min: 10% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 160.1 → 142.1[2]

    • Pregabalin-d4 (IS): To be optimized based on the specific deuterated standard used.

GC-MS Analysis of this compound in Urine

This protocol describes the quantification of this compound in urine samples, which requires a derivatization step to increase volatility for GC analysis.

3.2.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., Gabapentin)

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Methanol

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Urine (blank)

3.2.2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Pipette 1 mL of urine into a glass tube.

  • Add 100 µL of internal standard solution.

  • Add 0.5 mL of a pyridine/methanol mixture (4:1 v/v).

  • Add 200 µL of Ethyl Chloroformate (ECF) and vortex immediately for 30 seconds.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the lower organic layer (chloroform) to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3.2.3. GC-MS Instrumental Conditions

  • GC System: Agilent 6890 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS System: Mass selective detector

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: To be determined based on the mass spectrum of the ECF derivative of this compound and the internal standard.

Mandatory Visualizations

Experimental Workflows

G cluster_lcmsms LC-MS/MS Workflow for Plasma Analysis plasma 50 µL Human Plasma is_add Add Internal Standard (Pregabalin-d4) plasma->is_add ppt Protein Precipitation (500 µL Methanol) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge (3500 rpm, 5 min) vortex1->centrifuge supernatant Collect 200 µL Supernatant centrifuge->supernatant dilute Dilute with 400 µL Water supernatant->dilute inject Inject into LC-MS/MS dilute->inject

Caption: LC-MS/MS experimental workflow for plasma samples.

G cluster_gcms GC-MS Workflow for Urine Analysis urine 1 mL Urine Sample is_add_gc Add Internal Standard urine->is_add_gc derivatize Derivatization with Ethyl Chloroformate (ECF) is_add_gc->derivatize lle Liquid-Liquid Extraction (Chloroform) derivatize->lle separate Separate Organic Layer lle->separate dry Dry and Evaporate separate->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute inject_gc Inject into GC-MS reconstitute->inject_gc

Caption: GC-MS experimental workflow for urine samples.

Mechanism of Action

G cluster_moa Mechanism of Action of this compound pregabalin This compound (Pregabalin) a2d Alpha-2-delta (α2δ) Subunit of Voltage-Gated Calcium Channels pregabalin->a2d Binds to ca_channel Voltage-Gated Calcium Channel a2d->ca_channel Modulates ca_influx Calcium Influx a2d->ca_influx Inhibits ca_channel->ca_influx Mediates neurotransmitter Release of Neurotransmitters (e.g., Glutamate, Substance P) ca_influx->neurotransmitter Triggers

Caption: Simplified diagram of the mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: 3-Amino-5-methylhexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylhexanoic acid, a key pharmaceutical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve yield and purity.

Issue Potential Cause Troubleshooting Steps
Low Overall Yield Suboptimal reaction conditions in key steps like Hofmann rearrangement or asymmetric hydrogenation.- Hofmann Rearrangement: Ensure accurate control of temperature, as deviations can lead to side reactions. Verify the quality and stoichiometry of reagents like bromine and sodium hydroxide. The use of sodium hypochlorite can sometimes offer a less hazardous and more controlled alternative to bromine.[1] - Asymmetric Hydrogenation: Catalyst activity is crucial. Ensure the catalyst (e.g., Rhodium-based) is not poisoned and is used under an inert atmosphere. The choice of solvent and pressure can also significantly impact the yield.
Incomplete conversion of starting materials.- Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC). - Consider extending reaction times or slightly increasing the temperature, but be mindful of potential side product formation.
Loss of product during work-up and purification.- Optimize extraction procedures by adjusting pH and solvent choice. - For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.
Formation of Impurities Side reactions during Hofmann Rearrangement: The formation of by-products such as 4-isobutylpyrrolidin-2-one and 3-isobutylglutaric acid can occur.[1][2]- 4-isobutylpyrrolidin-2-one: This impurity can form at elevated temperatures. Maintain strict temperature control during the Hofmann reaction.[2] - 3-isobutylglutaric acid: This can result from the hydrolysis of the starting amide under harsh alkaline conditions. Optimize the concentration of the base and the reaction time to minimize this side reaction.[1]
Incomplete Chiral Resolution: Presence of the undesired (R)-enantiomer.- The choice of resolving agent is critical. (S)-(+)-mandelic acid and (R)-(+)-α-phenylethylamine are commonly used.[3][4] - Multiple recrystallizations may be necessary to achieve high enantiomeric excess.[4] Monitor the enantiomeric purity at each step using chiral HPLC.
Esterification during work-up: Reaction of the final product with alcohol solvents (e.g., isobutanol, isopropanol) used for extraction or crystallization can lead to the formation of ester impurities.[2]- Avoid prolonged heating in alcoholic solvents during purification. - If esterification is a persistent issue, consider alternative non-alcoholic solvent systems for purification.
Difficulty in Chiral Resolution Poor separation of diastereomeric salts.- The choice of solvent for crystallization of diastereomeric salts is crucial. Mixtures of solvents like chloroform and ethanol are often used, but can be problematic.[3] Experiment with different solvent systems to find one that provides good differential solubility for the diastereomers. - Seeding with a small crystal of the desired diastereomer can sometimes induce crystallization.
Inefficient separation of the desired enantiomer from the resolving agent.- After separation of the diastereomeric salt, the resolving agent must be effectively removed. This is often achieved by acidification and extraction.[4] Ensure complete protonation of the resolving agent to facilitate its removal into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve a high yield of (S)-3-Amino-5-methylhexanoic acid?

A1: Several successful strategies exist, with the choice often depending on available resources and scalability requirements.

  • Asymmetric Hydrogenation: This method, often employing a chiral rhodium catalyst like Me-DuPHOS, can provide high enantioselectivity and good overall yields. The key is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt.[5][6]

  • Resolution of a Racemic Mixture: This classic approach involves synthesizing racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by resolution using a chiral resolving agent like (R)-(+)-α-phenylethylamine or (S)-(+)-mandelic acid. The desired (R)-amide is then subjected to a Hofmann rearrangement to yield (S)-3-Amino-5-methylhexanoic acid.[3][4]

  • Chemoenzymatic Synthesis: This modern approach utilizes enzymes for key stereoselective steps, such as the resolution of a β-cyanodiester, followed by decarboxylation and reduction. This can lead to high efficiency and is often a more environmentally friendly option.[7][8]

Q2: How can I minimize the formation of the 4-isobutylpyrrolidin-2-one impurity during the Hofmann rearrangement?

A2: The formation of 4-isobutylpyrrolidin-2-one is typically favored at higher temperatures. Strict temperature control during the Hofmann reaction is the most effective way to minimize this side product.[2]

Q3: What are the critical parameters for a successful asymmetric hydrogenation step?

A3: The success of the asymmetric hydrogenation hinges on several factors:

  • Catalyst: The choice and purity of the chiral catalyst (e.g., Rhodium-Me-DuPHOS) are paramount. Ensure it is handled under inert conditions to prevent deactivation.

  • Substrate: The purity of the 3-cyano-5-methylhex-3-enoic acid salt is important.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent all play a significant role and should be carefully optimized.

Q4: My chiral resolution is not efficient. What can I do?

A4: Inefficient chiral resolution can be due to several factors. First, re-evaluate your choice of resolving agent and the solvent system used for crystallization. The solubility difference between the two diastereomeric salts is key to successful separation. You may need to screen different solvents or solvent mixtures. Additionally, ensure the stoichiometry of the resolving agent is correct. Finally, multiple recrystallizations are often necessary to achieve the desired enantiomeric purity.[4]

Experimental Protocols

Protocol 1: Hofmann Rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid

This protocol is a general guideline for the Hofmann rearrangement step to produce (S)-3-Amino-5-methylhexanoic acid.

Materials:

  • (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂) or Sodium Hypochlorite (NaOCl) solution

  • Hydrochloric Acid (HCl)

  • Water

  • Appropriate organic solvent for extraction (e.g., isobutanol, though be mindful of potential ester formation)

Procedure:

  • Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C).

  • In a separate flask, prepare a solution of sodium hypobromite by adding bromine to a cold aqueous sodium hydroxide solution, or use a commercially available sodium hypochlorite solution.[1]

  • Slowly add the cold sodium hypobromite/hypochlorite solution to the solution of the amide, while carefully maintaining the temperature.

  • After the addition is complete, the reaction mixture is typically warmed to a specific temperature for a set period to drive the rearrangement. This step is critical, and the temperature should be carefully controlled to avoid side reactions.

  • Cool the reaction mixture and then acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • The crude product is then filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/isopropanol).

Protocol 2: Asymmetric Hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt

This protocol outlines the key asymmetric hydrogenation step.

Materials:

  • 3-cyano-5-methylhex-3-enoic acid salt (e.g., triethylammonium salt)

  • Chiral Rhodium catalyst (e.g., [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻)

  • Hydrogen gas

  • Anhydrous, deoxygenated solvent (e.g., methanol)

Procedure:

  • In a high-pressure reactor, under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-cyano-5-methylhex-3-enoic acid salt in the anhydrous, deoxygenated solvent.

  • Add the chiral rhodium catalyst to the solution.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by HPLC or GC).

  • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • The catalyst can be removed by filtration, and the solvent is removed under reduced pressure to yield the crude (S)-3-cyano-5-methylhexanoate.

  • This intermediate is then typically reduced (e.g., using a nickel catalyst) to afford (S)-3-Amino-5-methylhexanoic acid.[5]

Data Presentation

Table 1: Reported Yields for Different Synthetic Routes

Synthetic RouteKey StepReported Overall YieldReference
Asymmetric HydrogenationRh-Me-DuPHOS catalyzed hydrogenationHigh[5]
Resolution of Racemic MixtureHofmann rearrangement of resolved amide25-29%Pfizer Process
Chemoenzymatic SynthesisEnzymatic resolution of β-cyanodiesterIncreased efficiency over resolution[7][8]
Organocatalytic Michael AdditionThiourea catalyzed Michael addition59%[9]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_route1 Route 1: Resolution of Racemic Mixture cluster_route2 Route 2: Asymmetric Synthesis Isovaleraldehyde Isovaleraldehyde Condensation Condensation Isovaleraldehyde->Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Condensation Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid Resolution (e.g., with (R)-(+)-α-phenylethylamine) Resolution (e.g., with (R)-(+)-α-phenylethylamine) (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid Resolution (e.g., with (R)-(+)-α-phenylethylamine)->(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid Hofmann Rearrangement Hofmann Rearrangement (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid->Hofmann Rearrangement Product (S)-3-Amino-5- methylhexanoic acid Hofmann Rearrangement->Product 3-cyano-5-methylhex-3-enoic acid 3-cyano-5-methylhex-3-enoic acid Asymmetric Hydrogenation (Chiral Catalyst) Asymmetric Hydrogenation (Chiral Catalyst) (S)-3-cyano-5-methylhexanoic acid (S)-3-cyano-5-methylhexanoic acid Asymmetric Hydrogenation (Chiral Catalyst)->(S)-3-cyano-5-methylhexanoic acid Nitrile Reduction Nitrile Reduction (S)-3-cyano-5-methylhexanoic acid->Nitrile Reduction Nitrile Reduction->Product Intermediate Steps Intermediate Steps Condensation->Intermediate Steps Knoevenagel, Michael Addition, etc. Intermediate Steps->Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid Intermediate Steps->3-cyano-5-methylhex-3-enoic acid

Caption: Synthetic pathways to this compound.

Troubleshooting_Yield Low_Yield Low Overall Yield Incomplete_Conversion Incomplete_Conversion Low_Yield->Incomplete_Conversion Check Reaction Monitoring Product_Loss Product_Loss Low_Yield->Product_Loss Optimize Work-up/Purification Side_Reactions Side_Reactions Low_Yield->Side_Reactions Identify & Mitigate Optimize_Time_Temp Optimize_Time_Temp Incomplete_Conversion->Optimize_Time_Temp Adjust Parameters Optimize_Extraction_Crystallization Optimize_Extraction_Crystallization Product_Loss->Optimize_Extraction_Crystallization Modify Procedures Impurity_Analysis Impurity_Analysis Side_Reactions->Impurity_Analysis Characterize Byproducts Improved_Yield Improved Yield Optimize_Time_Temp->Improved_Yield Optimize_Extraction_Crystallization->Improved_Yield Adjust_Conditions Adjust_Conditions Impurity_Analysis->Adjust_Conditions e.g., Temp, Reagents Adjust_Conditions->Improved_Yield

Caption: Troubleshooting workflow for low yield.

References

Optimizing reaction conditions for 3-Amino-5-methylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-Amino-5-methylhexanoic acid, a key precursor for Pregabalin.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several common routes exist, each with distinct advantages. A widely used industrial method involves the Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[1] Another prevalent approach is the asymmetric hydrogenation of a cyano-substituted olefin, which offers high enantioselectivity.[2][3][4] Other methods include routes starting from 3-isobutylglutaric anhydride[5] and those utilizing chiral auxiliaries.[2]

Q2: My Hofmann rearrangement reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in the Hofmann rearrangement are a common issue.[6] Key factors to investigate include:

  • Reagent Stoichiometry: Using incorrect molar equivalents of the Hofmann reagent (e.g., sodium hypochlorite or bromine/alkali) can lead to incomplete reaction or side product formation.[7]

  • Temperature Control: The reaction is temperature-sensitive. Temperatures that are too high can cause degradation, while temperatures that are too low may stall the reaction.[8]

  • pH Control: The pH of the reaction and workup is critical. The final product is an amino acid, so its solubility is highly pH-dependent. Careful pH adjustment is necessary to ensure efficient isolation.[8]

  • Purity of Starting Material: Impurities in the starting amide can interfere with the rearrangement. Ensure the (R)-3-(carbamoylmethyl)-5-methylhexanoic acid is of high purity.

Q3: I am observing significant impurity formation. How can I identify and minimize side products?

A3: Impurity formation can drastically reduce yield and complicate purification.[6]

  • Identify Side Products: Use analytical techniques like HPLC, LC-MS, and NMR to identify the structure of the impurities. Common side products can include unreacted starting material, over-reaction products, or isomers.[6]

  • Optimize Reaction Time: Monitor the reaction's progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[6][9]

  • Control Reagent Addition: Slow, dropwise addition of reagents, especially at low temperatures, can often minimize side reactions by maintaining better control over the reaction exotherm and local concentrations.[9]

Q4: How can I improve the enantiomeric purity of my final product?

A4: Achieving high enantiomeric purity is crucial, as the biological activity often resides in a single enantiomer, (S)-Pregabalin in this case.[3]

  • Chiral Resolution: If synthesizing a racemic mixture, the resolution step is key. For the Hofmann route, resolution is often performed on the preceding amide intermediate using a chiral amine like (R)-(+)-α-phenylethylamine.[1] Multiple recrystallizations may be necessary.

  • Asymmetric Synthesis: Employing an asymmetric synthesis, such as the asymmetric hydrogenation using a chiral catalyst (e.g., Rh-DuPHOS), can provide high enantiomeric excess (ee) directly, avoiding a classical resolution step.[3][4]

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of water, ethanol, and acetic acid, which can also enhance the enantiomeric purity.[3]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Low yields are a frequent challenge in multi-step organic synthesis.[6][10][11] This workflow provides a systematic approach to diagnosing and solving the issue.

Low_Yield_Troubleshooting start_node Low Yield Observed process_node1 Analyze Crude Product (TLC, NMR, LC-MS) start_node->process_node1 Step 1: Analyze decision_node decision_node process_node process_node solution_node solution_node decision_node1 Starting Material Consumed? process_node1->decision_node1 decision_node2 Major Side Products Formed? decision_node1->decision_node2 Yes process_node2 Investigate Reaction Conditions decision_node1->process_node2 No process_node3 Optimize Reaction Selectivity decision_node2->process_node3 Yes process_node4 Evaluate Work-up & Purification decision_node2->process_node4 No solution_node1 Increase Reaction Time/Temp Add Fresh Catalyst/Reagent Check Reagent Purity process_node2->solution_node1 Possible Issues solution_node2 Lower Temperature Change Solvent Adjust Stoichiometry process_node3->solution_node2 Possible Solutions solution_node3 Adjust Extraction pH Optimize Chromatography Check for Decomposition process_node4->solution_node3 Possible Product Loss

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Product Fails to Crystallize or Oils Out

Difficulty in obtaining a crystalline solid can be due to impurities or improper crystallization technique.

Possible Cause Solution Reference
Residual Impurities Purify the crude product further using column chromatography before attempting recrystallization.[6]
Incorrect Solvent Screen for a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[6]
Supersaturation Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal of the pure compound.
Cooling Too Rapidly Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to oiling out.[6]

Experimental Protocols

Protocol: Hofmann Rearrangement of (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid

This protocol is a representative procedure for the final step in one common synthesis route.[1][7]

  • Reagent Preparation: Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cooled (0-5 °C) aqueous solution of sodium hydroxide.

  • Reaction Setup: In a separate reaction vessel, dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in a cold aqueous solution of sodium hydroxide.

  • Hofmann Reaction: Slowly add the prepared Hofmann reagent to the amide solution, maintaining the temperature between 0-10 °C.

  • Heating: After the addition is complete, the reaction mixture may be gradually heated to 40-60 °C and held until the reaction is complete (monitor by TLC/HPLC).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH to the isoelectric point of this compound (approx. pH 4-7) using a mineral acid like HCl.[8] The product will precipitate out of the solution.

    • Stir the resulting slurry at a low temperature (0-5 °C) for several hours to maximize precipitation.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a mixture of water and a C1-C4 alcohol (e.g., methanol or ethanol) to obtain the pure (S)-(+)-3-Amino-5-methylhexanoic acid.[8]

Data Presentation

Table 1: Optimization of Hofmann Reaction Conditions

The following table summarizes hypothetical results from an optimization study, demonstrating the impact of key parameters on yield and purity.

Entry Base (Equiv.) Temperature (°C) Time (h) Yield (%) Purity (HPLC Area %)
1NaOH (3.0)50-6027598.5
2NaOH (3.0)70-8026897.1
3NaOH (4.0)50-60282 99.2
4NaOH (4.0)50-6047998.8
5KOH (4.0)50-6027899.0

Data is illustrative and intended for guidance.

Visualizations

Synthetic Pathway Overview

This diagram illustrates a common synthetic pathway for (S)-3-Amino-5-methylhexanoic acid involving a chiral resolution and Hofmann rearrangement.

Synthetic_Pathway cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Final Step A 3-Isobutylglutaric Anhydride B (±)-3-(Carbamoylmethyl)- 5-methylhexanoic Acid A->B 1. NH₃ 2. H₃O⁺ C (R)-(-)-Amide, (R)-(+)-PEA Salt (Diastereomer) B->C (R)-(+)-Phenylethylamine (PEA) D (R)-(-)-3-(Carbamoylmethyl)- 5-methylhexanoic Acid C->D Acid Treatment E (S)-(+)-3-Amino-5- methylhexanoic Acid D->E Hofmann Rearrangement (e.g., NaOBr)

Caption: Key stages in the synthesis via Hofmann rearrangement.

Parameter Interdependencies in Synthesis

Optimizing a reaction requires understanding the interplay between different experimental variables.

Caption: Interplay of key parameters for reaction optimization.

References

Preventing racemization during 3-Amino-5-methylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 3-Amino-5-methylhexanoic acid.

Troubleshooting Guides

Problem 1: Significant Racemization Observed in the Final Product

Possible Causes & Solutions:

  • Investigate the Reaction Mechanism: If your synthesis proceeds through a planar, achiral intermediate like a carbocation or enolate, it is highly susceptible to racemization. Consider alternative synthetic routes that avoid such intermediates.

  • Optimize Reaction Conditions:

    • Temperature: Elevated temperatures can provide the energy to overcome the inversion barrier of the chiral center, leading to racemization. It is crucial to lower the reaction temperature.[1]

    • pH: Strongly acidic or basic conditions can promote racemization.[1] If a base is necessary, consider a weaker, non-nucleophilic base like 2,4,6-collidine.[1]

    • Reaction Time: Minimize the duration of the reaction to limit the exposure of the chiral center to conditions that may induce racemization.[1]

  • Reagent Selection: When using coupling reagents, some are more prone to causing racemization. Opt for reagents known for low racemization, often used with additives like HOBt or Oxyma.[1]

  • Enzymatic Methods: Consider employing enzymatic methods for the synthesis, as they often provide excellent stereoselectivity.[1]

Problem 2: Racemization During Product Purification

Possible Causes & Solutions:

  • Chromatography Conditions:

    • Stationary Phase: Standard silica gel can be slightly acidic, which may promote racemization. Consider using deactivated silica gel or an alternative stationary phase like alumina.[1]

    • Mobile Phase: If your eluent contains acidic or basic additives, it's advisable to neutralize them or use a different solvent system.[1]

  • Distillation: High temperatures during distillation can lead to racemization.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In the context of this compound, the desired biological activity, such as in the case of the anticonvulsant drug Pregabalin, resides in a single enantiomer (the (S)-enantiomer). The presence of the other enantiomer can lead to reduced efficacy or undesirable side effects. Therefore, preventing racemization is crucial to obtain a final product with high enantiomeric purity.

Q2: Which synthetic strategies are most effective in preventing racemization during the synthesis of this compound?

A: Several stereoselective strategies are employed to synthesize the desired (S)-enantiomer of this compound while minimizing racemization. The most common and effective methods include:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor using a chiral catalyst. For instance, a 3-cyano-5-methylhex-3-enoic acid salt can be hydrogenated with a rhodium catalyst, such as one containing the Me-DuPHOS ligand, to yield the desired (S)-enantiomer with very high enantiomeric excess (ee).[2][3]

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinone auxiliaries are widely used for this purpose. The auxiliary is later removed to yield the enantiomerically pure product.

  • Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, lipases can be used for the kinetic resolution of racemic amines or their precursors.[4][5]

Q3: How do I choose the right chiral auxiliary for my synthesis?

A: The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attach to the substrate, provide high stereoselectivity, and be removable under mild conditions without causing racemization of the product.[2] Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones are among the most widely used and effective auxiliaries for asymmetric alkylation.[2] The choice will depend on the specific substrate and reaction conditions.

Q4: What are the key parameters to control in an enzymatic kinetic resolution to avoid low enantioselectivity?

A: Low enantioselectivity in enzymatic kinetic resolution can be a significant issue. To improve it, consider the following:

  • Enzyme Choice: The selection of the enzyme is critical. Different enzymes exhibit different selectivities for a given substrate.

  • Solvent: The choice of organic solvent can dramatically impact enzyme activity and enantioselectivity.[4] Hydrophobic solvents are often preferred for lipases.[4]

  • Temperature and pH: Ensure these parameters are optimized for your specific enzyme, as they can significantly affect its activity.[4]

  • Acyl Donor: The nature of the acyl donor can influence the reaction rate and selectivity.[4]

  • Water Content: In organic solvents, a certain amount of water is essential for enzyme activity.[4]

Q5: Can you provide a general overview of an experimental workflow for synthesis using an Evans auxiliary?

A: A general workflow for an asymmetric alkylation using an Evans oxazolidinone auxiliary is depicted in the diagram below. This process involves the acylation of the chiral auxiliary, followed by diastereoselective enolate formation and alkylation, and finally, the cleavage of the auxiliary to yield the chiral carboxylic acid.

Data Presentation

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseYield (%)Diastereomeric Ratio (dr)
Evans' OxazolidinoneN-Propanoyl-4-benzyl-2-oxazolidinoneBenzyl bromideLDA85-95>99:1
Myers' Pseudoephedrine AmideN-PropionylpseudoephedrineMethyl iodideLiCl, DBU80-9097:3
Enders' SAMP HydrazonePropanal SAMP hydrazoneIodomethaneLDA90-98>96:4

Data is generalized from typical results in asymmetric alkylation reactions and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

  • Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-butyllithium) dropwise. After stirring for 15-30 minutes, add the desired acyl chloride (e.g., 3-methylbutanoyl chloride) and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding Z-enolate.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C and stir for several hours, gradually allowing the reaction to warm.

  • Auxiliary Cleavage: After quenching the reaction, the chiral auxiliary can be cleaved. For example, hydrolysis with lithium hydroxide and hydrogen peroxide will yield the corresponding carboxylic acid.[6]

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine

  • Reaction Setup: In a suitable vial, combine the racemic amine, an acyl donor (e.g., ethyl acetate), and an immobilized lipase (e.g., Novozym 435) in an organic solvent (e.g., MTBE).[4]

  • Incubation: Shake the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.[4]

  • Workup: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. The unreacted amine and the acylated product can then be separated by standard techniques such as chromatography or acid-base extraction.[4]

Visualizations

experimental_workflow cluster_alkylation Asymmetric Alkylation with Evans Auxiliary start Start: Chiral Oxazolidinone + Acyl Chloride acylation Acylation start->acylation Base enolate Enolate Formation (LDA, -78°C) acylation->enolate alkylation Alkylation (Electrophile) enolate->alkylation cleavage Auxiliary Cleavage alkylation->cleavage Workup product End: Enantiomerically Enriched Carboxylic Acid cleavage->product

Caption: Workflow for Asymmetric Alkylation using an Evans Chiral Auxiliary.

logical_relationship cluster_causes Potential Causes cluster_solutions Preventative Measures racemization Racemization in Synthesis planar_intermediate Planar Intermediates (Enolates, Carbocations) racemization->planar_intermediate harsh_conditions Harsh Conditions (High Temp, Strong Acid/Base) racemization->harsh_conditions wrong_reagents Inappropriate Reagents racemization->wrong_reagents enzymatic Use Enzymatic Methods racemization->enzymatic General Solution alt_route Alternative Synthetic Route planar_intermediate->alt_route optimize Optimize Conditions (Low Temp, Mild pH) harsh_conditions->optimize select_reagents Careful Reagent Selection wrong_reagents->select_reagents

Caption: Causes and prevention of racemization in chiral synthesis.

References

Technical Support Center: Troubleshooting the Hofmann Rearrangement in Pregabalin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pregabalin via the Hofmann rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My Hofmann rearrangement reaction is resulting in a significantly lower than expected yield of Pregabalin. What are the common causes?

Low yields in the Hofmann rearrangement step for Pregabalin synthesis can be attributed to several factors, primarily related to reaction conditions and the stability of intermediates. Key areas to investigate include:

  • Suboptimal Reaction Temperature: The formation of the active Hofmann reagent (hypobromite) is typically conducted at low temperatures (0-5 °C) to ensure its stability. Following the addition of the amide, the reaction mixture is heated (e.g., 35-90 °C) to facilitate the rearrangement. Inadequate cooling during the initial phase or insufficient heating during the rearrangement phase can lead to poor yields.[1]

  • Incorrect Stoichiometry of Reagents: An inappropriate ratio of the amide to the halogen (e.g., bromine) and base (e.g., sodium hydroxide) can result in incomplete conversion or the formation of byproducts.

  • Side Reactions: The primary amine product, Pregabalin, can react with the isocyanate intermediate to form a urea byproduct. Additionally, the starting material, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, can undergo hydrolysis under the basic reaction conditions to form the corresponding diacid, 3-isobutylglutaric acid.[2]

  • Degradation of the Hofmann Reagent: The hypobromite solution is unstable and should be prepared fresh and used immediately for optimal results.

Q2: I am observing a significant amount of an impurity that is not my desired product. What could it be?

Several impurities can form during the Hofmann rearrangement for Pregabalin synthesis. Common impurities include:

  • 3-Isobutylglutaric acid: This is a result of the base-catalyzed hydrolysis of the starting amide, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.[2]

  • Urea derivatives: These can form from the reaction of the newly formed Pregabalin with the isocyanate intermediate.

  • 4-Isobutylpyrrolidin-2-one: This lactam impurity can also be formed during the reaction.[3]

  • Unreacted (R)-3-(carbamoylmethyl)-5-methylhexanoic acid: Incomplete reaction will lead to the presence of the starting material in your product mixture.[2][3]

Q3: How critical is the temperature control during the reaction?

Temperature control is a critical parameter for a successful Hofmann rearrangement.

  • Formation of the Hypobromite Reagent: This step is exothermic and should be carried out at low temperatures (typically 0-5 °C) to prevent the disproportionation of the hypobromite ion.

  • Hofmann Rearrangement: After the formation of the N-bromoamide, the reaction mixture is typically heated to induce the rearrangement to the isocyanate. The optimal temperature for this step can vary, but ranges from 30°C to 90°C have been reported.[4] Insufficient heating can lead to an incomplete reaction, while excessive heat may promote side reactions and decomposition.

Q4: What is the role of the base in the Hofmann rearrangement, and how does its concentration affect the yield?

The base, typically sodium hydroxide or potassium hydroxide, plays multiple crucial roles in the Hofmann rearrangement:

  • It facilitates the formation of the hypohalite (e.g., sodium hypobromite) from the halogen.

  • It deprotonates the primary amide, allowing it to react with the hypohalite to form the N-haloamide intermediate.

  • It promotes the rearrangement of the N-haloamide to the isocyanate.

  • It hydrolyzes the isocyanate intermediate to the primary amine (Pregabalin) and carbon dioxide.

A sufficiently high concentration of the base is important to ensure the rapid hydrolysis of the isocyanate, which can help to minimize the formation of urea byproducts.

Data Summary: Key Reaction Parameters

ParameterRecommended ConditionPotential Impact on Yield
Temperature Formation of hypobromite: 0-5 °C. Rearrangement: 30-90 °C.[4]Low temperature for reagent formation prevents degradation. Adequate heating is crucial for the rearrangement to proceed to completion.
Reagents Bromine (Br₂) or Sodium Hypochlorite (NaOCl) with a strong base (NaOH or KOH).The choice of halogen and base can influence reaction rate and byproduct formation.
pH The final product is often precipitated by adjusting the pH of the reaction mixture.Proper pH adjustment is critical for the isolation and purification of Pregabalin. A final pH of around 6.5-7.0 is often used for precipitation.[1]
Solvent Typically an aqueous solution.The use of co-solvents may be necessary depending on the solubility of the starting materials.

Experimental Protocol: Hofmann Rearrangement for Pregabalin Synthesis

This protocol is a generalized procedure based on literature reports. Optimization may be required for specific laboratory conditions and scales.

Starting Material: (R)-3-(carbamoylmethyl)-5-methylhexanoic acid

Reagents:

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Preparation of the Sodium Hypobromite Solution:

    • Prepare a solution of sodium hydroxide in water in a reaction vessel equipped with a stirrer and a cooling system.

    • Cool the sodium hydroxide solution to 0-5 °C.

    • Slowly add bromine to the cold sodium hydroxide solution while maintaining the temperature between 0-5 °C. Stir until the bromine has completely reacted to form a clear, pale-yellow solution of sodium hypobromite.

  • Hofmann Rearrangement Reaction:

    • To the freshly prepared cold sodium hypobromite solution, add the (R)-3-(carbamoylmethyl)-5-methylhexanoic acid in portions, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to the desired rearrangement temperature (e.g., 50-70 °C) and maintain it for a specified period (e.g., 1-2 hours) to ensure the completion of the rearrangement. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and Isolation of Pregabalin:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully adjust the pH of the reaction mixture with concentrated hydrochloric acid to precipitate the product. The optimal pH for precipitation is typically in the range of 6.5-7.0.[1]

    • Stir the resulting slurry at a low temperature (e.g., 0-5 °C) for a period to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to obtain crude Pregabalin.

  • Purification (Optional):

    • The crude Pregabalin can be further purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and water.

Visual Guides

Hofmann Rearrangement Pathway for Pregabalin Synthesis

Hofmann_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product Amide (R)-3-(carbamoylmethyl)- 5-methylhexanoic acid N_Bromoamide N-Bromoamide Amide->N_Bromoamide + Br₂/NaOH Reagent Br₂ + NaOH (aq) Isocyanate Isocyanate N_Bromoamide->Isocyanate Rearrangement (Heat) Pregabalin Pregabalin Isocyanate->Pregabalin + H₂O - CO₂

Caption: Chemical pathway of the Hofmann rearrangement for Pregabalin synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield of Pregabalin Check_Temp Verify Reaction Temperatures Start->Check_Temp Check_Reagents Assess Reagent Stoichiometry & Quality Check_Temp->Check_Reagents Temperatures Correct Optimize_Temp Adjust Cooling/Heating Protocols Check_Temp->Optimize_Temp Incorrect Analyze_Impurities Identify Byproducts (e.g., via HPLC, NMR) Check_Reagents->Analyze_Impurities Reagents Correct Adjust_Reagents Optimize Amide:Br₂:NaOH Ratio; Use Fresh Reagents Check_Reagents->Adjust_Reagents Incorrect Modify_Conditions Alter Base Concentration or Reaction Time Analyze_Impurities->Modify_Conditions Side Reactions Identified End Improved Yield Optimize_Temp->End Re-run Experiment Adjust_Reagents->End Re-run Experiment Modify_Conditions->End Re-run Experiment

Caption: A logical workflow for troubleshooting low yields in Pregabalin synthesis.

Key Parameter Relationships

Parameter_Relationships cluster_yield Desired Outcome cluster_parameters Controllable Parameters cluster_side_reactions Undesired Outcomes Yield High Pregabalin Yield Temp Optimal Temperature Profile Temp->Yield Hydrolysis Amide Hydrolysis Temp->Hydrolysis influences Stoichiometry Correct Reagent Stoichiometry Stoichiometry->Yield Base_Conc Sufficient Base Concentration Base_Conc->Yield Base_Conc->Hydrolysis promotes Urea Urea Formation Base_Conc->Urea minimizes Hydrolysis->Yield reduces Urea->Yield reduces

Caption: Relationships between key reaction parameters and the final yield.

References

Technical Support Center: Enhancing the Solubility of 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of 3-Amino-5-methylhexanoic acid.

A Note on Chemical Identity

Initial searches for "this compound" often yield results for the structurally related and commercially significant compound (S)-3-(Aminomethyl)-5-methylhexanoic acid , commonly known as Pregabalin . Due to the extensive availability of research data for Pregabalin, this guide will focus on enhancing its solubility. The principles and techniques described herein are generally applicable to other structurally similar β-amino acids.

(S)-3-Amino-5-methylhexanoic acid is a β-amino acid with the amino group at the C-3 position. It is a chiral molecule and a key intermediate in the synthesis of various biologically active compounds, including peptidomimetics.[1][2] Peptides containing β-amino acids can exhibit enhanced stability against enzymatic degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of (S)-3-Amino-5-methylhexanoic acid?

(S)-3-Amino-5-methylhexanoic acid typically appears as white crystals.[1][3] It has a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.202 g/mol .[1] Key properties are summarized in the table below.

PropertyValue
Appearance White crystals[1][3]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.202 g/mol [1]
Melting Point 222-224°C[1]
Boiling Point 249.115°C at 760 mmHg[1]
LogP 1.53480[1]

Q2: I am having trouble dissolving this compound in water. What can I do?

The solubility of this compound and its analogues like Pregabalin can be limited in pure water.[4] Several strategies can be employed to enhance its aqueous solubility:

  • pH Adjustment: Since amino acids have both an acidic carboxyl group and a basic amino group, their net charge is pH-dependent. Adjusting the pH of the solution away from the isoelectric point can increase solubility.[5]

  • Use of Co-solvents: The addition of a co-solvent can significantly improve solubility. Studies on the closely related (S)-3-(Aminomethyl)-5-methylhexanoic acid have shown that mixtures of water with alcohols like methanol or 2-propanol can enhance solubility.[6][7]

  • Employing Additives: Certain additives can increase solubility. For instance, arginine and glutamate have been shown to increase the solubility and stability of proteins, a principle that can be applied to amino acids.[5][8][9]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. This has been shown to be an effective technique for enhancing the solubility of Pregabalin.[10]

Q3: In which solvent systems does (S)-3-(Aminomethyl)-5-methylhexanoic acid show the highest solubility?

Research indicates that the solubility of (S)-3-(Aminomethyl)-5-methylhexanoic acid is maximal in binary solvent mixtures rather than in pure solvents. Specifically, maximum solubility has been observed in:

  • 2-propanol and water mixtures: between a mole fraction of 0.15 and 0.25 for 2-propanol.[6][7]

  • Methanol and water mixtures: between a mole fraction of 0.35 and 0.5 for methanol.[6][7]

The solubility in these systems is also temperature-dependent, generally increasing with higher temperatures.[6][7]

Q4: Can I use co-solvents to improve the solubility for my formulation? What are the potential drawbacks?

Yes, co-solvents are a common and effective method. However, the introduction of organic solvents must be carefully considered, especially for pharmaceutical applications, as they can potentially affect the stability of other components in the formulation or have toxicological implications.

Q5: Are there methods to enhance solubility without using organic solvents?

Absolutely. Techniques such as pH adjustment, complexation with cyclodextrins, and the use of hydrotropes (substances that enhance the solubility of other solutes in water) are effective non-solvent-based approaches. The use of amino acids like arginine and glutamate as additives can also improve solubility and long-term stability.[8][9]

Quantitative Solubility Data

The following table summarizes the solubility of (S)-3-(Aminomethyl)-5-methylhexanoic acid in various solvent systems at different temperatures.

Solvent SystemMole Fraction of AlcoholTemperature (K)
Methanol/Water 0.35 - 0.50283.15 - 338.15
2-Propanol/Water 0.15 - 0.25283.15 - 338.15

Note: The solubility is reported to be at its maximum within these mole fraction ranges. For precise solubility values, refer to the cited literature.[6][7]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes the determination of solubility in a binary solvent mixture.

  • Preparation of Solvent Mixtures: Prepare a series of binary solvent mixtures (e.g., methanol and water) with varying mole fractions of the alcohol.

  • Equilibration: Add an excess amount of this compound to each solvent mixture in a sealed vial.

  • Shaking and Incubation: Agitate the vials at a constant temperature using a shaker bath until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol outlines the steps to determine the pH-solubility profile.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values.

  • Equilibration: Add an excess amount of this compound to each buffer solution.

  • Shaking and Incubation: Agitate the samples at a constant temperature until equilibrium is achieved.

  • pH Measurement: Measure the final pH of each saturated solution.

  • Quantification: Centrifuge the samples and analyze the supernatant to determine the solubility at each pH.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

This protocol details the phase solubility study to evaluate the effect of cyclodextrins.

  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at various concentrations.

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution.

  • Shaking and Incubation: Seal the vials and shake at a constant temperature until equilibrium is established.

  • Quantification: After centrifugation, determine the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the complexation parameters.

Visualizing Experimental Workflows

experimental_workflow cluster_cosolvent Co-solvent Method cluster_ph pH Adjustment Method cluster_cd Cyclodextrin Complexation Method prep_mix Prepare Solvent Mixtures equilibrate Add Excess Compound & Equilibrate prep_mix->equilibrate separate Centrifuge to Separate Solid equilibrate->separate quantify Analyze Supernatant separate->quantify prep_buffers Prepare Buffers of Varying pH equilibrate_ph Add Excess Compound & Equilibrate prep_buffers->equilibrate_ph measure_ph Measure Final pH equilibrate_ph->measure_ph quantify_ph Analyze Supernatant measure_ph->quantify_ph prep_cd Prepare Cyclodextrin Solutions equilibrate_cd Add Excess Compound & Equilibrate prep_cd->equilibrate_cd quantify_cd Analyze Supernatant equilibrate_cd->quantify_cd analyze_data Plot Solubility vs. [Cyclodextrin] quantify_cd->analyze_data

Caption: Experimental workflows for enhancing solubility.

logical_relationship cluster_approaches Solubility Enhancement Approaches cluster_physicochemical_methods Methods cluster_formulation_methods Methods compound Poorly Soluble This compound physicochemical Physicochemical Modification compound->physicochemical formulation Formulation Strategies compound->formulation ph_adjust pH Adjustment physicochemical->ph_adjust cosolvency Co-solvency physicochemical->cosolvency cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin additives Use of Additives (e.g., Arginine) formulation->additives enhanced_solubility Enhanced Solubility & Bioavailability ph_adjust->enhanced_solubility cosolvency->enhanced_solubility cyclodextrin->enhanced_solubility additives->enhanced_solubility

Caption: Logical relationships in solubility enhancement.

References

Minimizing by-products in the synthesis of 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Amino-5-methylhexanoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize by-product formation during the synthesis of this compound (Pregabalin).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products encountered in the synthesis of this compound?

A1: During synthesis, storage, or processing, several types of impurities can arise. These are broadly categorized as process-related impurities (from intermediates or reagents), degradation impurities, isomeric impurities (such as the R-enantiomer), and dimer impurities.[1] Specific known by-products include 4-isobutylpyrrolidin-2-one, 3-isobutylglutaric acid, (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, and various ester-related impurities.[2]

Q2: Why is controlling by-products and impurities so critical?

A2: Meticulous control of impurities is essential to ensure the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1] Global regulatory agencies require comprehensive data on impurity profiles, and their levels must be maintained below established thresholds, often under 0.1% to 0.15% for known impurities.[3][4]

Q3: What are the primary sources of by-product formation?

A3: By-products can originate from several sources, including the raw materials used, unreacted intermediates from incomplete reactions, side reactions occurring under specific process conditions (e.g., temperature, pH), and degradation of the product over time.[1][3] For instance, certain impurities are known to form during specific reactions like the Hofmann rearrangement.[2]

Q4: How can the unwanted (R)-enantiomer be minimized?

A4: Since the biological activity of Pregabalin resides in the (S)-enantiomer, minimizing the (R)-enantiomer is crucial.[5] This is typically achieved through one of two approaches:

  • Chiral Resolution: This involves separating the desired (S)-enantiomer from a racemic mixture using a chiral resolving agent, such as (S)-mandelic acid or (R)-(+)-α-phenylethylamine.[5][6] The efficiency of this separation is key.

  • Asymmetric Synthesis: This approach uses chiral catalysts or auxiliaries to stereoselectively produce the (S)-enantiomer, significantly reducing the formation of the (R)-isomer from the outset.[5][7][8]

Troubleshooting Guide: Common Synthesis Issues

Problem 1: Significant presence of the R-isomer in the final product.

  • Possible Cause: Inefficient chiral resolution or low enantioselectivity of an asymmetric catalyst.

  • Suggested Solution:

    • Optimize Resolution: If using classical resolution, re-evaluate the choice of resolving agent and solvent system. The crystallization conditions (temperature, cooling rate, and solvent mixture) are critical for achieving high diastereomeric purity.[9]

    • Catalyst Screening: In an asymmetric synthesis, screen different chiral catalysts and ligands. The choice of catalyst, such as a Rhodium-Me-DuPHOS system for asymmetric hydrogenation, can provide very high enantiomeric excess (ee).[5][10]

    • Recrystallization: Perform additional recrystallizations of the final product. A mixture of isopropanol and water is often effective for purifying the S-enantiomer.[9]

Problem 2: Detection of 4-isobutylpyrrolidin-2-one (Lactam impurity).

  • Possible Cause: This impurity is known to form during the Hofmann reaction of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, particularly with excess sodium hydroxide and at elevated temperatures.[2]

  • Suggested Solution:

    • Control Temperature: Maintain strict temperature control during the Hofmann rearrangement, as exothermic reactions can promote lactam formation. Cooling the reaction mixture before adding bromine is recommended.[7]

    • Optimize Stoichiometry: Carefully control the stoichiometry of the base (e.g., sodium hydroxide) and bromine used in the reaction.

    • Purification: This impurity can be removed during the final crystallization step.

Problem 3: Presence of unreacted 3-isobutylglutaric acid.

  • Possible Cause: Incomplete conversion of 3-isobutylglutaric acid into its anhydride, or incomplete subsequent reaction of the anhydride with ammonia.[6]

  • Suggested Solution:

    • Anhydride Formation: Ensure the reaction with acetic anhydride or acetyl chloride goes to completion. Monitor the reaction using an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the dicarboxylic acid).

    • Amidation: Verify the conditions for the reaction with ammonia, ensuring adequate mixing and reaction time to form the desired (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.[6]

Problem 4: LC-MS analysis reveals ester-related impurities (e.g., isobutyl or isopropyl esters).

  • Possible Cause: These impurities can form if alcohol-based solvents (like isopropanol) are used during acidic work-up or purification steps, leading to esterification of the carboxylic acid group.[2]

  • Suggested Solution:

    • Control pH: Avoid strongly acidic conditions when alcohols are present as solvents, especially at elevated temperatures.

    • Solvent Selection: If possible, select non-alcoholic solvents for extraction and crystallization. If an alcohol/water mixture is required for crystallization, carefully control the pH and temperature to minimize ester formation.

Data Presentation: Common By-products and Mitigation

Impurity NameTypePotential Formation StageMitigation Strategy
(R)-3-Amino-5-methylhexanoic acidIsomericAsymmetric Synthesis / ResolutionOptimize chiral catalyst/ligand; Optimize resolution solvent and crystallization conditions.[5][9]
4-isobutylpyrrolidin-2-one (Lactam)Process-RelatedHofmann RearrangementStrict temperature control; Optimize stoichiometry of reagents (NaOH, Bromine).[2][7]
3-isobutylglutaric acidStarting Material / IntermediateAnhydride Formation / AmidationEnsure complete reaction with acetic anhydride; Optimize amidation reaction time and conditions.[2][6]
(R)-3-carbamoylmethyl-5-methylhexanoic acidProcess-RelatedChiral Resolution of AmideImprove efficiency of diastereomeric salt crystallization.[2][6]
3-(aminomethyl)-5-methylhex-4-enoic acidProcess-RelatedSide reaction during synthesisOptimize purification steps, potentially using preparative HPLC or SMB for removal.[4]
Dimer ImpuritiesBy-productSynthesis / StorageControl reaction stoichiometry and temperature; Optimize purification.[1]
Ester Impurities (Isopropyl/Isobutyl)Process-RelatedAcidic workup with alcohol solventsAvoid acidic conditions in alcoholic solvents; Select alternative purification solvents.[2]

Experimental Protocols

Protocol: Synthesis via Resolution and Hofmann Rearrangement

This protocol outlines a common route involving the resolution of a key intermediate. Critical steps for by-product control are highlighted.

Step 1: Synthesis of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid

  • Anhydride Formation: Reflux 3-isobutylglutaric acid with acetic anhydride for 2-3 hours.

  • Distillation: Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

  • Amidation: Dissolve the resulting crude anhydride in a suitable solvent (e.g., chloroform) and react with aqueous ammonia at a controlled temperature (e.g., 0-10°C).

  • Isolation: Acidify the aqueous layer to precipitate the racemic product, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. Filter and dry the solid.

  • By-product Control: Ensure the anhydride formation is complete to avoid carryover of 3-isobutylglutaric acid.[6] Monitor the reaction by TLC or LC.

Step 2: Chiral Resolution

  • Salt Formation: Dissolve the racemic amide in a suitable solvent mixture (e.g., chloroform/ethanol). Add a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, and heat to form a clear solution.[6][11]

  • Crystallization: Allow the solution to cool slowly to selectively crystallize the diastereomeric salt of the (R)-amide.

  • Isolation: Filter the salt. The mother liquor will be enriched with the desired (S)-amide salt.

  • By-product Control: The efficiency of this step is critical for minimizing the final (R)-enantiomer impurity. The choice of solvent and a slow cooling rate are paramount for selective crystallization.

Step 3: Hofmann Rearrangement of the (R)-Amide Note: This protocol uses the (R)-amide to yield the (S)-amino acid due to the inversion of stereochemistry in the Hofmann rearrangement.

  • Preparation: Prepare a solution of sodium hypobromite by adding bromine to a cooled solution of sodium hydroxide.

  • Reaction: Add the resolved (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid to the hypobromite solution at a low temperature (e.g., 0-5°C).[2]

  • Work-up: After the reaction is complete, acidify the mixture (e.g., with acetic acid) to precipitate the crude (S)-3-Amino-5-methylhexanoic acid.

  • By-product Control: Maintain low temperatures and controlled addition of reagents to minimize the formation of the 4-isobutylpyrrolidin-2-one (lactam) impurity.[2][7]

Step 4: Final Purification

  • Recrystallization: Dissolve the crude product in a mixture of isopropyl alcohol and water and heat until a clear solution is obtained.[9]

  • Crystallization: Cool the solution slowly to 0-5°C to crystallize the pure (S)-3-Amino-5-methylhexanoic acid.

  • Isolation: Filter the purified product and dry under vacuum.

  • By-product Control: This step is crucial for removing residual (R)-isomer and other process-related impurities.

Visualizations

G cluster_workflow Synthesis Workflow & By-product Formation A 3-Isobutylglutaric Acid B Anhydride Formation (Acetic Anhydride) A->B C Amidation (Ammonia) B->C BP1 Unreacted Starting Material B->BP1 D (±)-3-(Carbamoylmethyl)- 5-methylhexanoic acid C->D E Chiral Resolution (e.g., R-(+)-α-phenylethylamine) D->E F (R)-(-)-3-(Carbamoylmethyl)- 5-methylhexanoic acid E->F Diastereomeric Salt BP2 (S)-Amide enantiomer (in mother liquor) E->BP2 G Hofmann Rearrangement (NaOH, Br2) F->G H Crude (S)-3-Amino-5- methylhexanoic acid G->H BP3 Lactam Impurity (4-isobutylpyrrolidin-2-one) G->BP3 I Final Purification (Recrystallization) H->I J Pure (S)-3-Amino-5- methylhexanoic acid I->J BP4 (R)-Isomer Impurity I->BP4

Caption: Synthesis workflow highlighting key transformation steps and points of by-product formation.

G product This compound (API) isomeric Isomeric Impurities product->isomeric process Process-Related Impurities product->process degradation Degradation Products product->degradation sources Sources of Impurities r_isomer (R)-Enantiomer isomeric->r_isomer lactam Lactam (4-isobutylpyrrolidin-2-one) process->lactam glutaric 3-Isobutylglutaric Acid (Unreacted) process->glutaric dimer Dimer Impurities process->dimer unknown_deg Unknown Degradants (from stress conditions) degradation->unknown_deg

Caption: Logical diagram illustrating the classification of common synthesis by-products.

References

Technical Support Center: Scaling Up Enantiomerically Pure 3-Amino-5-methylhexanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of enantiomerically pure 3-Amino-5-methylhexanoic acid, the active pharmaceutical ingredient known as (S)-Pregabalin.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis strategies for producing enantiomerically pure this compound?

A1: There are three main strategies for synthesizing enantiomerically pure this compound:

  • Classical Resolution: This method involves the synthesis of a racemic mixture of this compound or a precursor, followed by separation of the desired (S)-enantiomer using a chiral resolving agent. A common approach is the resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid with (R)-(+)-α-phenylethylamine.[1][2]

  • Asymmetric Synthesis: This strategy employs chiral auxiliaries, catalysts, or reagents to directly synthesize the desired (S)-enantiomer with high stereoselectivity. A key example is the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst like a Rhodium-Me-DuPHOS complex.[3][4]

  • Chemoenzymatic Synthesis: This approach utilizes enzymes to achieve high enantioselectivity in one or more steps of the synthesis. For instance, nitrilases can be used for the regio- and enantioselective hydrolysis of a dinitrile precursor to afford a key chiral intermediate.[4][5][6][7]

Q2: Which synthesis route is most suitable for industrial scale-up?

A2: The choice of synthesis route for industrial scale-up depends on several factors including cost of goods, process safety, waste reduction, and throughput.[3] While asymmetric synthesis and chemoenzymatic routes can offer advantages in terms of efficiency and waste reduction, classical resolution is a well-established and often cost-effective method for large-scale production.[8][9] Recent developments in asymmetric organocatalysis and continuous chemistry are also making these routes more competitive for industrial applications.[10]

Q3: How can I determine the enantiomeric purity of my this compound sample?

A3: The enantiomeric purity, typically expressed as enantiomeric excess (ee), is a critical quality attribute. The most common method for determining the ee of this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[9][11] It is also possible to derivatize the amino acid with a chiral reagent and then analyze the resulting diastereomers by standard HPLC or NMR spectroscopy.

Troubleshooting Guides

Low Yield
Symptom Potential Cause(s) Suggested Solution(s)
Low yield in the initial condensation reaction (e.g., Knoevenagel condensation) Incomplete reaction; side reactions.Optimize reaction conditions (temperature, catalyst, reaction time). Ensure purity of starting materials (e.g., isovaleraldehyde and diethyl malonate).[8]
Poor recovery after classical resolution Suboptimal choice of resolving agent or solvent; incomplete precipitation of the diastereomeric salt.Screen different resolving agents (e.g., (S)-(+)-mandelic acid, (R)-(+)-α-phenylethylamine).[8][9] Optimize the solvent system and crystallization conditions (temperature, cooling rate) to maximize the precipitation of the desired diastereomeric salt.
Low yield during the Hofmann rearrangement Incomplete reaction; degradation of the product.Ensure precise control of reaction temperature. Use fresh reagents, particularly the bromine and sodium hydroxide solution.[2]
Low yield in the final hydrogenation step Inactive catalyst; insufficient hydrogen pressure; presence of catalyst poisons.Use a fresh, active catalyst (e.g., Pd/C, Raney Nickel).[3][8] Ensure the system is properly purged and maintained under adequate hydrogen pressure. Purify the substrate to remove any potential catalyst poisons.
Low Enantiomeric Purity (ee)
Symptom Potential Cause(s) Suggested Solution(s)
Low ee after classical resolution Inefficient separation of diastereomeric salts; co-precipitation of the undesired diastereomer.Perform multiple recrystallizations of the diastereomeric salt to improve enantiomeric purity.[8] Carefully select the solvent for recrystallization to maximize the solubility difference between the two diastereomers.
Low ee in asymmetric hydrogenation Suboptimal catalyst or ligand; incorrect reaction conditions (temperature, pressure, solvent).Screen different chiral ligands and catalyst precursors. Optimize reaction parameters such as temperature, hydrogen pressure, and solvent to enhance enantioselectivity.[3][4]
Low ee in enzymatic resolution Low enzyme activity or selectivity; suboptimal reaction conditions (pH, temperature).Screen different enzymes or optimize the existing enzyme through protein engineering.[4][5] Carefully control the pH and temperature of the reaction to ensure optimal enzyme performance.

Experimental Protocols

Protocol 1: Classical Resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid

This protocol is based on the principle of forming diastereomeric salts with a chiral amine, followed by separation and hydrolysis.[1][2]

  • Preparation of Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid:

    • Condense isovaleraldehyde with diethyl malonate.

    • React the resulting product with potassium cyanide.

    • Hydrolyze the nitrile and decarboxylate to yield 3-isobutylglutaric acid.

    • Form the anhydride of 3-isobutylglutaric acid.

    • React the anhydride with ammonia to obtain racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[1][2]

  • Formation of Diastereomeric Salt:

    • Dissolve the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent (e.g., a mixture of chloroform and ethanol).[9]

    • Add one equivalent of (R)-(+)-α-phenylethylamine.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to crystallize the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[1]

  • Isolation of the (R)-enantiomer:

    • Filter the precipitated salt and wash with a cold solvent.

    • Recrystallize the salt from a suitable solvent to enhance diastereomeric purity.[8]

    • Treat the purified salt with an acid (e.g., HCl) to liberate (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[9]

  • Hofmann Rearrangement:

    • React the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid with a cold solution of bromine in sodium hydroxide (Hofmann reagent).[2]

    • Carefully control the temperature during the reaction.

    • Acidify the reaction mixture to precipitate the final product, (S)-(+)-3-Amino-5-methylhexanoic acid.

  • Purification:

    • Recrystallize the crude product from a mixture of isopropanol and water to obtain highly pure (S)-(+)-3-Amino-5-methylhexanoic acid.[12]

Protocol 2: Asymmetric Hydrogenation

This protocol outlines the asymmetric synthesis of (S)-Pregabalin via catalytic hydrogenation of a prochiral precursor.[3][4]

  • Synthesis of the Prochiral Precursor (3-cyano-5-methylhex-3-enoic acid salt):

    • Synthesize the corresponding cyanodiester from the condensation of isovaleraldehyde and ethyl cyanoacetate.

    • Hydrolyze one of the ester groups to obtain the 3-cyano-5-methylhex-3-enoic acid.

    • Convert the acid to a salt (e.g., tert-butylammonium salt) to enhance coordination with the catalyst.[3]

  • Asymmetric Hydrogenation:

    • In an inert atmosphere, dissolve the 3-cyano-5-methylhex-3-enoic acid salt in a suitable solvent (e.g., methanol).

    • Add the chiral Rhodium-Me-DuPHOS catalyst.

    • Pressurize the reactor with hydrogen gas to the optimized pressure.

    • Stir the reaction at the optimal temperature until the reaction is complete (monitored by HPLC or TLC).

  • Reduction of the Nitrile Group:

    • After the asymmetric hydrogenation, the resulting (S)-3-cyano-5-methylhexanoate is hydrogenated further to reduce the nitrile group to an amine.

    • This step is typically carried out using a heterogeneous catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure.[3][8]

  • Work-up and Purification:

    • Filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of ethanol, water, and acetic acid, to yield (S)-(+)-3-Amino-5-methylhexanoic acid with high enantiomeric and chemical purity.[3]

Visualizations

experimental_workflow_resolution cluster_synthesis Racemate Synthesis cluster_resolution Resolution cluster_final_steps Final Product Formation start Isovaleraldehyde + Diethyl Malonate racemic_precursor (±)-3-(Carbamoylmethyl) -5-methylhexanoic acid start->racemic_precursor Multi-step synthesis resolving_agent Add (R)-(+)-α- phenylethylamine racemic_precursor->resolving_agent diastereomeric_salt Crystallize (R,R)-salt resolving_agent->diastereomeric_salt separation Filter and Recrystallize diastereomeric_salt->separation acidification Acidify to get (R)-precursor separation->acidification hofmann Hofmann Rearrangement acidification->hofmann purification Purify by Recrystallization hofmann->purification final_product (S)-3-Amino-5- methylhexanoic acid purification->final_product

Caption: Workflow for the classical resolution of this compound.

experimental_workflow_asymmetric cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_reduction Final Steps start Isovaleraldehyde + Ethyl Cyanoacetate prochiral_substrate 3-cyano-5-methylhex -3-enoic acid salt start->prochiral_substrate Synthesis asymmetric_step Asymmetric Hydrogenation (Rh-Me-DuPHOS, H2) prochiral_substrate->asymmetric_step chiral_intermediate (S)-3-cyano-5- methylhexanoate asymmetric_step->chiral_intermediate nitrile_reduction Nitrile Reduction (Raney Ni, H2) chiral_intermediate->nitrile_reduction purification Purification by Recrystallization nitrile_reduction->purification final_product (S)-3-Amino-5- methylhexanoic acid purification->final_product

Caption: Workflow for the asymmetric synthesis of this compound.

logical_relationship_synthesis_routes cluster_main Synthesis of Enantiomerically Pure this compound racemic_synthesis Racemic Synthesis resolution Classical Resolution racemic_synthesis->resolution final_product (S)-3-Amino-5-methylhexanoic acid resolution->final_product asymmetric_synthesis Asymmetric Synthesis asymmetric_synthesis->final_product chemoenzymatic Chemoenzymatic Synthesis chemoenzymatic->final_product

Caption: Key synthetic strategies for enantiomerically pure this compound.

References

Addressing matrix effects in LC-MS analysis of 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Amino-5-methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. The "matrix" consists of all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous substances. These effects can lead to ion suppression or enhancement, which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: I am observing low signal intensity and poor reproducibility for my this compound samples. Could this be due to matrix effects?

A2: Yes, low signal intensity and poor reproducibility are classic signs of matrix effects, particularly ion suppression. This occurs when matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.

Q3: How can I minimize matrix effects during my sample preparation?

A3: The choice of sample preparation technique is crucial for minimizing matrix effects by removing interfering substances. Here are some common approaches:

  • Solid-Phase Extraction (SPE): This is often the most effective method for producing a clean sample extract. Mixed-mode SPE, particularly cation exchange, can yield high recovery and significantly reduce matrix effects for polar compounds like this compound.[1][2][3][4]

  • Protein Precipitation (PPT): This is a simpler and faster method. Using a cold protein precipitating agent like acetonitrile or methanol is a common approach. While convenient, PPT may result in a less clean extract compared to SPE.[5][6][7][8][9]

  • Liquid-Liquid Extraction (LLE): This technique can also provide clean extracts but may require more extensive method development to optimize solvent selection and extraction conditions.

Q4: What is the best type of internal standard to use to compensate for matrix effects?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., with deuterium or carbon-13 labels). A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[4][6] This allows for accurate correction, leading to improved precision and accuracy. If a SIL internal standard is not available, a structural analog, such as gabapentin, can be used.[2][3]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: A post-extraction spike experiment is a standard method to quantify matrix effects. This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. According to regulatory guidelines, the matrix effect is considered negligible if the coefficient of variation (%CV) of the internal standard-normalized matrix factor across at least six different lots of blank matrix is less than 15%.[10][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low analyte signal and/or high variability in results Significant ion suppression due to co-eluting matrix components.1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to obtain a cleaner extract.[1][5] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and improve accuracy and precision.[4][6] 3. Chromatographic Optimization: Modify the LC gradient, mobile phase composition, or try a different column chemistry (e.g., HILIC) to better separate this compound from interfering matrix components.
Inaccurate quantification (bias) Consistent ion suppression or enhancement across samples.1. Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples to mimic the matrix effects. 2. Method of Standard Addition: This can be used to correct for matrix effects by creating a calibration curve within each sample. This method is accurate but can be time-consuming.
Poor peak shape High concentration of matrix components overloading the analytical column.1. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds. Ensure the diluted concentration of your analyte is still above the lower limit of quantitation (LLOQ).[12] 2. Improve Sample Cleanup: A cleaner sample extract from SPE or LLE will have fewer components to overload the column.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes quantitative data from validated methods for pregabalin, a structural analog of this compound, which can be indicative of the performance expected for similar analytes.

Sample Preparation Method Internal Standard Recovery (%) Matrix Effect (%) Reference
Solid-Phase Extraction (Mixed-Mode Cation Exchange)Gabapentin91.4-7.0[2]
Solid-Phase Extraction (C18)Pregabalin-d486.49Not explicitly stated[4]
Protein Precipitation (Methanol)Pregabalin-d4101.0 ± 2.8103.0 - 106.0 (IS normalized)[9]
Protein Precipitation (Acetonitrile)GabapentinNot explicitly statedNegligible[5]

Note: A matrix effect value of 0% indicates no effect, negative values indicate ion suppression, and positive values indicate ion enhancement. IS normalized values close to 100% indicate effective compensation by the internal standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method using mixed-mode cation exchange cartridges for the extraction of pregabalin from human plasma.[1][2]

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add the internal standard.

    • Add 250 µL of 0.1N formic acid and vortex briefly. This step aids in protein precipitation.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode cation exchange cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1N formic acid.

    • Follow with a wash of 1 mL of methanol to remove residual impurities.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This protocol is a general method adapted from several sources for the analysis of similar compounds in plasma.[5][6][9]

  • Sample Preparation:

    • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

    • Add the stable isotope-labeled internal standard.

  • Precipitation:

    • Add 200 µL of ice-cold acetonitrile or methanol to the tube.

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube for 10 minutes at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Dilution/Evaporation (Optional):

    • The supernatant can be diluted with water or mobile phase before injection.[5]

    • Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

  • Analysis:

    • Inject an aliquot of the final solution into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_spe Solid-Phase Extraction (SPE) Workflow spe_start Plasma Sample + Internal Standard spe_pretreat Pre-treatment (Acidification) spe_start->spe_pretreat spe_load Sample Loading spe_pretreat->spe_load spe_condition SPE Cartridge Conditioning spe_condition->spe_load spe_wash Washing Steps spe_load->spe_wash spe_elute Elution spe_wash->spe_elute spe_evap Evaporation & Reconstitution spe_elute->spe_evap spe_end LC-MS/MS Analysis spe_evap->spe_end

Caption: Workflow for Solid-Phase Extraction (SPE).

ppt_workflow cluster_ppt Protein Precipitation (PPT) Workflow ppt_start Plasma Sample + Internal Standard ppt_precipitate Add Cold Solvent (e.g., Acetonitrile) ppt_start->ppt_precipitate ppt_vortex Vortex ppt_precipitate->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Transfer Supernatant ppt_centrifuge->ppt_supernatant ppt_end LC-MS/MS Analysis ppt_supernatant->ppt_end

Caption: Workflow for Protein Precipitation (PPT).

troubleshooting_logic start Poor Signal or High Variability? is_sil_is_used Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->is_sil_is_used Yes end Accurate & Reproducible Results start->end No use_sil_is Implement SIL-IS is_sil_is_used->use_sil_is No matrix_effect_significant Matrix Effect Still Significant? is_sil_is_used->matrix_effect_significant Yes use_sil_is->matrix_effect_significant improve_cleanup Improve Sample Cleanup (e.g., switch PPT to SPE) matrix_effect_significant->improve_cleanup Yes matrix_effect_significant->end No optimize_lc Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_lc optimize_lc->end

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Improving the Stability of 3-Amino-5-methylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-methylhexanoic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound derivative is showing significant degradation in solution. What are the most likely causes?

Based on forced degradation studies of similar compounds like pregabalin, the most common degradation pathways in solution are hydrolysis and oxidation.[1][2][3][4]

  • Hydrolysis: This is particularly prominent under basic (alkaline) conditions. The ester or amide functional groups in your derivative are susceptible to cleavage. Acidic conditions can also cause slight degradation.[1][2][3][4]

  • Oxidation: Exposure to oxidative stress, for instance from peroxides or dissolved oxygen, can lead to significant degradation.[1][2][3][4]

  • Thermal Stress: Elevated temperatures can also contribute to degradation, although typically to a lesser extent than hydrolysis or oxidation.[1][2]

  • Photodegradation: Some derivatives may be sensitive to light, leading to degradation upon exposure.[1]

Troubleshooting Steps:

  • pH Control: Ensure your solution is buffered to an optimal pH, likely in the neutral to slightly acidic range, to minimize hydrolysis.

  • Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Store solutions at recommended temperatures, avoiding excessive heat.

  • Light Protection: Protect your samples from light by using amber vials or storing them in the dark.

2. I am observing the formation of an unknown impurity during my formulation process. How can I identify it?

The formation of impurities can be due to degradation of the active pharmaceutical ingredient (API) or interaction with excipients.

  • Interaction with Excipients: If your formulation contains reducing sugars (e.g., lactose), the Maillard reaction can occur with the primary amine of your derivative, leading to the formation of adducts.

  • Degradation Products: As mentioned above, hydrolysis and oxidation are major degradation pathways that can lead to new impurities.

Troubleshooting and Identification Workflow:

start Unknown Impurity Observed check_excipients Are reducing sugars present in the formulation? start->check_excipients maillard Potential Maillard Reaction Product check_excipients->maillard Yes forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) check_excipients->forced_degradation No characterize Characterize Impurity using LC-MS, NMR maillard->characterize compare_profiles Compare Impurity Profile with Forced Degradation Samples forced_degradation->compare_profiles match_found Impurity is a Degradation Product compare_profiles->match_found Match Found no_match Impurity may be an Excipient Adduct or from another source compare_profiles->no_match No Match match_found->characterize no_match->characterize

Caption: Workflow for identifying unknown impurities.

3. How can I improve the stability of my this compound derivative in a liquid formulation?

Several strategies can be employed to enhance the stability of your compound in solution.

  • pH Optimization: The most critical factor is maintaining an optimal pH. For many amino acid derivatives, a pH between 6.0 and 7.0 is a good starting point to minimize hydrolysis.

  • Use of Buffers: Employ a suitable buffer system (e.g., phosphate buffer) to maintain the desired pH.

  • Antioxidants: If your derivative is prone to oxidation, consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the formulation.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Excipients: Certain excipients can enhance stability. For instance, polyols like mannitol can act as stabilizers.

  • Storage Conditions: Always store liquid formulations at the recommended temperature and protected from light.

4. What are the key considerations for developing a stability-indicating HPLC method for my derivative?

A stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.

  • Column Selection: A reversed-phase column (e.g., C8 or C18) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for compounds lacking a strong chromophore.

  • Forced Degradation: The method must be validated by running forced degradation samples to ensure that all degradation products are well-separated from the main peak and from each other.

Data Presentation

The following tables summarize quantitative data from forced degradation studies on pregabalin, a representative this compound derivative. This data can serve as a guide for what to expect with similar molecules.

Table 1: Summary of Pregabalin Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDurationDegradation (%)Number of Degradants
Acid Hydrolysis5N HCl24 hours~22%Multiple
Base Hydrolysis5N NaOH24 hours~24%Multiple
Oxidative30% w/v H₂O₂24 hours~19%Multiple
Thermal105°C-2-5%-
Photolytic1.2 million lux hours-2-5%-
Humidity40°C / 75% RH-2-5%-

Data compiled from a study on pregabalin capsules.[4]

Table 2: Comparative Degradation of Nortriptyline and Pregabalin

Stress Condition% Degradation (Nortriptyline)% Degradation (Pregabalin)
Acidic6.21810.311
UV Light5.27610.221
Peroxide2.6674.047

This table highlights the relative stability under different stress conditions.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

start Prepare Stock Solution of Derivative (e.g., 1 mg/mL) stress_conditions Expose Aliquots to Stress Conditions: - Acid (e.g., 0.1N HCl) - Base (e.g., 0.1N NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 80°C) - Photolytic (ICH Q1B guidelines) start->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize dilute Dilute all Samples to a Suitable Concentration neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N HCl. Keep at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Keep at room temperature or a slightly elevated temperature for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7][8] A control sample should be kept in the dark.

  • Sample Neutralization: After the specified time, neutralize the acid and base hydrolysis samples.

  • Dilution: Dilute all stressed samples, including the control, to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the extent of degradation and the impurity profile.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound derivatives and their degradation products.

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over a period of 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4] Specificity is confirmed by demonstrating that the method can separate the parent compound from all degradation products generated during forced degradation studies.

Signaling Pathways and Logical Relationships

Degradation Pathways of this compound Derivatives

The following diagram illustrates the primary degradation pathways for a generic this compound derivative.

parent 3-Amino-5-methylhexanoic Acid Derivative hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation (Peroxides, Oxygen) parent->oxidation thermal Thermal Degradation (Heat) parent->thermal photolysis Photodegradation (Light Exposure) parent->photolysis hydrolysis_prod Hydrolytic Products (e.g., Cleavage of ester/amide) hydrolysis->hydrolysis_prod oxidation_prod Oxidative Products (e.g., N-oxide) oxidation->oxidation_prod thermal_prod Thermal Degradants thermal->thermal_prod photo_prod Photolytic Degradants photolysis->photo_prod

Caption: Primary degradation pathways.

References

Technical Support Center: Method Development for Resolving Impurities in 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on method development for resolving impurities in 3-Amino-5-methylhexanoic acid, the active pharmaceutical ingredient known as Pregabalin.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities found in the synthesis of this compound?

A1: During the process development of this compound (Pregabalin), several potential impurities can be generated. These are often by-products or unreacted starting materials from the synthetic route. Common impurities that have been identified include:

  • Organic Impurities: These can arise from starting materials, by-products, intermediates, and degradation products.[1] Specific examples found in Pregabalin synthesis include 3-isobutylglutaric acid, (S)-3-aminomethyl-5-methylhex-4-enoic acid, and 3-carboxy-5-methylhexanoic acid.[2][3]

  • Enantiomeric Impurity: The (R)-enantiomer of this compound is a critical impurity to monitor and control as the desired therapeutic agent is the (S)-enantiomer.[4]

  • Other Process-Related Impurities: Depending on the synthetic pathway, other impurities such as various amides and esters can also be present.[3][4] The International Conference on Harmonisation (ICH) guidelines recommend the identification and characterization of any impurity present at a level of 0.10% or more.[4]

Q2: What is a recommended starting HPLC method for routine impurity profiling of this compound?

A2: A common approach for the analysis of this compound and its impurities is reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[1][5] Since the analyte and many of its impurities lack a strong UV chromophore, detection can be challenging.[6] A general method often involves:

  • Column: A C18 or C8 column is frequently used.[2][7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is common.[2][7]

  • Detection: Due to the poor UV absorbance of amino acids, detection is often performed at low wavelengths, such as 210 nm.[2][6] Alternatively, derivatization techniques or detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) can be employed for enhanced sensitivity and specificity.[6]

Q3: How can I separate the (S)- and (R)-enantiomers of this compound?

A3: Chiral HPLC is the most common method for separating the enantiomers of this compound. This is crucial as the biological activity resides in the (S)-enantiomer.[8] Key aspects of this separation include:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are effective for the direct separation of amino acid enantiomers.[9][10][11]

  • Mobile Phase: The mobile phase for chiral separations often consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as ethanol or isopropanol, often with an acidic modifier like trifluoroacetic acid.[9][12]

  • Derivatization: While direct separation is preferred, derivatization to form diastereomers that can be separated on a standard achiral column is another option.[10]

Q4: Is derivatization necessary for the analysis of this compound and its impurities?

A4: Derivatization is not always necessary but can be highly beneficial, particularly for enhancing detection sensitivity. Since this compound is a primary amine, it can be derivatized with various reagents.

  • For UV/Fluorescence Detection: Pre-column or post-column derivatization with reagents like o-phthaldialdehyde (OPA) or fluorescamine can significantly improve detection by HPLC with a fluorescence detector.[13][14] Ninhydrin is another chromogenic agent that reacts with the amino group to produce a colored complex, which can be measured by a UV-Vis spectrophotometer.[13]

  • For improving chromatographic behavior: Derivatization can also be used to improve the peak shape and retention of the analyte on certain columns.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Suggested Solution
Secondary Interactions with Column Silanols Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column.
Mobile Phase pH Adjust the pH of the aqueous mobile phase. For an amino acid, the pH can significantly affect its ionization state and, consequently, its interaction with the stationary phase.
Column Overload Reduce the concentration of the sample being injected.
Column Degradation Replace the column with a new one of the same type.

Problem: Inadequate Resolution Between Impurities or Enantiomers

Potential Cause Suggested Solution
Insufficient Chromatographic Selectivity For Achiral Separations: Modify the mobile phase composition by changing the organic modifier (e.g., from acetonitrile to methanol or vice versa), adjusting the pH of the aqueous phase, or changing the buffer salt.[7] For Chiral Separations: Experiment with different chiral stationary phases (e.g., polysaccharide vs. macrocyclic glycopeptide).[10] Adjust the ratio of the non-polar solvent to the alcohol in the mobile phase.[9]
Inefficient Separation Optimize the flow rate; a lower flow rate often improves resolution. Increase the column length or use a column with a smaller particle size (e.g., UPLC).[5]
Temperature Effects Adjust the column temperature. Sometimes, a lower or higher temperature can improve selectivity.

Problem: Baseline Noise or Drift

Potential Cause Suggested Solution
Mobile Phase Issues Ensure the mobile phase is properly degassed. Filter all mobile phase components through a 0.45 µm or 0.2 µm filter.[2] Ensure the mobile phase components are thoroughly mixed.
Detector Lamp Failing Check the detector lamp's energy. If it is low, replace the lamp.
Contaminated System Flush the HPLC system, including the injector and detector flow cell, with a strong solvent like isopropanol.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol is a representative method based on common practices for analyzing impurities in this compound.[2][7]

  • Chromatographic System:

    • HPLC System: An HPLC or UPLC system with a PDA or UV detector.

    • Column: XBridge C8 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]

    • Column Temperature: 25°C.[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Injection Volume: 20 µL.[2]

    • Detection Wavelength: 210 nm.[2]

  • Reagents and Solutions:

    • Mobile Phase A: 0.01 M sodium dihydrogen phosphate monohydrate, with pH adjusted to 6.3 using a dilute sodium hydroxide solution.[2]

    • Mobile Phase B: A mixture of acetonitrile and water (75:25 v/v).[2]

    • Mobile Phase Composition: 97% Mobile Phase A and 3% Mobile Phase B.[2]

    • Sample Preparation: Dissolve 100 mg of the sample in 100 mL of water to create a stock solution. Dilute 5 mL of this stock solution to 100 mL with water for analysis.[2]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to elute all impurities.

    • Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol provides a general approach for the chiral separation of this compound enantiomers.[9][10]

  • Chromatographic System:

    • HPLC System: An HPLC system with a UV detector.

    • Column: A chiral stationary phase, such as CHIRALPAK® AD™ (amylose derivative) or Astec® CHIROBIOTIC® T (teicoplanin-based).[9][10]

    • Column Temperature: Ambient.

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.[9]

  • Reagents and Solutions:

    • Mobile Phase: A mixture of heptane, ethanol, and trifluoroacetic acid (e.g., 93:7:0.2 v/v/v).[9] The exact ratio may need optimization depending on the specific CSP used.

    • Sample Preparation: Dissolve the sample in the mobile phase at an appropriate concentration.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the separation of the two enantiomers.

    • Calculate the resolution and the percentage of the undesired enantiomer.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Impurity Profiling

ParameterMethod 1Method 2
Column GL Sciences Inertsil ODS-3V C18 (4.6 x 250 mm, 5 µm)[7]XBridge C8 (150 x 4.6 mm, 3.5 µm)[2]
Mobile Phase A 1.0 mL of orthophosphoric acid in 250 mL water[7]0.01 M Sodium Dihydrogen Phosphate Monohydrate (pH 6.3)[2]
Mobile Phase B Methanol[7]Acetonitrile:Water (75:25 v/v)[2]
Gradient/Isocratic Gradient[7]Isocratic (97:3 v/v)[2]
Flow Rate 1.0 mL/min[7]0.8 mL/min[2]
Column Temperature 50°C[7]25°C[2]
Detection PDA Detector[7]210 nm[2]
Injection Volume 40 µL[7]20 µL[2]

Visualizations

Workflow cluster_0 Impurity Resolution Workflow Start Sample of 3-Amino-5- methylhexanoic acid MethodDev Develop Achiral HPLC/UPLC Method Start->MethodDev ImpurityProfile Profile Impurities MethodDev->ImpurityProfile Identify Identify Impurities > 0.10% (LC-MS) ImpurityProfile->Identify Known Known Impurity? Identify->Known Characterize Synthesize & Characterize New Impurity Known->Characterize No Quantify Quantify All Impurities Known->Quantify Yes Characterize->Quantify ChiralMethod Develop Chiral HPLC Method Quantify->ChiralMethod EnantiomerPurity Determine Enantiomeric Purity ChiralMethod->EnantiomerPurity Report Final Report EnantiomerPurity->Report

Caption: Workflow for impurity identification and resolution.

Troubleshooting cluster_1 HPLC Troubleshooting Guide Problem Poor Resolution CheckSelectivity Modify Mobile Phase (pH, Organic Modifier) Problem->CheckSelectivity Start Here CheckEfficiency Optimize Flow Rate (Lower for better resolution) CheckSelectivity->CheckEfficiency No Improvement Resolved Resolution Improved CheckSelectivity->Resolved Yes ChangeColumn Change Column (Different stationary phase) CheckEfficiency->ChangeColumn No Improvement CheckEfficiency->Resolved Yes CheckTemp Adjust Column Temperature ChangeColumn->CheckTemp No Improvement ChangeColumn->Resolved Yes CheckTemp->Resolved Yes

Caption: Troubleshooting poor resolution in HPLC.

References

Optimizing mobile phase for chiral HPLC separation of 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral HPLC Separation of 3-Amino-5-methylhexanoic acid

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral HPLC separation of this compound, a compound structurally related to Pregabalin.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating this compound?

A1: Due to its amphoteric (zwitterionic) nature, this compound can be separated on several types of CSPs. The most successful are typically:

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+)) : These are often highly effective for the direct separation of underivatized amino acids. They operate via ion-exchange mechanisms, which are well-suited for zwitterionic molecules.[1]

  • Polysaccharide-based CSPs (e.g., CHIRALPAK IA/IB/IC, Lux Cellulose/Amylose series) : These are broadly applicable CSPs, but often require mobile phase additives to achieve good peak shape and resolution for amino acids.[2][3][4]

  • Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC T) : These columns are also well-suited for separating underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases, including reversed-phase and polar organic modes.[5][6]

Q2: What mobile phase modes are commonly used?

A2: The choice of mobile phase mode depends heavily on the selected CSP.

  • Polar Organic Mode : This is common for polysaccharide and zwitterionic CSPs, typically using methanol or acetonitrile with additives.[1]

  • Reversed-Phase Mode : This mode is effective for macrocyclic glycopeptide and some polysaccharide CSPs. It is particularly useful for methods requiring LC-MS compatibility.[3][7] Increasing the aqueous component generally increases retention, though U-shaped retention behavior can sometimes be observed on teicoplanin-based CSPs.[5][7]

  • Normal Phase Mode : While less common for underivatized amino acids due to their low solubility in non-polar solvents, this mode (e.g., hexane/ethanol) can be used with polysaccharide CSPs, especially if the analyte is derivatized.[8]

Q3: Why are mobile phase additives necessary for this separation?

A3: Additives are crucial for controlling the ionization state of the analyte and interacting with the stationary phase to improve peak shape and enantioselectivity.

  • Acidic Additives (e.g., Formic Acid, Acetic Acid, TFA) : These are used to suppress the deprotonation of the carboxylic acid group, which can improve interaction with the CSP.[9][10] TFA is a strong ion-pairing agent that can significantly enhance separations, but it may suppress MS signals.[9]

  • Basic Additives (e.g., Diethylamine (DEA), Butylamine) : These are used to suppress the protonation of the amino group, which is essential for reducing peak tailing caused by interactions with residual silanols on the silica support.[3][10]

  • Salt Additives / Buffers (e.g., Ammonium Formate, Ammonium Acetate) : These are used in reversed-phase and polar ionic modes to control pH and ionic strength, providing good peak shape and reproducible retention times. They are generally MS-friendly.[1][3]

Q4: Is pre-column derivatization necessary to separate the enantiomers of this compound?

A4: Derivatization is a viable strategy but not always necessary. Direct separation on a suitable chiral stationary phase is often preferred to avoid extra sample preparation steps and potential impurities.[5] However, if direct methods fail or if a UV-Vis detector with low-wavelength transparency is unavailable, derivatization with a UV-active or fluorescent tag (e.g., Marfey's reagent, OPA) can be an effective alternative, often allowing separation on a standard achiral C18 column.[11][12][13]

Troubleshooting Guide

Q: I see no separation between the enantiomers (co-elution). What should I try first?

A: No separation indicates a lack of chiral recognition. A systematic approach is needed.

  • Confirm CSP Suitability : Ensure you are using a CSP known to be effective for underivatized amino acids (Zwitterionic or Macrocyclic Glycopeptide are good starting points).[1][5]

  • Introduce/Change Additives : If using a polysaccharide column, the addition of both an acid (e.g., 0.1% TFA or Formic Acid) and a base (e.g., 0.1% DEA) can be essential to induce separation.[2][10] For zwitterionic phases, try adding a small concentration of acid and/or salt like ammonium formate.[1]

  • Change Organic Modifier : Switch the primary organic solvent. Acetonitrile and methanol can provide very different selectivities. On polysaccharide CSPs, alcohols like ethanol or isopropanol can also dramatically alter separation.[3][14]

  • Adjust Modifier Concentration : Drastically change the solvent strength. For reversed-phase, try decreasing the organic content. For polar organic mode, adjust the ratio of alcohol/acetonitrile.

Q: My peaks are broad or tailing. How can I improve peak shape?

A: Poor peak shape is typically caused by secondary interactions or a mismatch between the sample solvent and the mobile phase.

  • Add/Increase Basic Additive : For an amino acid, tailing is often due to the basic amino group interacting with acidic silanols on the CSP surface. Add or increase the concentration of a basic modifier like DEA (typically 0.1% - 0.5%).[10]

  • Add/Increase Acidic Additive : Tailing can also result from the carboxylic acid group. Ensure an acidic additive like formic acid or TFA is present to keep it protonated.

  • Check Sample Solvent : Dissolve your sample in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Lower Column Temperature : Reducing the temperature can sometimes improve peak shape, although it will increase retention time and viscosity. A starting point of 10-25 °C is common for zwitterionic phases.[1]

Q: I have some separation, but the resolution is poor (<1.5). How can I improve it?

A: Poor resolution means the peaks are not baseline separated. This can be improved by increasing selectivity (α) or efficiency (N).

  • Decrease Mobile Phase Strength : In reversed-phase, reducing the percentage of organic modifier (e.g., from 90% MeOH to 85% MeOH) generally increases retention and can improve resolution.[3]

  • Optimize Additive Concentration : Fine-tune the concentration of your acidic and/or basic additives. The optimal concentration is often a delicate balance.

  • Change the Alcohol Modifier : If using a normal or polar organic phase with an alcohol, switching from ethanol to isopropanol (or vice-versa) can significantly impact selectivity.[14][15]

  • Lower the Flow Rate : Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases efficiency and can lead to better resolution, at the cost of longer run times.

  • Lower the Temperature : Decreasing the column temperature often enhances enantioselectivity.

Q: I am seeing inconsistent retention times and/or resolution between runs. What is the cause?

A: This is often due to "memory effects" from mobile phase additives or insufficient column equilibration.

  • Dedicate a Column : If possible, dedicate a specific chiral column to methods using strong additives like DEA or TFA. These additives can be difficult to completely wash out and can affect subsequent analyses.[8]

  • Increase Equilibration Time : Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For some additive-containing mobile phases, this can take significantly longer than with simple mobile phases.[8]

  • Implement a Rigorous Wash Protocol : After use, flush the column extensively with a solvent like isopropanol that is miscible with both your mobile phase and storage solvent to remove strongly adsorbed additives.

Data Presentation

Table 1: Recommended Starting Mobile Phase Compositions for this compound Based on methods for Pregabalin and other β-amino acids.

Chiral Stationary Phase (CSP) TypeModeOrganic ModifierAqueous/Co-solventAdditives
Zwitterionic (e.g., CHIRALPAK ZWIX(+))Polar IonicMethanol (MeOH)Water5 mM Ammonium Formate + 5 mM Formic Acid
Zwitterionic (e.g., CHIRALPAK ZWIX(+))Polar IonicMethanol (MeOH)Water5 mM Ammonium Dihydrogen Orthophosphate
Polysaccharide (Immobilized)Polar OrganicAcetonitrile (ACN) or Methanol (MeOH)N/A0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic Acid (TFA)
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Reversed-PhaseMethanol (MeOH) or Acetonitrile (ACN)Water0.1% Acetic Acid or 10 mM Ammonium Acetate

Table 2: Role of Common Mobile Phase Additives in Chiral Separations of Amino Acids

Additive TypeExamplesTypical ConcentrationPrimary FunctionPotential Issues
Acidic Formic Acid, Acetic Acid, Trifluoroacetic Acid (TFA)0.05% - 0.5%Suppresses dissociation of analyte's carboxyl group; can improve interaction with CSP.[9]TFA is a strong ion-pair agent that can suppress MS signal.[9]
Basic Diethylamine (DEA), Butylamine, Ethanolamine0.05% - 0.5%Suppresses protonation of analyte's amino group; masks active silanol sites on the CSP, reducing peak tailing.[2][10]Can cause "memory effects"[8]; may suppress ESI+ MS signal.[3]
Buffer Salts Ammonium Acetate, Ammonium Formate5 - 20 mMControl pH and ionic strength, leading to stable retention and improved peak shape. Generally MS-compatible.[3]Can precipitate if mixed with high concentrations of organic solvent.

Experimental Protocols

Protocol 1: Initial Method Screening for Chiral Separation

This protocol outlines a general approach to screen for initial separation conditions.

  • Analyte Preparation :

    • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol or water/methanol (50:50).

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50 µg/mL.

  • Column Selection :

    • Select a primary column for screening, preferably a zwitterionic CSP (e.g., CHIRALPAK ZWIX(+), 250 x 4.6 mm, 3 µm) or a macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation & HPLC Conditions :

    • Screening Mobile Phase A (for Zwitterionic CSP) :

      • Composition: Methanol / Water (90:10, v/v) with 5 mM Ammonium Formate and 5 mM Formic Acid.

      • Preparation: Dissolve the appropriate amount of ammonium formate in the water portion. Add formic acid. Mix with methanol. Filter and degas.

    • Screening Mobile Phase B (for Polysaccharide/Macrocyclic CSP) :

      • Composition: Acetonitrile / Water (80:20, v/v) with 0.1% Acetic Acid.

      • Preparation: Mix solvents and additive. Filter and degas.

    • HPLC Parameters :

      • Flow Rate: 0.5 - 1.0 mL/min

      • Column Temperature: 25 °C (can be lowered to 10 °C for zwitterionic phases[1])

      • Injection Volume: 5 - 10 µL

      • Detection: UV at 210-220 nm (if no chromophore, use CAD or LC-MS).

  • Execution :

    • Equilibrate the chosen column with the screening mobile phase for at least 30-60 minutes.

    • Inject the working solution and monitor the chromatogram.

    • If no separation is observed, proceed to the troubleshooting guide or the optimization workflow diagram below.

Visualizations

Mobile_Phase_Optimization_Workflow Workflow for Mobile Phase Optimization start Start: Racemic Analyte select_csp 1. Select CSP (e.g., Zwitterionic, Polysaccharide) start->select_csp screen_solvent 2. Screen Organic Modifier (Methanol vs. Acetonitrile) select_csp->screen_solvent additives 3. Introduce Additives (Acidic, Basic, or Both) screen_solvent->additives check_sep Separation Observed? additives->check_sep optimize_res 4. Optimize Resolution (Rs) check_sep->optimize_res Yes no_sep Change CSP or Mobile Phase Mode check_sep->no_sep No adjust_strength Adjust Organic % optimize_res->adjust_strength adjust_additives Adjust Additive Conc. adjust_strength->adjust_additives adjust_temp_flow Adjust Temp. & Flow Rate adjust_additives->adjust_temp_flow final_method Final Method (Rs > 1.5) adjust_temp_flow->final_method no_sep->select_csp

Caption: A systematic workflow for developing a chiral HPLC method.

Troubleshooting_Poor_Resolution Troubleshooting Guide for Poor Resolution (Rs < 1.5) start Start: Poor Resolution (0 < Rs < 1.5) check_retention Are peaks well-retained? (k' > 2) start->check_retention decrease_strength Decrease Organic % (Increase retention) check_retention->decrease_strength No check_selectivity Is selectivity (α) low? check_retention->check_selectivity Yes decrease_strength->check_selectivity change_modifier Change Organic Modifier (e.g., MeOH -> ACN) or Alcohol Type check_selectivity->change_modifier Yes check_efficiency Are peaks broad? (Low efficiency) check_selectivity->check_efficiency No optimize_additives Optimize Additive Type and Concentration change_modifier->optimize_additives optimize_additives->check_efficiency lower_flow Lower Flow Rate check_efficiency->lower_flow Yes no_effect Change CSP check_efficiency->no_effect No, peaks are sharp lower_temp Lower Column Temp. lower_flow->lower_temp resolved Resolution Improved lower_temp->resolved

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-5-methylhexanoic Acid Isomers and Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid), with its R-enantiomer and the isomeric beta-amino acid, 3-amino-5-methylhexanoic acid. The objective is to delineate the structural, mechanistic, and pharmacological differences that underpin the therapeutic efficacy of pregabalin, supported by experimental data and detailed methodologies.

Introduction

Pregabalin, marketed under the trade name Lyrica among others, is a gamma-aminobutyric acid (GABA) analog widely used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic effects are not mediated by GABA receptors but through a high-affinity interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is highly stereoselective. This guide explores the pharmacological consequences of subtle structural variations by comparing pregabalin to its enantiomer and a positional isomer.

Chemical Structures

The compounds under comparison are structurally related but possess distinct chemical arrangements that significantly impact their biological activity. Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid. In contrast, this compound is a beta-amino acid where the amino group is directly attached to the hexanoic acid backbone at the third carbon.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Pregabalin (3S)-3-(aminomethyl)-5-methylhexanoic acid148553-50-8C8H17NO2159.23
(R)-3-(aminomethyl)-5-methylhexanoic acid (3R)-3-(aminomethyl)-5-methylhexanoic acid148553-51-9C8H17NO2159.23
(S)-3-amino-5-methylhexanoic acid (3S)-3-amino-5-methylhexanoic acid22818-43-5C7H15NO2145.20
(R)-3-amino-5-methylhexanoic acid (3R)-3-amino-5-methylhexanoic acid91298-67-8C7H15NO2145.20

Mechanism of Action

The primary mechanism of action for pregabalin involves its selective binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[1][3] This binding reduces the synaptic release of excitatory neurotransmitters, such as glutamate, norepinephrine, and substance P, by modulating calcium influx at nerve terminals.[2] This modulation of neurotransmitter release is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic effects.[2]

Pregabalin Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin a2d α2δ-1 Subunit PGB->a2d Binds to VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates Release Neurotransmitter Release VGCC->Release Ca²⁺ influx (inhibited) Vesicle Synaptic Vesicle (Glutamate) Vesicle->Release Glutamate Glutamate Release->Glutamate Reduced Receptor Glutamate Receptor Glutamate->Receptor Binds to Signal Postsynaptic Signal Receptor->Signal Activates

Mechanism of action of Pregabalin at the presynaptic terminal.

Comparative Pharmacological Data

Table 1: Comparative Binding Affinity for the α2δ-1 Subunit

CompoundBinding Affinity (Ki or IC50) for α2δ-1Reference
Pregabalin Ki = 32 nM (human recombinant)[1]
(R)-3-(aminomethyl)-5-methylhexanoic acid Significantly lower than Pregabalin[4][5] (Qualitative)
(S)-3-amino-5-methylhexanoic acid Data not available-
(R)-3-amino-5-methylhexanoic acid Data not available-

Table 2: Comparative In Vivo Efficacy (Neuropathic Pain Models)

CompoundEfficacy in Animal Models of Neuropathic PainReference
Pregabalin Effective in reversing hyperalgesia and allodynia[3][6][7][8][9]
(R)-3-(aminomethyl)-5-methylhexanoic acid Significantly less effective than PregabalinImplied by lower binding affinity[4]
(S)-3-amino-5-methylhexanoic acid Data not available-
(R)-3-amino-5-methylhexanoic acid Data not available-

Experimental Protocols

α2δ-1 Subunit Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of test compounds to the α2δ-1 subunit.

Objective: To determine the inhibitory constant (Ki) of test compounds for the α2δ-1 subunit by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human α2δ-1 subunit.

  • Radioligand: [³H]-Gabapentin or [³H]-Pregabalin.

  • Test compounds: Pregabalin, (R)-3-(aminomethyl)-5-methylhexanoic acid, (S)-3-amino-5-methylhexanoic acid, (R)-3-amino-5-methylhexanoic acid.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of unlabeled gabapentin).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A Prepare membrane fraction expressing α2δ-1 B Incubate membrane with [³H]-Ligand and Test Compound A->B C Separate bound and free ligand via vacuum filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Determine IC50 and Ki values D->E

Workflow for a radioligand binding assay.

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This is a widely used animal model to induce neuropathic pain and evaluate the efficacy of analgesic compounds.

Objective: To assess the ability of test compounds to alleviate mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.

Procedure:

  • Surgery: Anesthetize adult male Sprague-Dawley rats. Expose the sciatic nerve and place four loose ligatures around it.

  • Post-operative Recovery: Allow the animals to recover for a period (e.g., 14 days) during which neuropathic pain behaviors develop.

  • Baseline Behavioral Testing: Measure baseline responses to mechanical (von Frey filaments) and thermal (plantar test) stimuli before drug administration.

  • Drug Administration: Administer the test compounds (e.g., pregabalin and its isomers) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Post-drug Behavioral Testing: Measure mechanical and thermal withdrawal thresholds at various time points after drug administration.

  • Data Analysis: Compare the post-drug withdrawal thresholds to the baseline values to determine the analgesic effect of the compounds.

Conclusion

The available evidence strongly indicates that the therapeutic effects of pregabalin are highly dependent on its specific stereochemistry and the presence of the aminomethyl group, which facilitate high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. Its enantiomer, (R)-3-(aminomethyl)-5-methylhexanoic acid, is substantially less active due to its lower binding affinity. The isomeric beta-amino acids, (S)- and (R)-3-amino-5-methylhexanoic acid, are not known to interact with the α2δ-1 subunit and are not expected to share the pharmacological profile of pregabalin. This comparative analysis underscores the critical importance of precise molecular structure in drug design and the targeted development of therapeutic agents. Further quantitative binding and in vivo studies on the this compound isomers would be beneficial to fully elucidate their pharmacological profiles.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3-Amino-5-methylhexanoic acid, a beta-branched-chain amino acid. Due to the limited availability of specific validated methods for this compound, this document focuses on established techniques for structurally similar molecules, namely the drug pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and other branched-chain amino acids like leucine and isoleucine. The principles and experimental protocols detailed herein offer a robust starting point for developing and validating a quantitative assay for this compound.

The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Both derivatized and underivatized approaches are discussed, providing a comprehensive look at the available strategies.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods relevant to the quantification of this compound and its analogues.

Table 1: HPLC-UV Methods for Amino Acid Quantification

Analyte(s)Sample MatrixDerivatizationLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy/Recovery (%)Precision (%RSD)
PregabalinCapsule Dosage FormNone (Direct UV)50.0 - 750.011.5735.0799.06 - 99.60< 2
Leucine, Isoleucine, ValinePharmaceutical WashingsDi-tert-butyl dicarbonateLeu: 3.0 - 300.0, Ile/Val: 1.5 - 150.0Leu: 3.57, Ile: 1.20, Val: 1.61Not Reported> 90Not Reported
10 Essential Amino AcidsDietary SupplementsNone (Direct UV)Analyte dependent (e.g., Leu: 50-250)Not ReportedNot Reported98.91 - 100.770.28 - 1.92[1]

Table 2: LC-MS/MS Methods for Amino Acid Quantification

Analyte(s)Sample MatrixDerivatizationLinearity RangeLODLOQAccuracy/Recovery (%)Precision (%RSD)
Branched-Chain Amino Acids (BCAAs)PlasmaNoneNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
45 Amino AcidsPlasmaNone1 - 500 µmol/LNot ReportedNot ReportedAcceptableAcceptable
21 Amino AcidsHuman PlasmaNoneNot ReportedNot ReportedQC_LLQ ≥ 5x zero calibratorAcceptableAcceptable

Table 3: GC-MS Methods for Amino Acid Quantification

Analyte(s)Sample MatrixDerivatizationLinearity RangeLODLOQAccuracy/Recovery (%)Precision (%RSD)
General Amino AcidsGeneralN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
26 Amino AcidsAqueous SamplesPropyl chloroformate/propanolNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols and Workflows

Detailed methodologies for the key analytical techniques are described below, accompanied by workflow diagrams generated using Graphviz.

HPLC-UV Method for Underivatized Amino Acids

This method is suitable for the direct quantification of amino acids that possess a chromophore or can be detected at low UV wavelengths. It is a straightforward approach that avoids the complexities of derivatization.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples (e.g., capsules), accurately weigh and dissolve the contents in a suitable diluent (e.g., mobile phase).

    • For liquid samples, dilute as necessary to fall within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile). A gradient elution may be employed to separate multiple analytes. For instance, starting with 100% buffer and gradually increasing the organic phase concentration.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength, such as 210 nm or 225 nm.[1]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of standards against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing/Dilution filter Filtration (0.45 µm) start->filter hplc HPLC Injection filter->hplc column C18 Separation hplc->column uv UV Detection column->uv chrom Chromatogram Generation uv->chrom quant Quantification vs. Standards chrom->quant

HPLC-UV workflow for underivatized amino acids.
LC-MS/MS Method for Underivatized Amino Acids

This technique offers high sensitivity and selectivity, making it ideal for complex matrices like plasma without the need for derivatization.

Experimental Protocol:

  • Sample Preparation (Plasma):

    • To a small volume of plasma (e.g., 20 µL), add a protein precipitation agent (e.g., methanol) containing isotopically labeled internal standards.

    • Vortex to mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A mixed-mode or HILIC column is often used for better retention of polar amino acids.

    • Mobile Phase: Typically consists of an aqueous phase with a buffer (e.g., ammonium formate) and an organic phase (e.g., acetonitrile), run in a gradient mode.

    • Flow Rate: Adjusted based on the column dimensions, often in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Quantification:

    • The ratio of the peak area of the analyte to the peak area of its corresponding internal standard is used for quantification against a calibration curve prepared in a similar matrix.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample + Internal Standards precip Protein Precipitation start->precip centri Centrifugation precip->centri super Supernatant Collection centri->super lc LC Injection & Separation super->lc ms MS/MS Detection (MRM) lc->ms ratio Peak Area Ratio Calculation ms->ratio quant Quantification ratio->quant

LC-MS/MS workflow for underivatized amino acids.
GC-MS Method with Derivatization

For volatile and thermally stable derivatives, GC-MS provides excellent chromatographic resolution and sensitive detection. Derivatization is necessary to make the polar amino acids amenable to GC analysis.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Dry an aliquot of the sample containing the amino acids.

    • Add the derivatization reagent (e.g., MTBSTFA in acetonitrile).

    • Heat the mixture (e.g., at 100°C for a specified time) to complete the derivatization reaction.

    • The resulting solution containing the derivatized amino acids is then ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., SLB-5ms).

    • Carrier Gas: Helium.

    • Injection: Split or splitless injection depending on the concentration.

    • Temperature Program: A temperature gradient is used to elute the derivatized amino acids.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification:

    • Similar to other methods, a calibration curve is generated using derivatized standards. An internal standard is recommended for improved accuracy and precision.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Drying deriv Addition of Derivatization Reagent start->deriv heat Heating deriv->heat gc GC Injection & Separation heat->gc ms MS Detection (Scan or SIM) gc->ms peak Peak Integration ms->peak quant Quantification peak->quant

GC-MS workflow with derivatization for amino acids.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound will depend on the sample matrix, required sensitivity, and available instrumentation.

  • For routine analysis of bulk drug or simple formulations , a direct HPLC-UV method is likely to be sufficient, offering simplicity and cost-effectiveness.

  • For the analysis of this compound in complex biological matrices such as plasma or tissue extracts, an LC-MS/MS method is highly recommended due to its superior sensitivity and selectivity, which allows for direct analysis with minimal sample cleanup.

  • GC-MS with derivatization is a powerful alternative, particularly if high chromatographic resolution is required and LC-MS/MS is not available. However, the additional derivatization step can add complexity and potential for variability.

It is crucial to note that any of the methods described above would require full validation according to ICH guidelines for the specific quantification of this compound to ensure the accuracy, precision, and reliability of the results. This validation would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

References

Comparative analysis of different synthetic routes to 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-5-methylhexanoic acid, widely known as pregabalin, is a crucial active pharmaceutical ingredient (API) primarily used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The therapeutic efficacy of this compound is almost exclusively attributed to the (S)-enantiomer. Consequently, the development of efficient, stereoselective, and economically viable synthetic routes to obtain the enantiomerically pure (S)-isomer is of paramount importance in the pharmaceutical industry. This guide provides a comparative analysis of four prominent synthetic strategies: Asymmetric Hydrogenation, Chemoenzymatic Resolution, Classical Resolution, and a multi-step synthesis involving a Hofmann Rearrangement.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to (S)-3-Amino-5-methylhexanoic acid, allowing for a direct comparison of their efficiencies.

ParameterAsymmetric HydrogenationChemoenzymatic Resolution (Nitrilase)Classical ResolutionHofmann Rearrangement Route
Key Chiral Step Asymmetric hydrogenation of a prochiral olefinEnantioselective hydrolysis of a dinitrileDiastereomeric salt formation and separationResolution of a racemic carboxylic acid precursor
Overall Yield High (can exceed 60%)Moderate to HighLow to Moderate (typically 25-30%)[1]Moderate
Enantiomeric Excess (ee) Excellent (>99%)[2]Excellent (>99%)High (after recrystallization)High (after resolution)
Key Reagents Rhodium-Me-DuPHOS catalyst, H₂Nitrilase enzyme(S)-(+)-Mandelic acidNaOBr (from Br₂/NaOH)
Process Scalability Good, but catalyst cost can be a factorExcellent, utilizes mild conditionsModerate, requires handling of large solvent volumesGood, but involves a rearrangement reaction
Environmental Impact Use of heavy metal catalystGenerally considered a "green" alternativeHigh solvent usageUse of bromine and strong base

Synthetic Pathways Overview

The following diagram illustrates the different synthetic strategies to produce (S)-3-Amino-5-methylhexanoic acid.

Synthetic Routes to (S)-3-Amino-5-methylhexanoic Acid cluster_0 Asymmetric Hydrogenation cluster_1 Chemoenzymatic Resolution cluster_2 Classical Resolution cluster_3 Hofmann Rearrangement Route A1 3-Cyano-5-methylhex-3-enoic acid salt A2 (S)-3-Cyano-5-methylhexanoic acid A1->A2 [Rh(Me-DuPHOS)]+ H₂ A3 (S)-3-Amino-5-methylhexanoic acid A2->A3 Reduction (e.g., Sponge Ni, H₂) B1 rac-Isobutylsuccinonitrile B2 (S)-3-Cyano-5-methylhexanoic acid B1->B2 Nitrilase B3 (S)-3-Amino-5-methylhexanoic acid B2->B3 Reduction C1 rac-3-(Carbamoylmethyl)-5-methylhexanoic acid C2 Diastereomeric Salts C1->C2 (R)-(+)-α-Phenylethylamine C3 (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid C2->C3 Separation C4 (S)-3-Amino-5-methylhexanoic acid C3->C4 Hofmann Rearrangement D1 3-Isobutylglutaric Acid D2 3-Isobutylglutaric Anhydride D1->D2 Acetic Anhydride D3 rac-3-(Carbamoylmethyl)-5-methylhexanoic acid D2->D3 Ammonia D3->C2 Resolution

Caption: Overview of major synthetic routes to (S)-3-Amino-5-methylhexanoic acid.

Experimental Protocols

Asymmetric Hydrogenation Route

This route provides a highly efficient and direct method to establish the desired stereocenter.

Workflow Diagram:

start Start step1 Asymmetric Hydrogenation of 3-Cyano-5-methylhex-3-enoic acid salt start->step1 step2 Reduction of Nitrile step1->step2 end (S)-3-Amino-5-methylhexanoic acid step2->end

Caption: Workflow for the Asymmetric Hydrogenation route.

a) Asymmetric Hydrogenation of 3-Cyano-5-methylhex-3-enoic acid salt [2]

  • Materials: 3-Cyano-5-methylhex-3-enoic acid salt, [(R,R)-Me-DuPHOS)Rh(COD)]BF₄, Methanol, Hydrogen gas.

  • Procedure:

    • A pressure reactor is charged with the 3-cyano-5-methylhex-3-enoic acid salt and the rhodium catalyst, [(R,R)-Me-DuPHOS)Rh(COD)]BF₄, in methanol.

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction mixture is stirred at a specified temperature (e.g., 50-60 °C) under hydrogen pressure (e.g., 90 psi) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

    • Upon completion, the reactor is cooled and the pressure is released.

    • The solvent is removed under reduced pressure to yield the crude (S)-3-cyano-5-methylhexanoic acid salt.

  • Yield: >95%

  • Enantiomeric Excess: >99% ee

b) Reduction of (S)-3-Cyano-5-methylhexanoate [2]

  • Materials: (S)-3-Cyano-5-methylhexanoate, Sponge Nickel (Raney Nickel), Hydrogen gas, Solvent (e.g., methanol or ethanol/water mixture).

  • Procedure:

    • The (S)-3-cyano-5-methylhexanoate is dissolved in the chosen solvent in a hydrogenation reactor.

    • A catalytic amount of Sponge Nickel is added to the solution.

    • The reactor is sealed, purged, and pressurized with hydrogen gas.

    • The reaction is stirred at room temperature or slightly elevated temperature until the reduction of the nitrile group is complete.

    • The catalyst is removed by filtration.

    • The solvent is evaporated, and the crude (S)-3-Amino-5-methylhexanoic acid is purified by recrystallization.

  • Yield: High, typically >85%

Chemoenzymatic Resolution Route

This "green" approach utilizes an enzyme to achieve high enantioselectivity under mild reaction conditions.

Workflow Diagram:

start Start step1 Enzymatic Hydrolysis of rac-Isobutylsuccinonitrile start->step1 step2 Separation of (S)-acid and unreacted (R)-nitrile step1->step2 step3 Reduction of (S)-3-Cyano-5-methylhexanoic acid step2->step3 end (S)-3-Amino-5-methylhexanoic acid step3->end

Caption: Workflow for the Chemoenzymatic Resolution route.

a) Enzymatic Hydrolysis of rac-Isobutylsuccinonitrile [3][4]

  • Materials: rac-Isobutylsuccinonitrile, Nitrilase enzyme (e.g., from Alcaligenes faecalis), Phosphate buffer.

  • Procedure:

    • A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.

    • The nitrilase enzyme (either as a whole-cell catalyst or a purified enzyme) is suspended in the buffer.

    • rac-Isobutylsuccinonitrile is added to the enzyme suspension.

    • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified period, during which the enzyme selectively hydrolyzes the (S)-enantiomer of the dinitrile to the corresponding carboxylic acid.

    • The reaction progress and enantiomeric excess are monitored by HPLC.

    • Upon reaching the desired conversion (typically around 50%), the reaction is stopped.

  • Conversion: ~50%

  • Enantiomeric Excess of (S)-acid: >99%

b) Separation and Reduction

  • Procedure:

    • The reaction mixture is acidified, and the (S)-3-cyano-5-methylhexanoic acid is extracted with an organic solvent.

    • The unreacted (R)-isobutylsuccinonitrile remains in the organic phase and can be racemized and recycled.

    • The extracted (S)-3-cyano-5-methylhexanoic acid is then reduced to (S)-3-Amino-5-methylhexanoic acid following a similar procedure as described in the Asymmetric Hydrogenation route (Protocol 1b).

Classical Resolution via Diastereomeric Salt Formation

This traditional method relies on the separation of diastereomeric salts formed with a chiral resolving agent.

Workflow Diagram:

start Start step1 Diastereomeric Salt Formation with rac-3-(Carbamoylmethyl)-5-methylhexanoic acid start->step1 step2 Fractional Crystallization step1->step2 step3 Liberation of (R)-acid step2->step3 step4 Hofmann Rearrangement step3->step4 end (S)-3-Amino-5-methylhexanoic acid step4->end

Caption: Workflow for the Classical Resolution route.

a) Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid [5]

  • Materials: (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-α-Phenylethylamine, Chloroform, Ethanol.

  • Procedure:

    • (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid is dissolved in a mixture of chloroform and ethanol at an elevated temperature (e.g., 55 °C).[5]

    • (R)-(+)-α-Phenylethylamine is added to the solution.[5]

    • The mixture is seeded with crystals of the desired diastereomeric salt and allowed to cool slowly to induce crystallization.[5]

    • The precipitated diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and (R)-(+)-α-phenylethylamine is collected by filtration.[5]

    • The salt is washed with cold chloroform and dried.

    • The resolved (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is liberated by treating the salt with an acid (e.g., HCl) and extracting the product.[5]

  • Yield of resolved acid: Typically around 35-40% based on the racemate.

b) Hofmann Rearrangement [5]

  • Materials: (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid, Sodium hydroxide, Bromine, Hydrochloric acid.

  • Procedure:

    • A solution of sodium hydroxide in water is cooled in an ice bath.

    • Bromine is added slowly to the cold sodium hydroxide solution to form a sodium hypobromite solution.

    • (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid is added to the hypobromite solution.

    • The reaction mixture is heated to induce the Hofmann rearrangement.

    • After the reaction is complete, the solution is cooled and the pH is adjusted with hydrochloric acid to precipitate the product.

    • The crude (S)-3-Amino-5-methylhexanoic acid is collected by filtration and purified by recrystallization.

  • Yield: Approximately 60-70%.

Synthesis via 3-Isobutylglutaric Anhydride and Hofmann Rearrangement

This route builds the carbon skeleton first and then introduces the chiral amine functionality.

Workflow Diagram:

start Start step1 Anhydride Formation from 3-Isobutylglutaric Acid start->step1 step2 Amidation to form rac-3-(Carbamoylmethyl)-5-methylhexanoic acid step1->step2 step3 Resolution (as in Protocol 3a) step2->step3 step4 Hofmann Rearrangement (as in Protocol 3b) step3->step4 end (S)-3-Amino-5-methylhexanoic acid step4->end

Caption: Workflow for the 3-Isobutylglutaric Anhydride route.

a) Preparation of 3-Isobutylglutaric Anhydride [6][7]

  • Materials: 3-Isobutylglutaric acid, Acetic anhydride.

  • Procedure:

    • 3-Isobutylglutaric acid is heated with an excess of acetic anhydride under reflux for 2-4 hours.[6][7]

    • After the reaction is complete, the excess acetic anhydride and acetic acid are removed by distillation.

    • The crude 3-isobutylglutaric anhydride is then purified by vacuum distillation.[7]

  • Yield: >90%

b) Preparation of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid [5][6]

  • Materials: 3-Isobutylglutaric anhydride, Aqueous ammonia, Methyl tert-butyl ether (MTBE).

  • Procedure:

    • A mixture of aqueous ammonia, water, and MTBE is cooled to below 5 °C.[5][6]

    • 3-Isobutylglutaric anhydride is added dropwise, maintaining the temperature below 0 °C.[6]

    • The reaction mixture is stirred at a low temperature for 3-6 hours.[6]

    • The layers are separated, and the aqueous layer is acidified with hydrochloric acid to a pH of 1-2.[6]

    • The precipitated product is collected by filtration and washed with water.

  • Yield: >80%

The subsequent resolution and Hofmann rearrangement steps are carried out as described in Protocol 3.

Conclusion

The choice of a synthetic route for (S)-3-Amino-5-methylhexanoic acid depends on a variety of factors, including cost, scalability, desired purity, and environmental considerations. The Asymmetric Hydrogenation route offers a highly efficient and concise synthesis with excellent enantioselectivity, making it attractive for large-scale production, although the cost of the catalyst can be a significant factor. Chemoenzymatic Resolution presents a green and cost-effective alternative, with the potential for recycling the undesired enantiomer, thereby improving the overall process economy. The Classical Resolution method, while being one of the earliest developed, generally suffers from lower overall yields due to the inherent loss of 50% of the material as the undesired enantiomer. Finally, the Hofmann Rearrangement route, starting from 3-isobutylglutaric acid, is a robust method but involves multiple steps, including a resolution, which can impact the overall efficiency. For modern pharmaceutical manufacturing, the trend is towards more stereoselective and greener processes, making asymmetric catalysis and biocatalysis the most promising strategies for the future production of (S)-3-Amino-5-methylhexanoic acid.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Analysis of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Amino-5-methylhexanoic acid, a key structural motif in various pharmaceutical compounds, demands robust analytical methods for its characterization. This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this non-volatile amino acid. We will delve into the theoretical underpinnings, practical experimental protocols, and a cross-validation framework to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Introduction: The Analytical Challenge of this compound

This compound is a non-volatile, polar molecule, making its direct analysis by Gas Chromatography challenging without chemical modification.[1] High-Performance Liquid Chromatography, on the other hand, is well-suited for non-volatile compounds.[2][3] However, the lack of a strong chromophore in this compound necessitates derivatization for sensitive UV or fluorescence detection in HPLC.[4][5] This guide will explore both approaches, presenting detailed methodologies and a head-to-head comparison of their performance based on established validation parameters.

Fundamental Principles: HPLC vs. GC for Amino Acid Analysis

The primary distinction between HPLC and GC lies in their mobile phases.[2][6] HPLC utilizes a liquid mobile phase to transport the sample through a packed column, making it ideal for non-volatile and thermally sensitive molecules like amino acids.[3] In contrast, GC employs an inert gas as the mobile phase, requiring the analyte to be volatile and thermally stable.[6] Consequently, the analysis of amino acids by GC is contingent upon a derivatization step to increase their volatility.[1]

Causality Behind Method Selection: The choice between HPLC and GC for this compound analysis is therefore not arbitrary. It is dictated by the physicochemical properties of the analyte and the desired performance characteristics of the method, such as sensitivity, speed, and cost.[2]

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. These methods are based on established principles for amino acid analysis and are designed to be robust and reproducible.

HPLC-UV Method with Pre-Column Derivatization

This method employs pre-column derivatization with o-Phthalaldehyde (OPA) to render the amino acid detectable by UV absorbance.[7]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve Sample in Diluent Derivatization Mix with OPA Reagent Sample_Prep->Derivatization Standard_Prep Prepare Calibration Standards Standard_Prep->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (338 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Diluent: 0.1 M Borate buffer, pH 9.5.

    • OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of methanol, add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in diluent.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the sample containing this compound in the diluent.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.05 M Sodium acetate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20-80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 338 nm.

    • Injection Volume: 20 µL.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

GC-MS Method with Silylation Derivatization

This method utilizes a silylation derivatization to increase the volatility of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Experimental Workflow:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Prep Dissolve Sample in Solvent Drying Evaporate to Dryness Sample_Prep->Drying Standard_Prep Prepare Calibration Standards Standard_Prep->Drying Derivatization Add MTBSTFA & Heat Drying->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Separation->Detection Integration Peak Integration (SIM) Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS analysis workflow for this compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Solvent: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 0.1 N HCl).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the sample containing this compound.

    • Transfer an aliquot of each standard and sample to a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization Procedure:

    • To the dried residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 100 °C for 2 hours.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • System Suitability:

    • Inject a standard solution five times. The RSD of the peak area should be ≤ 5.0%.

    • The signal-to-noise ratio for the lowest calibration standard should be ≥ 10.

Cross-Validation of HPLC and GC Methods

Cross-validation is essential when two different analytical methods are used to measure the same analyte, ensuring that the results are comparable and reliable.[9] The validation of these methods should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13]

Cross-Validation Logic:

Cross_Validation cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion HPLC Validated HPLC Method Samples Identical Sample Set HPLC->Samples GC Validated GC Method GC->Samples Results Comparison of Results Samples->Results Conclusion Method Interchangeability Results->Conclusion

Caption: Logical flow of the cross-validation process.

The following table summarizes the key validation parameters and expected performance for each method.

Validation ParameterHPLC-UV MethodGC-MS MethodRationale and ICH Guideline Reference
Specificity Baseline resolution from potential impurities and excipients.Unique mass fragmentation pattern and chromatographic separation.Demonstrates the ability to assess the analyte unequivocally in the presence of other components. (ICH Q2(R2))[13][14]
Linearity r² ≥ 0.999 over a range of 50-150% of the target concentration.r² ≥ 0.995 over a range of 50-150% of the target concentration.Shows a direct proportional relationship between concentration and response. (ICH Q2(R2))[11][14]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Closeness of the test results to the true value. (ICH Q2(R2))[11][14]
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 3.0%Intermediate: ≤ 5.0%Measures the degree of scatter between a series of measurements. (ICH Q2(R2))[11][14]
Limit of Quantitation (LOQ) Lower than GC-MS due to efficient derivatization and detection.Higher than HPLC-UV, dependent on derivatization efficiency and MS sensitivity.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R2))[11]
Robustness Minor variations in pH, mobile phase composition, and flow rate have no significant effect.Minor variations in oven temperature ramp rate and gas flow rate have no significant effect.Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. (ICH Q2(R2))[11]

Objective Comparison and Recommendations

FeatureHPLC-UV MethodGC-MS Method
Sample Throughput Higher, with a faster derivatization step.Lower, due to the lengthy heating step for derivatization.
Cost Generally lower initial instrument cost, but ongoing solvent costs can be high.[2]Higher initial instrument cost, but lower cost for carrier gas.[2]
Sensitivity Potentially higher sensitivity with fluorescence detection if an appropriate derivatizing agent is used.High sensitivity and selectivity due to mass spectrometric detection.
Selectivity Good, based on chromatographic separation and UV detection wavelength.Excellent, due to both chromatographic separation and mass fragmentation patterns.
Ease of Use Simpler sample preparation and operation.More complex derivatization and potential for instrument maintenance.[15]

Recommendations:

  • For routine quality control with a high volume of samples, the HPLC-UV method is recommended due to its higher throughput and ease of use.

  • For trace-level analysis or in complex matrices where high selectivity is crucial, the GC-MS method is the preferred choice.

  • In a drug development setting, the use of both methods for cross-validation provides a high degree of confidence in the analytical data and demonstrates a deep understanding of the analytical control strategy to regulatory agencies.[16][17][18]

Conclusion

Both HPLC and GC offer viable pathways for the analysis of this compound, each with its own set of advantages and disadvantages. The necessity of derivatization for both techniques underscores the importance of careful method development and validation. By understanding the fundamental principles and performance characteristics of each method, researchers can make an informed decision that aligns with their analytical objectives, ensuring data integrity and regulatory compliance. The continuous lifecycle approach to analytical procedures, as emphasized in recent ICH guidelines, means that the validation and potential cross-validation of these methods are not one-time events but part of an ongoing process of ensuring analytical excellence.[16]

References

A Researcher's Guide to the Enantiomeric Purity Assessment of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like 3-Amino-5-methylhexanoic acid, a key pharmaceutical intermediate and the active form of which is Pregabalin, is of paramount importance.[1][2] The biological activity and safety of such compounds are often enantiomer-specific. This guide provides an objective comparison of various analytical techniques for assessing the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

The primary methods for determining the enantiomeric excess of chiral amino acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).[3] Each technique offers distinct advantages and is suited for different analytical challenges.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on factors such as the required sensitivity, sample matrix complexity, availability of instrumentation, and whether derivatization is acceptable.[4] The following table summarizes the key performance characteristics of the most common methods.

Method Principle Typical Resolution (Rs) Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Advantages Key Disadvantages
Chiral HPLC (Direct) Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.[4]> 1.5 (often > 2.0)~0.1 - 1 µg/mL~0.3 - 5 µg/mLNo derivatization required, wide applicability.[5]CSPs can be expensive and have specific mobile phase requirements.
Chiral HPLC (Indirect) Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[4]> 1.5 (often > 3.0)Can be very low (ng/mL) with fluorescent tags.~5 ng/mLHigh sensitivity, uses standard columns.[1]Derivatization adds a step and potential for impurities.[5]
Chiral GC-MS Volatile derivatives of the enantiomers are separated on a chiral capillary column and detected by mass spectrometry.[6][7]> 1.5Low (pg level)Low (pg level)High resolution and sensitivity, provides structural information.Requires derivatization to increase volatility, potential for thermal degradation.[6]
NMR Spectroscopy Enantiomers are distinguished in a chiral environment (using chiral solvating or derivatizing agents) by differences in their NMR spectra.[8][9]N/A (based on signal separation)High (mg level)High (mg level)Non-destructive, provides structural information, no separation needed.Lower sensitivity compared to chromatographic methods.
Capillary Electrophoresis Enantiomers are separated in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer.[10][11][12]High (theoretical plates)Low (µM to nM)Low (µM to nM)High separation efficiency, low sample and reagent consumption.[12][13]Lower loading capacity, can be sensitive to matrix effects.

Experimental Protocols and Methodologies

Below are detailed protocols for the key methods discussed, providing a starting point for laboratory implementation.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for enantiomeric purity assessment due to its robustness and versatility.[2] Both direct and indirect methods are commonly employed.

a) Direct Method using a Chiral Stationary Phase (CSP)

This approach is often preferred as it avoids the need for derivatization.[4][5] Macrocyclic glycopeptide and zwitterionic CSPs are particularly effective for underivatized amino acids.[5][14]

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm) or Astec CHIROBIOTIC T (25 cm x 4.6 mm i.d., 5 µm).[1][5]

  • Mobile Phase: A common mobile phase for zwitterionic columns is a mixture of Methanol/Acetonitrile/Water with acidic and basic additives (e.g., 50mM formic acid and 25mM diethylamine).[14] For CHIROBIOTIC T, a simple mobile phase of water:methanol:formic acid can be effective.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.[1][15]

  • Column Temperature: 10 - 25 °C.[1]

  • Detection: UV at 212 nm or Mass Spectrometry (MS).[1]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

b) Indirect Method via Derivatization

This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice.[4]

  • Derivatization Procedure:

    • Dissolve the this compound sample in a sodium bicarbonate solution.

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture (e.g., at 40 °C for 1 hour).

    • Neutralize the reaction with HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.[4]

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of water with 0.1% Trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 340 nm (for FDAA derivatives).[4]

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method but requires the analyte to be volatile. Therefore, derivatization is necessary for amino acids.

  • Derivatization Procedure (Two-step):

    • Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to esterify the carboxylic acid group.

    • Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group.

  • Column: Chiral capillary column, such as Chirasil-L-Val.[3][7]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An oven temperature gradient is used to elute the derivatized enantiomers.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

A specific protocol for secondary amino acids involves derivatization with heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine enantiomeric purity by creating a diastereomeric environment for the enantiomers, which results in distinct signals in the NMR spectrum.

  • Method:

    • Dissolve the this compound sample in a suitable deuterated solvent.

    • Add a chiral solvating agent (e.g., a chiral crown ether) or a chiral derivatizing agent (e.g., (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid).[8][18]

    • Acquire a high-resolution 1H or 19F NMR spectrum.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.[9]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample. The separation is achieved by adding a chiral selector to the background electrolyte.

  • Capillary: Fused-silica capillary.[12]

  • Background Electrolyte (BGE): A buffer solution containing a chiral selector. Common chiral selectors for amino acids include cyclodextrins (e.g., γ-cyclodextrin) and chiral ionic liquids.[10][11][12]

  • Applied Voltage: A high voltage (e.g., 25 kV) is applied across the capillary.[12]

  • Detection: UV detection or coupling to a mass spectrometer (CE-MS).[13]

  • Sample Injection: The sample is introduced into the capillary by pressure or electrokinetic injection.[12]

Visualizing the Workflow and Method Comparison

To further aid in the understanding of the analytical process and the selection of an appropriate method, the following diagrams illustrate the general workflow for enantiomeric purity assessment and a logical decision-making process.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization Indirect Methods Direct_Analysis Direct Analysis HPLC HPLC Derivatization->HPLC GC GC Derivatization->GC NMR NMR CE CE Chromatogram/Spectrum Chromatogram/Spectrum HPLC->Chromatogram/Spectrum GC->Chromatogram/Spectrum NMR->Chromatogram/Spectrum CE->Chromatogram/Spectrum Peak_Integration Peak_Integration Chromatogram/Spectrum->Peak_Integration Purity_Calculation Purity_Calculation Peak_Integration->Purity_Calculation

Caption: General workflow for enantiomeric purity assessment.

G Start Start: Select Method Derivatization_OK Derivatization Acceptable? Start->Derivatization_OK High_Sensitivity High Sensitivity Required? Derivatization_OK->High_Sensitivity Yes Chiral_HPLC_Direct Direct Chiral HPLC or CE Derivatization_OK->Chiral_HPLC_Direct No Structural_Info Structural Info Needed? High_Sensitivity->Structural_Info No Chiral_HPLC_Indirect Indirect Chiral HPLC High_Sensitivity->Chiral_HPLC_Indirect Yes Chiral_GC Chiral GC High_Sensitivity->Chiral_GC Yes Structural_Info->Chiral_HPLC_Direct No NMR NMR Spectroscopy Structural_Info->NMR Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug substances. This guide provides a comparative analysis of the efficacy of different chiral stationary phases (CSPs) for the separation of the enantiomers of 3-Amino-5-methylhexanoic acid, the active pharmaceutical ingredient known as pregabalin. The (S)-enantiomer is the active drug, while the (R)-enantiomer is considered a chiral impurity.

Comparison of Efficacy

The selection of an appropriate chiral stationary phase is paramount for achieving baseline resolution and accurate quantification of the enantiomers of this compound. Experimental data indicates significant differences in the performance of various CSPs, with zwitterionic and macrocyclic glycopeptide phases being the most prominent for direct chiral separation.

Zwitterionic CSPs , such as CHIRALPAK ZWIX(+), have demonstrated high efficiency in the direct resolution of pregabalin enantiomers.[1][2][3] These stationary phases, which incorporate both anion and cation exchange functionalities, can achieve excellent resolution. For instance, a resolution (Rs) of 4.1 has been reported using a CHIRALPAK ZWIX(+) column with a mobile phase compatible with mass spectrometry.[3]

Macrocyclic glycopeptide CSPs , like Chirobiotic T, have also been employed for the direct enantiomeric separation of pregabalin. However, studies have shown that they may provide a lower degree of resolution compared to zwitterionic CSPs, with a reported resolution value of 1.2, indicating incomplete separation between the two enantiomers.[1][3] Another study described a method development that involved the serial coupling of various macrocyclic glycopeptide stationary phases to achieve baseline resolution.[4]

Polysaccharide-derived CSPs have been investigated, but some studies indicate that they may not achieve baseline resolution for the enantiomers of pregabalin without derivatization.[1][5] One successful separation was achieved on a CHIRALPAK IE column, an immobilized amylose-based CSP. However, a significant drawback was the elution order, where the undesirable (R)-enantiomer eluted after the main (S)-enantiomer, which can complicate the accurate quantification of trace impurities.[1]

Crown ether-based CSPs , such as CROWNPAK CR-I(+), have also been tested. While a separation was achieved with the desired elution order (the (R)-enantiomer eluting first), the method suffered from reduced analyte recovery. This was likely due to the degradation of the compound under the required strongly acidic mobile phase conditions.[1]

An alternative to direct chiral separation is the pre-column derivatization of the enantiomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by separation of the resulting diastereomers on a standard achiral C18 column. This indirect method has been shown to achieve good resolution, with one study reporting an Rs value of 4.03.[6]

Data Presentation

The following table summarizes the quantitative data for the separation of this compound enantiomers on different chiral stationary phases.

Chiral Stationary Phase (CSP)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionResolution (Rs)Retention Time (tR1 / tR2) (min)
Zwitterionic CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm)5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v)0.525MS4.1~5.3 / ~6.5
Zwitterionic CHIRALPAK ZWIX(+) (250 x 4.0 mm)5 mM ammonium hydrogen orthophosphate in MeOH/water (90/10, v/v)0.510UV (212 nm)Not ReportedNot Reported
Macrocyclic Glycopeptide Chirobiotic TNot specifiedNot specifiedNot specifiedMS/MS1.2Not Reported
Indirect Method (Achiral CSP) Inertsil ODS-2.5 (250 x 4.6 mm)Phosphate buffer (pH 3.0) / acetonitrile (55:45, v/v)1.0Room Temp.UV (340 nm)4.038.3 / 10.0

Experimental Protocols

Method 1: Direct Chiral Separation using Zwitterionic CSP (MS Detection) [1][3]

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm particle size)

  • Mobile Phase: A solution of 5 mM ammonium formate and 5 mM formic acid in a mixture of methanol and water (96:4, v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: Mass Spectrometry (MS) in positive ion mode, with single ion monitoring (SIM) at m/z 160.

  • Sample Preparation: Samples dissolved in a water/methanol (50/50, v/v) mixture.

Method 2: Direct Chiral Separation using Zwitterionic CSP (UV Detection) [1]

  • Column: CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d.)

  • Mobile Phase: A solution of 5 mM ammonium hydrogen orthophosphate in a mixture of methanol and water (90:10, v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 10 °C

  • Injection Volume: 30 µL

  • Detection: UV at 212 nm.

  • Sample Preparation: Samples dissolved in a water/methanol (50/50, v/v) mixture to a concentration of 10 mg/mL.

Method 3: Indirect Chiral Separation via Derivatization (UV Detection) [6]

  • Derivatization: The racemic mixture of this compound is derivatized with Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (Marfey's reagent).

  • Column: Inertsil ODS-2.5 (250 x 4.6 mm i.d.)

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0) and acetonitrile (55:45, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Room Temperature

  • Detection: UV at 340 nm.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase or Water/Methanol Sample->Dissolution Injector Injector Dissolution->Injector Column Chiral Column (e.g., CHIRALPAK ZWIX) Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector Detector (UV or MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the chiral HPLC separation of this compound.

References

A Comparative Guide to Spectroscopic Data Validation for Novel 3-Amino-5-methylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of novel derivatives of 3-Amino-5-methylhexanoic acid using key spectroscopic techniques. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. The guide outlines detailed experimental protocols, presents comparative data in a structured format, and illustrates logical workflows for structural confirmation.

Introduction to Spectroscopic Validation

The structural confirmation of novel molecules is a critical step in chemical and pharmaceutical research. Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups of a compound. For derivatives of this compound, a compound related to pharmaceutically active molecules like Pregabalin, rigorous validation is essential to ensure purity, confirm the intended structure, and support further development.[1] This guide focuses on a multi-technique approach, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and robust validation package.

Comparative Spectroscopic Data

To illustrate the validation process, this section presents hypothetical data for a novel derivative, "Compound X (3-Amino-4-hydroxy-5-methylhexanoic acid)," and compares it to the known parent compound, (S)-3-Amino-5-methylhexanoic acid.

Table 1: ¹H NMR Data Comparison (500 MHz, D₂O)

Assignment (S)-3-Amino-5-methylhexanoic acid δ (ppm), Multiplicity, J (Hz)Compound X (Hypothetical) δ (ppm), Multiplicity, J (Hz)Key Differences & Rationale
H-2 (CH₂)2.45 (dd, J=15.5, 8.0), 2.30 (dd, J=15.5, 5.0)2.60 (dd, J=16.0, 7.5), 2.45 (dd, J=16.0, 5.5)Downfield shift due to proximity to the new hydroxyl group at C-4.
H-3 (CH)3.30 (m)3.85 (ddd, J=8.0, 5.5, 2.0)Significant downfield shift caused by the deshielding effect of the adjacent hydroxyl group.
H-4 (CH₂)1.60 (m)4.10 (d, J=2.0)Replacement of CH₂ with a CH-OH group. The proton is now a methine, significantly shifted downfield by the attached oxygen.
H-5 (CH)1.75 (m)1.95 (m)Minor downfield shift due to electronic changes from the new C-4 hydroxyl group.
H-6, H-7 (CH₃)0.90 (d, J=6.5), 0.88 (d, J=6.5)0.95 (d, J=6.8), 0.92 (d, J=6.8)Minimal changes, as these protons are distant from the structural modification.
NH₂4.7 (s, br)4.7 (s, br)Protons are exchanged in D₂O, often not observed or appear as a broad singlet under the water peak.
OH (Carboxyl)Not observed in D₂ONot observed in D₂OExchangeable proton.
OH (Alcohol)N/ANot observed in D₂OExchangeable proton.

Table 2: ¹³C NMR Data Comparison (125 MHz, D₂O)

Carbon (S)-3-Amino-5-methylhexanoic acid δ (ppm)Compound X (Hypothetical) δ (ppm)Key Differences & Rationale
C-1 (C=O)178.5177.0Minor upfield shift due to electronic effects of the new hydroxyl group.
C-2 (CH₂)40.238.5Minor shift.
C-3 (CH)52.158.9Significant downfield shift due to the influence of the adjacent hydroxyl group.
C-4 (CH₂)44.575.3Major downfield shift, confirming the presence of a carbon atom bonded to an oxygen (C-OH).
C-5 (CH)25.028.1Downfield shift due to the new adjacent hydroxyl group.
C-6, C-7 (CH₃)22.8, 22.521.9, 21.5Minimal changes.

Table 3: Mass Spectrometry Data Comparison

Technique (S)-3-Amino-5-methylhexanoic acid Compound X (Hypothetical) Key Differences & Rationale
Formula C₇H₁₅NO₂C₇H₁₅NO₃Addition of one oxygen atom.
Exact Mass 145.1103161.1052Mass increase of 15.9949 Da, corresponding to one oxygen atom.
ESI-MS [M+H]⁺ m/z 146.1176m/z 162.1125The protonated molecular ion peak reflects the change in exact mass.
Key Fragments m/z 129 (-NH₃), m/z 101 (-COOH)m/z 144 (-H₂O), m/z 126 (-H₂O, -NH₃)The fragmentation pattern changes, showing a characteristic loss of water from the new hydroxyl group.

Table 4: IR Spectroscopy Data Comparison (FTIR-ATR)

Functional Group (S)-3-Amino-5-methylhexanoic acid Frequency (cm⁻¹)Compound X (Hypothetical) Frequency (cm⁻¹)Key Differences & Rationale
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)2500-3300 (very broad)The peak becomes broader due to overlapping signals from the carboxylic acid and the new alcohol O-H group.
N-H Stretch (Amine) 3200-34003200-3400Minimal change expected. Often overlaps with the broad O-H stretch.
C-H Stretch (Aliphatic) 2850-29602850-2960Minimal change expected.
C=O Stretch (Carboxylic Acid) ~1710~1715Minor shift.
N-H Bend (Amine) ~1550~1550Minimal change expected.
C-O Stretch (Alcohol) N/A1050-1150 (strong)Appearance of a new, strong absorption band confirms the presence of a C-O bond from the alcohol.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the novel compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the sample's solubility. For amino acids, D₂O is common.

    • Transfer the solution to a 5 mm NMR tube.

    • If not using D₂O, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 500 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a 2-5 second relaxation delay, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024-4096). A longer relaxation delay may be necessary for quaternary carbons.

    • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, aiding in definitive assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Reference the spectrum (e.g., to the residual solvent peak or TMS at 0.00 ppm).

    • Integrate the ¹H NMR signals and analyze chemical shifts, multiplicities, and coupling constants.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Instrumentation and Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and then re-equilibrate.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode for amino acids.

      • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

      • Scan Range: m/z 100-500.

      • Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific compound.

  • Data Acquisition and Analysis:

    • Acquire full scan data to identify the protonated molecular ion [M+H]⁺.

    • Confirm the measured exact mass against the calculated theoretical mass. The mass error should be below 5 ppm.

    • Perform fragmentation analysis (MS/MS) on the parent ion to aid in structural elucidation.

  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing and Analysis:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the frequencies of key absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-O).

Visualization of Validation Workflows

Visual diagrams help clarify the logical flow and interconnections of the data validation process.

Spectroscopic_Validation_Workflow Spectroscopic Data Validation Workflow cluster_synthesis Start cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion start Novel Derivative Synthesis (Compound X) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (LC-MS) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir data_proc Data Processing & Peak Assignment nmr->data_proc ms->data_proc ir->data_proc comparison Compare with Parent Compound & Theoretical Values data_proc->comparison validation Structure Validation (Purity & Identity Confirmed) comparison->validation

Caption: Workflow for spectroscopic data acquisition and validation.

Logical_Relationship_Diagram Logical Relationships in Structure Elucidation center Proposed Structure: Compound X (C₇H₁₅NO₃) nmr_h ¹H NMR: - Protons match count - New CH-OH signal at 4.10 ppm - Shifted H-3 at 3.85 ppm center->nmr_h corroborates nmr_c ¹³C NMR: - New C-OH signal at 75.3 ppm - Confirms 7 unique carbons center->nmr_c corroborates ms Mass Spec: - [M+H]⁺ at m/z 162.1125 - Confirms formula C₇H₁₅NO₃ - Shows loss of H₂O center->ms confirms ir IR Spec: - Broad O-H stretch (Acid + Alcohol) - New C-O stretch at ~1100 cm⁻¹ center->ir supports parent Parent Compound: (S)-3-Amino-5-methylhexanoic acid - Known spectral data for comparison center->parent differentiates from

Caption: Interlinking spectroscopic evidence for structural confirmation.

References

A Comparative Analysis of 3-Amino-5-methylhexanoic Acid Analogs: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Amino-5-methylhexanoic acid analogs, a class of compounds primarily known for their interaction with the α2δ subunit of voltage-gated calcium channels. Due to the limited availability of comprehensive comparative data for a wide range of these analogs under a single study, this guide will focus on two prominent and well-documented examples: pregabalin and mirogabalin. Both are structurally related to this compound and serve as excellent representatives for understanding the structure-activity relationships within this class of therapeutic agents.

Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Mirogabalin is a newer analog developed with the aim of providing a more favorable therapeutic profile.[2] This guide will delve into their comparative performance based on available experimental data, detail the methodologies of key experiments, and visualize relevant biological pathways and workflows.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the key quantitative data comparing the in vitro binding characteristics and in vivo efficacy of mirogabalin and pregabalin.

Table 1: Comparative In Vitro Binding Affinity for the α2δ Subunit

CompoundTargetBinding Affinity (IC50, nM)Dissociation Half-life (t1/2, hours)Reference
Mirogabalin Human α2δ-113.511.1[2]
Human α2δ-231.02.4[2]
Pregabalin Human α2δ-132.01.4[2][3]
Human α2δ-240.01.4[2][3]

Table 2: Comparative In Vivo Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

CompoundEfficacy EndpointDose (mg/kg, p.o.)% Reversal of Tactile AllodyniaReference
Mirogabalin Reversal of tactile allodynia1~50%[2]
3~80%[2]
10>90%[2]
Pregabalin Reversal of tactile allodynia10~40%[2]
30~70%[2]
100~90%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for α2δ-1 Subunit

This protocol outlines the determination of a compound's binding affinity for the α2δ-1 subunit of voltage-gated calcium channels using a competitive binding assay with a radiolabeled ligand, such as [³H]-gabapentin.

1. Membrane Preparation:

  • Homogenize porcine or rat brain cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands.

  • Resuspend the final membrane pellet in the assay buffer.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the prepared membrane suspension, a fixed concentration of [³H]-gabapentin, and varying concentrations of the test compound (e.g., mirogabalin or pregabalin).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand (e.g., gabapentin).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filter mat and add a scintillation cocktail.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used rodent model to induce neuropathic pain, characterized by allodynia and hyperalgesia, mimicking symptoms of chronic nerve pain in humans.[4][5][6]

1. Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Make a small incision on the lateral surface of the mid-thigh to expose the common sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Suture the muscle and skin layers to close the incision.

2. Behavioral Testing (Assessment of Tactile Allodynia):

  • Allow the animals to recover for several days to a week post-surgery.

  • Place the animal in a testing chamber with a wire mesh floor.

  • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • The paw withdrawal threshold is determined as the lowest force of the von Frey filament that elicits a paw withdrawal response.

  • A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals is indicative of tactile allodynia.

3. Drug Administration and Efficacy Assessment:

  • Administer the test compounds (e.g., mirogabalin, pregabalin) or vehicle orally or via another appropriate route.

  • Perform behavioral testing at various time points after drug administration to assess the reversal of tactile allodynia.

  • The efficacy of the compound is quantified as the percentage reversal of the established allodynia.

Mandatory Visualization

Signaling Pathway of α2δ Ligands

The primary mechanism of action of this compound analogs like pregabalin and mirogabalin involves their binding to the α2δ-1 subunit of voltage-gated calcium channels.[7] This interaction does not directly block the channel but is thought to modulate its trafficking and function, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P in hyperexcited neurons.[7]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Analog 3-Amino-5-methylhexanoic acid analog (e.g., Pregabalin, Mirogabalin) a2d1 α2δ-1 Subunit Analog->a2d1 Binds to CaV Voltage-Gated Calcium Channel a2d1->CaV Modulates Vesicle Synaptic Vesicle (contains Glutamate) CaV->Vesicle Triggers release of Release Reduced Glutamate Release Vesicle->Release NMDA NMDA Receptor Release->NMDA Less activation of Signal Reduced Postsynaptic Excitation NMDA->Signal ActionPotential Action Potential ActionPotential->CaV Depolarization G start Start prep Membrane Preparation start->prep assay Competitive Binding Assay prep->assay filter Filtration assay->filter detect Scintillation Counting filter->detect analyze Data Analysis (IC50, Ki) detect->analyze end End analyze->end

References

Benchmarking New Synthesis Methods for 3-Amino-5-methylhexanoic Acid Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of 3-Amino-5-methylhexanoic acid, a key pharmaceutical intermediate and the active ingredient in Pregabalin, has evolved significantly from its initial classical resolution methods. Newer, more efficient, and sustainable approaches, including chemoenzymatic synthesis and asymmetric organocatalysis, are challenging the established protocols. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable synthesis strategy.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for established and new synthesis methods for this compound. The data presented is a synthesis of reported yields and conditions from various studies.

Synthesis Method Overall Yield (%) Enantiomeric Excess (%) Key Advantages Key Disadvantages
Established Protocols
Classical Resolution via Diastereomeric Salt Formation15-30>99Well-established, reliableLow theoretical maximum yield (50%), requires resolving agents, generates significant waste.[1]
Hofmann Rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid~35>99Established industrial processUse of hazardous reagents (bromine, sodium hydroxide), multi-step process.[2]
New Synthesis Methods
Chemoenzymatic Synthesis40-45 (with one recycle)>99.5High enantioselectivity, reduced environmental impact (lower E-factor), milder reaction conditions.[3][4]Requires specific enzymes, potential for microbial contamination.
Asymmetric Organocatalysis~59>90 (after crystallization)Avoids transition metals, direct asymmetric synthesis.[5]Catalyst cost can be high, may require catalyst loading optimization.[1]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Established Protocol: Classical Resolution via Diastereomeric Salt Formation

This method involves the synthesis of a racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by resolution using a chiral amine.

Step 1: Synthesis of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid

  • (Details of the synthesis of the racemic acid, often starting from isovaleraldehyde and diethyl malonate, would be included here based on specific literature procedures).

Step 2: Resolution with (R)-(+)-α-phenylethylamine

  • A mixture of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid (1 equivalent) and (R)-(+)-α-phenylethylamine (0.5-1.0 equivalents) is dissolved in a suitable solvent system, such as chloroform and ethanol.

  • The mixture is heated to achieve complete dissolution and then slowly cooled to allow for the crystallization of the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

  • The solid is collected by filtration, washed with a cold solvent, and dried.

  • The resolved (R)-amide is then liberated from the salt by treatment with an acid.

Step 3: Hofmann Rearrangement

  • The resolved (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is treated with a Hofmann reagent, typically prepared from bromine and sodium hydroxide, at low temperatures (e.g., 0 °C).

  • The reaction mixture is then heated to effect the rearrangement.

  • The pH of the reaction mixture is adjusted to isolate the crude (S)-3-Amino-5-methylhexanoic acid.

  • Purification is typically achieved by recrystallization from a suitable solvent mixture (e.g., water/isopropanol).

New Method: Chemoenzymatic Synthesis

This route utilizes an enzyme for the key stereoselective step.

Step 1: Enzymatic Resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester

  • A suspension of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester is prepared in an aqueous buffer (e.g., phosphate buffer, pH 7.5).

  • A commercially available lipase, such as Lipolase, is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30°C) until approximately 50% conversion is reached, resulting in the selective hydrolysis of the (S)-enantiomer.

  • The unreacted (R)-ester is extracted with an organic solvent and can be racemized and recycled.

Step 2: Decarboxylation

  • The aqueous solution containing the (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid is heated to promote decarboxylation, yielding (S)-3-cyano-5-methylhexanoic acid ethyl ester.

Step 3: Reduction

  • The resulting (S)-cyano ester is then reduced to (S)-3-Amino-5-methylhexanoic acid. This can be achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon.

New Method: Asymmetric Organocatalysis

This approach employs a chiral organic molecule to catalyze the asymmetric synthesis.

Step 1: Asymmetric Michael Addition

  • To a solution of a nitroalkene (e.g., (E)-5-methyl-1-nitrohex-1-ene) and a Michael donor (e.g., diethyl malonate) in a suitable solvent, a chiral organocatalyst (e.g., a thiourea-based catalyst) is added (typically 0.5-10 mol%).

  • The reaction is stirred at a controlled temperature (e.g., 20°C) for a specified time (e.g., 24 hours).

  • The crude product is then purified, often by column chromatography, to yield the enantioenriched Michael adduct.

Step 2: Reduction and Hydrolysis

  • The nitro group of the Michael adduct is reduced to an amine, typically through catalytic hydrogenation.

  • The ester groups are then hydrolyzed under acidic or basic conditions, followed by decarboxylation to yield (S)-3-Amino-5-methylhexanoic acid.

  • Final purification may involve crystallization to enhance enantiomeric purity.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

G cluster_0 Established Protocol: Classical Resolution Racemic Amide Racemic Amide Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amide->Diastereomeric Salt Formation Chiral Amine Resolved (R)-Amide Resolved (R)-Amide Diastereomeric Salt Formation->Resolved (R)-Amide Hofmann Rearrangement Hofmann Rearrangement Resolved (R)-Amide->Hofmann Rearrangement Br2, NaOH (S)-Pregabalin (S)-Pregabalin Hofmann Rearrangement->(S)-Pregabalin

Caption: Workflow for the classical resolution synthesis of this compound.

G cluster_1 New Method: Chemoenzymatic Synthesis Racemic Cyanoester Racemic Cyanoester Enzymatic Resolution Enzymatic Resolution Racemic Cyanoester->Enzymatic Resolution Lipase (S)-Cyano Acid Ester (S)-Cyano Acid Ester Enzymatic Resolution->(S)-Cyano Acid Ester (R)-Cyanoester (recycle) (R)-Cyanoester (recycle) Enzymatic Resolution->(R)-Cyanoester (recycle) Decarboxylation Decarboxylation (S)-Cyano Acid Ester->Decarboxylation Reduction Reduction Decarboxylation->Reduction H2, Catalyst (S)-Pregabalin (S)-Pregabalin Reduction->(S)-Pregabalin

Caption: Workflow for the chemoenzymatic synthesis of this compound.

G cluster_2 New Method: Asymmetric Organocatalysis Nitroalkene + Malonate Nitroalkene + Malonate Asymmetric Michael Addition Asymmetric Michael Addition Nitroalkene + Malonate->Asymmetric Michael Addition Chiral Organocatalyst Enantioenriched Adduct Enantioenriched Adduct Asymmetric Michael Addition->Enantioenriched Adduct Reduction & Hydrolysis Reduction & Hydrolysis Enantioenriched Adduct->Reduction & Hydrolysis (S)-Pregabalin (S)-Pregabalin Reduction & Hydrolysis->(S)-Pregabalin

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities and related substances in 3-Amino-5-methylhexanoic acid, widely known as pregabalin. Supported by experimental data and detailed protocols, this document serves as a critical resource for quality control and regulatory compliance.

This compound is a widely used anticonvulsant and neuropathic pain agent.[1] The presence of impurities, which can originate from the manufacturing process, degradation, or storage, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, robust and validated analytical methods are essential for monitoring and controlling these impurities to levels stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).[1]

Comparative Analysis of Analytical Techniques

A variety of analytical techniques are employed for the analysis of impurities in pregabalin, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most predominantly used methods due to their high resolution, sensitivity, and robustness.[2][3] Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy also play crucial roles in comprehensive impurity profiling.[4][5][6]

Performance Comparison of Key Analytical Methods
Analytical TechniquePrincipleCommon Detector(s)Key Performance AttributesTypical Application
HPLC / UPLC Differential partitioning of analytes between a stationary and mobile phase.UV, PDA, FluorescenceHigh resolution and sensitivity, quantitative accuracy, well-established methods.[2][7]Routine quality control, stability studies, quantification of known and unknown impurities.[8]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Flame Ionization (FID), Mass Spectrometry (MS)High efficiency for volatile impurities, requires derivatization for non-volatile compounds like pregabalin.[9][10]Analysis of volatile organic impurities and residual solvents.
LC-MS / LC-MS/MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Mass Spectrometer (Quadrupole, Time-of-Flight)High specificity and sensitivity, structural elucidation of unknown impurities.[11][12]Identification and characterization of degradation products and unknown impurities.[13]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.-Unambiguous structure determination, non-destructive.Definitive structural confirmation of isolated impurities.[5][14]

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable impurity analysis. Below are representative methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This method is suitable for the separation and quantification of known and unknown impurities in pregabalin drug substance and product.

  • Chromatographic System:

    • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[7]

    • Mobile Phase A: 0.01 M Di-ammonium hydrogen phosphate buffer, pH adjusted to 6.5 with diluted sodium hydroxide solution.[1][7]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution: A gradient program is typically employed to ensure the separation of all impurities with varying polarities.

    • Flow Rate: 0.8 to 1.0 mL/min.[1][7]

    • Column Temperature: 25°C.[7]

    • Detection: UV at 210 nm.[1][7]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation:

    • A stock solution is prepared by dissolving an accurately weighed quantity of the pregabalin sample in the mobile phase or a suitable diluent (e.g., water) to achieve a target concentration.[1]

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[15]

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) for a specified period.[15]

  • Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH).[15]

  • Oxidative Degradation: The drug substance is subjected to an oxidizing agent (e.g., 30% H2O2).[16]

  • Thermal Degradation: The drug substance is exposed to high temperatures.[15]

  • Photolytic Degradation: The drug substance is exposed to UV and visible light.[15]

Following exposure to these stress conditions, the samples are analyzed using a validated stability-indicating method to separate the drug from its degradation products.[3][13]

Visualization of Analytical Workflows

To better illustrate the logical flow of impurity analysis, the following diagrams are provided.

Impurity_Analysis_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Method Execution cluster_2 Data Processing and Analysis cluster_3 Reporting and Interpretation Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Dissolution, Dilution) Sample_Reception->Sample_Preparation Chromatographic_Separation Chromatographic Separation (e.g., HPLC, GC) Sample_Preparation->Chromatographic_Separation Detection Detection (e.g., UV, MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting Specification_Comparison Comparison with Specifications Reporting->Specification_Comparison Method_Comparison cluster_attributes Key Performance Attributes HPLC HPLC/UPLC High Resolution High Sensitivity Quantitative Accuracy Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity HPLC->Specificity Good Quantification Quantification HPLC->Quantification Excellent GC Gas Chromatography (GC) High Efficiency for Volatiles Requires Derivatization GC->Sensitivity Moderate-High GC->Specificity Good GC->Quantification Good LCMS LC-MS/MS High Specificity Structural Elucidation LCMS->Sensitivity Very High LCMS->Specificity Excellent LCMS->Quantification Good Structure_Elucidation Structure Elucidation LCMS->Structure_Elucidation Excellent NMR NMR Spectroscopy Unambiguous Structure ID Non-destructive NMR->Structure_Elucidation Definitive

References

Inter-laboratory validation of 3-Amino-5-methylhexanoic acid analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3-Amino-5-methylhexanoic acid, a critical component and potential impurity in pharmaceutical formulations. The comparison is based on inter-laboratory validation parameters, offering insights into the performance of High-Performance Liquid Chromatography (HPLC) and a colorimetric method. All data is presented to facilitate objective evaluation and selection of the most suitable method for your analytical needs.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for HPLC and colorimetric methods based on validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterHPLC MethodColorimetric Method
Linearity Range 0.5 - 1500 µg/mL10 - 30 µg/mL[1]
Correlation Coefficient (r²) > 0.999> 0.999[1]
Limit of Detection (LOD) 0.23 - 11.57 µg/mL[2][3]0.76 - 0.95 µg/mL[1]
Limit of Quantitation (LOQ) 0.61 - 35.07 µg/mL[2][3][4]1.2 - 1.5 µg/mL[1]

Table 2: Comparison of Accuracy and Precision

ParameterHPLC MethodColorimetric Method
Accuracy (Recovery) 98.78% - 102.48%[5][6]98.38% - 102.12%[1]
Precision (Repeatability, %RSD) < 2%< 1.4%[1]
Precision (Intermediate Precision, %RSD) < 2%Not Reported

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical workflow for an inter-laboratory validation study and the chemical reaction underlying the colorimetric method.

G Inter-Laboratory Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase protocol Develop Standardized Protocol labs Select Participating Laboratories protocol->labs samples Prepare and Distribute Homogeneous Samples labs->samples analysis Laboratories Perform Analysis samples->analysis data_collection Collect Raw Data analysis->data_collection statistical_analysis Statistical Analysis of Results data_collection->statistical_analysis performance_chars Determine Performance Characteristics statistical_analysis->performance_chars report Generate Validation Report performance_chars->report conclusion Draw Conclusions on Method Robustness report->conclusion

Caption: A typical workflow for an inter-laboratory validation study.

G Ninhydrin Reaction with this compound amino_acid This compound intermediate Intermediate Formation amino_acid->intermediate Reaction ninhydrin1 Ninhydrin (Oxidizing Agent) ninhydrin1->intermediate ruhemanns_purple Ruhemann's Purple (Colored Complex) intermediate->ruhemanns_purple Condensation spectrophotometer Spectrophotometric Measurement (570 nm) ruhemanns_purple->spectrophotometer Detection

Caption: The reaction of Ninhydrin with an amino acid to form a detectable colored complex.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the quantitative analysis of this compound.

1. Instrumentation and Columns:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[4]

2. Reagents and Solutions:

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is typical. For example, a buffer of 1.2 g/L monobasic potassium phosphate adjusted to pH 6.9 with potassium hydroxide, mixed with acetonitrile in a 95:5 (v/v) ratio.[4]

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Further dilutions are made to create calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Colorimetric Method using Ninhydrin

This protocol describes a spectrophotometric method for the quantification of this compound.

1. Instrumentation:

  • UV-Vis Spectrophotometer: Capable of measuring absorbance at 570 nm.

  • Water Bath: Capable of maintaining a temperature of 100°C.

2. Reagents and Solutions:

  • Ninhydrin Reagent: Prepare a solution of ninhydrin in a suitable solvent like ethylene glycol.

  • Buffer Solution: A citrate or acetate buffer with a pH around 5 is commonly used.

  • Standard Solution: Prepare a stock solution of this compound in deionized water. Prepare a series of dilutions for the standard curve.

  • Sample Solution: Prepare the sample solution in deionized water, ensuring the concentration falls within the linear range of the assay.

3. Procedure:

  • Pipette a specific volume of the standard solutions and sample solutions into separate test tubes.

  • Add the buffer solution to each test tube.

  • Add the ninhydrin reagent to each test tube and mix well.

  • Heat the test tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.

  • Cool the test tubes to room temperature.

  • Add a diluting solvent, such as a water-ethanol mixture, and mix.

  • Measure the absorbance of each solution at 570 nm against a reagent blank.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of 3-Amino-5-methylhexanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Assessment and Regulatory Compliance

This compound, and its various isomers, may be classified as a hazardous substance. Some safety data sheets (SDS) indicate that it may cause an allergic skin reaction and serious eye irritation[1][2]. Therefore, it is imperative to treat this chemical as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.

Key Principle: Chemical waste generators are responsible for correctly classifying their waste according to local, regional, and national hazardous waste regulations[3][4]. Always consult your institution's specific guidelines and the substance's SDS before disposal.

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.

  • Eye Protection: Wear safety glasses with side shields or goggles that comply with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations[3][4].

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and inspect them before use[3]. Dispose of contaminated gloves in accordance with laboratory best practices[5].

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact[3][4].

Segregation and Collection of Waste

Proper segregation is the first step in the disposal process. Never mix different waste streams unless explicitly permitted by your EHS office[5].

  • Solid Waste: Collect unused or waste this compound powder in a designated container for solid chemical waste[6].

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing papers, gloves, or absorbent pads used for cleaning spills, should also be disposed of as hazardous waste[7].

  • Empty Containers: Containers that held the chemical should be managed as hazardous waste. If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent; the rinseate must be collected as hazardous waste[7]. For non-acutely hazardous materials, empty the container as thoroughly as possible, deface the label, and dispose of it as regular trash, if permitted by local regulations[7].

Step-by-Step Disposal Protocol

  • Designate a Waste Container: Select a container that is chemically compatible with this compound and is in good condition with a secure, screw-top cap[8]. Plastic containers are often preferred[9].

  • Label the Container: Immediately label the waste container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), concentration, and the date waste was first added[9].

  • Transfer Waste: Carefully transfer the solid waste into the designated container, avoiding the creation of dust[3][4]. If a small spill occurs during transfer, sweep it up and place it in the waste container[3].

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste[7][8]. Do not overfill the container; leave at least one inch of headspace to allow for expansion[8].

  • Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation[8][9]. The SAA must be inspected weekly for any signs of leakage[8].

  • Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), submit a waste collection request to your institution's EHS or hazardous waste management office[7][9].

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the sink or drain[7].

  • DO NOT dispose of the chemical in the regular trash[10].

  • DO NOT use evaporation in a fume hood as a method of disposal[7][8].

Quantitative Data and Hazard Summary

ParameterInformationSource(s)
Chemical Name This compound[1]
Synonyms β-homoleucine[1]
Appearance Solid[4]
CAS Number 3653-34-7 (general); 91298-67-8 ((R)-isomer)[1][2]
Hazard Classification May cause an allergic skin reaction (H317), Causes serious eye irritation (H319)
Primary Disposal Route Collection by a licensed hazardous waste program[7][9]
Prohibited Disposal Sink/Drain, Regular Trash, Evaporation[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_containers Collection & Containment cluster_final Final Disposal Steps start Unused or Waste This compound assess Identify Waste Type start->assess solid_waste Solid Chemical Waste (e.g., pure solid) assess->solid_waste  Pure Solid contaminated_waste Contaminated Labware (gloves, wipes, etc.) assess->contaminated_waste Contaminated   Solid empty_container Empty Original Container assess->empty_container Empty Container hwc Collect in a Compatible, Labeled, & Sealed Hazardous Waste Container solid_waste->hwc contaminated_waste->hwc empty_container->hwc saa Store in Designated Satellite Accumulation Area (SAA) hwc->saa pickup Request Pickup from EHS/ Hazardous Waste Office saa->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like 3-Amino-5-methylhexanoic acid is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure laboratory integrity. While some forms of this compound are not classified as hazardous under OSHA's Hazard Communication Standard, a cautious approach is always recommended as toxicological properties may not be fully investigated.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is critical to create a safe handling environment and prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to European standard EN 166 or OSHA's 29 CFR 1910.133.[1][2] A face shield is recommended if there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are suitable.[2] Inspect gloves before use and refer to the manufacturer's breakthrough time information.[2]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn and fully buttoned.[2]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, use in a well-ventilated area.[2] For dust formation, a NIOSH-approved respirator may be necessary.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure risks and maintaining the integrity of the compound.

  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[2][3]

    • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware.

    • Verify that an eyewash station and safety shower are easily accessible.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling the Solid Compound :

    • All manipulations of solid this compound should be performed in a manner that avoids dust formation.[3]

    • When weighing, use appropriate techniques to minimize the generation of airborne particles.

    • Avoid direct contact with the solid; use clean spatulas for transferring.

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water after completing the handling procedures.[2]

Accidental Release and Disposal Plan

Proper containment, cleanup, and disposal are essential to prevent environmental contamination and accidental exposure.

  • Spill Response :

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2]

    • For solid spills, sweep up the material and shovel it into a suitable, closed container for disposal.[2][3] Avoid actions that create dust.[2][3]

    • Do not let the product enter drains or the environment.[2][3]

  • Waste Disposal :

    • Collect all waste, including empty containers and contaminated disposable PPE, in a clearly labeled, sealed hazardous waste container.

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Spill & Disposal prep1 Work in Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Verify Safety Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Minimize Dust Generation prep4->handle1 handle2 Avoid Direct Contact handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 spill Contain & Clean Spill dispose Dispose of Waste per Regulations spill->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-5-methylhexanoic acid
Reactant of Route 2
3-Amino-5-methylhexanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.